molecular formula C15H12N2O3 B7826283 1,4-DPCA ethyl ester CAS No. 49590-04-7

1,4-DPCA ethyl ester

Número de catálogo: B7826283
Número CAS: 49590-04-7
Peso molecular: 268.27 g/mol
Clave InChI: YUPWGIFULUYTQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,4-DPCA ethyl ester is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPWGIFULUYTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964286
Record name Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86443-19-8, 49590-04-7
Record name NSC371161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC302848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 1,4-DPCA Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), the active form of 1,4-DPCA ethyl ester. It is established in medicinal chemistry that ethyl esters of carboxylic acid-containing drugs often function as prodrugs, which are converted to the active carboxylic acid form in the body through the action of esterase enzymes.[1][2][3][4] This enhances properties such as membrane permeability. This guide will focus on the mechanism of the active 1,4-DPCA molecule.

Core Mechanism of Action: Inhibition of Prolyl-4-Hydroxylases and FIH

The primary mechanism of action of 1,4-DPCA is the inhibition of a class of enzymes known as prolyl-4-hydroxylases (PHDs), as well as Factor Inhibiting HIF (FIH).[5][6] These enzymes are critical regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway.

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF-1 (HIF-1α). This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[7][8] FIH, an asparaginyl hydroxylase, also contributes to the suppression of HIF-1α activity.

1,4-DPCA acts as a competitive inhibitor of these hydroxylases.[6] By blocking the activity of PHDs and FIH, 1,4-DPCA prevents the degradation of HIF-1α, even in the presence of normal oxygen levels.[6][8] This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This active HIF-1 complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

Downstream Signaling and Cellular Effects

The stabilization of HIF-1α by 1,4-DPCA triggers a cascade of downstream events that collectively promote tissue regeneration and modulate cellular metabolism and immune responses.

Angiogenesis and Cell Migration

HIF-1α activation leads to the increased expression of genes involved in angiogenesis and cell migration. Key target genes include:

  • Vascular Endothelial Growth Factor A (VEGFA): A potent signaling protein that stimulates the formation of new blood vessels.

  • Chemokine (C-X-C motif) ligand 12 (CXCL12) and its receptor CXCR4: This chemokine axis plays a crucial role in guiding the migration of various cell types, including immune cells and progenitor cells, to sites of injury.[9]

Metabolic Reprogramming

1,4-DPCA treatment induces a shift in cellular metabolism from oxidative phosphorylation to aerobic glycolysis, a state often observed in rapidly proliferating cells and embryonic tissues.[1][3] This metabolic reprogramming is achieved through the upregulation of glycolytic enzymes and transporters, including:

  • Glucose Transporter 1 (GLUT1): Facilitates the uptake of glucose into the cell.

  • Lactate Dehydrogenase A (LDHA): Converts pyruvate (B1213749) to lactate.

  • Phosphoglycerate Kinase 1 (PGK1): An enzyme in the glycolytic pathway.

  • Pyruvate Dehydrogenase Kinase 1 (PDK1): Inhibits the conversion of pyruvate to acetyl-CoA, thereby shunting pyruvate away from the TCA cycle.[1][3]

Immune Modulation and Tissue Regeneration

The HIF-1α pathway activated by 1,4-DPCA also influences the immune response, contributing to a pro-regenerative environment. Notably, 1,4-DPCA has been shown to promote the recruitment of FOXP3+ T regulatory (Treg) cells to sites of injury.[9] This effect is mediated, at least in part, by the upregulation of the CXCL12/CXCR4 axis.[9] Treg cells are known to suppress inflammation and promote tissue repair.

In preclinical models, particularly in the context of periodontitis, the administration of 1,4-DPCA in a hydrogel formulation has been demonstrated to significantly enhance the regeneration of both alveolar bone and surrounding soft tissues.[3][9] This regenerative effect is associated with increased expression of osteogenic genes, decreased levels of pro-inflammatory cytokines, and an abundance of Treg cells in the treated tissues.[9]

Quantitative Data

The following tables summarize the key quantitative data reported for 1,4-DPCA.

ParameterValueCell/SystemReference
IC50 (Collagen Hydroxylation) 2.4 µMHuman foreskin fibroblasts[6]
IC50 (Factor Inhibiting HIF - FIH) 60 µMIn vitro[6]
IC50 (Avian Prolyl 4-Hydroxylase) 3.6 µMEmbryonic chick tendon cells[6]

Table 1: In Vitro Inhibitory Concentrations of 1,4-DPCA.

GeneFold Change (vs. Control)TissueModelReference
LDHA ~2.5Jaw TissueMouse Periodontitis[1]
PDK1 ~3.0Jaw TissueMouse Periodontitis[1]
GLUT1 ~2.0Jaw TissueMouse Periodontitis[1]
PGK1 ~4.0Jaw TissueMouse Periodontitis[1]
VEGFA ~2.5Gingival TissueMouse Periodontitis[9]
CXCL12 ~2.0Gingival TissueMouse Periodontitis[9]
CXCR4 ~2.0Gingival TissueMouse Periodontitis[9]

Table 2: In Vivo Gene Expression Changes Following 1,4-DPCA Treatment. (Note: Values are approximate based on graphical data from the cited literature).

Experimental Protocols

Western Blot Analysis for HIF-1α Stabilization

This protocol is adapted from standard methodologies for detecting the transient HIF-1α protein.[7][8]

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at desired concentrations and time points. A positive control, such as cobalt chloride (CoCl2) or desferrioxamine (DFO), should be used to induce HIF-1α stabilization.

  • Protein Extraction:

    • Wash cells quickly with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail. Due to the rapid degradation of HIF-1α, this step must be performed quickly.

    • For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cellular protein) or proceed with nuclear protein isolation.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load 30-50 µg of protein per lane on an 8% polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. A loading control, such as β-actin or PCNA (for nuclear extracts), should be probed on the same membrane to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR) for HIF-1α Target Gene Expression

This protocol outlines the general steps for measuring changes in gene expression following 1,4-DPCA treatment.[1][9]

  • Cell/Tissue Treatment and RNA Extraction:

    • Treat cells or experimental animals with this compound as required.

    • Harvest cells or tissues and immediately extract total RNA using a commercial kit (e.g., RNeasy) according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the gene of interest (e.g., VEGFA, GLUT1), and a SYBR Green or TaqMan master mix.

    • Run the reaction on a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Normalize the Ct values of the target genes to a housekeeping gene (e.g., ACTB, GAPDH, or 18S rRNA).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

1_4_DPCA_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPCA_ester This compound (Prodrug) DPCA_active 1,4-DPCA (Active Drug) PHDs_FIH PHDs / FIH DPCA_active->PHDs_FIH Inhibition Esterases Esterases Esterases->DPCA_active HIF1a_p HIF-1α PHDs_FIH->HIF1a_p Hydroxylation (Normoxia) VHL VHL Complex HIF1a_p->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_p Degradation HIF1a_stabilized Stabilized HIF-1α HIF1a_nuc HIF-1α HIF1a_stabilized->HIF1a_nuc Translocation HIF1_complex HIF-1 Complex HIF1a_nuc->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes

Caption: Signaling pathway of this compound mechanism of action.

Experimental_Workflow_HIF1a Treatment Treat with 1,4-DPCA (or control) Lysis Rapid Cell Lysis (Ice-cold buffer + Protease Inhibitors) Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection End Analyze HIF-1α Levels Detection->End

Caption: Experimental workflow for HIF-1α stabilization analysis.

References

The Biological Activity of 1,4-DPCA Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its derivatives are synthetic compounds that have garnered significant interest in the scientific community for their potent biological activities. This technical guide focuses on the biological activity of 1,4-DPCA ethyl ester, a key derivative of 1,4-DPCA. The primary mechanism of action for this class of compounds revolves around the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen conditions (hypoxia). By inhibiting the enzymes responsible for HIF-1α degradation, 1,4-DPCA and its ethyl ester can mimic a hypoxic state, leading to the activation of a cascade of downstream genes involved in angiogenesis, cell survival, and metabolism. This guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with the biological activity of this compound and its parent compound.

Core Mechanism of Action: HIF-1α Stabilization

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α by a family of enzymes known as prolyl hydroxylases (PHDs). This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and polyubiquitinate HIF-1α, targeting it for proteasomal degradation. A second level of regulation is mediated by Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, thereby preventing its interaction with transcriptional coactivators.

1,4-DPCA and its ethyl ester are inhibitors of both PHDs and FIH.[1] By blocking the activity of these enzymes, they prevent the degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a wide range of target genes.

Quantitative Data

CompoundTargetAssay TypeIC50 ValueReference
1,4-DPCAProlyl-4-hydroxylaseCollagen Hydroxylation Inhibition2.4 µM
1,4-DPCAFactor Inhibiting HIF (FIH)In vitro enzyme inhibition60 µM

Signaling Pathways

The stabilization of HIF-1α by this compound initiates a complex signaling cascade with wide-ranging physiological effects. The following diagrams illustrate the core HIF-1α signaling pathway and the mechanism of its stabilization by inhibitors like this compound.

HIF-1a Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia / this compound HIF1a_p HIF-1α (protein) PHD PHD HIF1a_p->PHD O2, Fe2+, 2-OG FIH FIH HIF1a_p->FIH O2, Fe2+, 2-OG HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL VHL HIF1a_ubi Ubiquitinated HIF-1α VHL->HIF1a_ubi Proteasome Proteasome HIF1a_AsnOH Asn-Hydroxylated HIF-1α FIH->HIF1a_AsnOH p300 p300/CBP HRE Hypoxia Response Element (HRE) p300->HRE HIF1a_OH->VHL HIF1a_ubi->Proteasome Degradation HIF1a_AsnOH->p300 Interaction Blocked HIF1a_p_hyp HIF-1α (protein) HIF1_complex HIF-1 Complex HIF1a_p_hyp->HIF1_complex DPCA_ester This compound DPCA_ester->PHD DPCA_ester->FIH HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HIF1_complex->p300 HIF1_complex->HRE Target_Genes Target Genes (e.g., VEGF, EPO, GLUT1) HRE->Target_Genes Transcription

Caption: HIF-1α Signaling Under Normoxia vs. Hypoxia/Inhibitor Conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of HIF-1α stabilizers like this compound.

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay (AlphaScreen)

This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by a PHD enzyme.

Materials:

  • Recombinant PHD2 enzyme

  • Biotinylated HIF-1α peptide (e.g., residues 556-574)

  • Fe(II) sulfate

  • L-ascorbic acid

  • 2-oxoglutarate (2OG)

  • AlphaScreen® Streptavidin Donor Beads

  • AlphaScreen® Protein A Acceptor Beads

  • Anti-hydroxy-proline antibody

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

  • Test compound (this compound) dissolved in DMSO

  • 384-well microplate

Procedure:

  • Prepare a reaction mixture containing PHD2 enzyme, Fe(II), and L-ascorbic acid in the assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2OG.

  • Allow the enzymatic reaction to proceed for a specified time (e.g., 10 minutes) at room temperature.

  • Stop the reaction and add a mixture of AlphaScreen® beads pre-incubated with the anti-hydroxy-proline antibody.

  • Incubate the plate in the dark at room temperature for 1 hour to allow for bead proximity binding.

  • Read the luminescence signal using a suitable plate reader. The signal is inversely proportional to the degree of PHD inhibition.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PHD_Inhibition_Assay_Workflow A 1. Prepare PHD2 enzyme, Fe(II), and ascorbic acid mixture. B 2. Add test compound (this compound) to microplate wells. A->B C 3. Pre-incubate enzyme and inhibitor. B->C D 4. Initiate reaction with HIF-1α peptide and 2OG. C->D E 5. Incubate for enzymatic reaction. D->E F 6. Stop reaction and add AlphaScreen beads with anti-hydroxy-proline antibody. E->F G 7. Incubate in the dark. F->G H 8. Read luminescence. G->H I 9. Calculate IC50. H->I

Caption: Workflow for an in vitro PHD Inhibition AlphaScreen Assay.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This method is used to determine if a compound can increase the intracellular levels of HIF-1α protein in cultured cells.

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Positive control (e.g., CoCl₂, DMOG)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound, a vehicle control (DMSO), and a positive control for a specified duration (e.g., 4-8 hours).

  • Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Harvest the cell lysates and determine the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative increase in HIF-1α levels.

Western_Blot_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE and Protein Transfer B->C D 4. Membrane Blocking C->D E 5. Primary Antibody Incubation (anti-HIF-1α) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Re-probing for Loading Control G->H I 9. Densitometric Analysis H->I

Caption: Workflow for a Cell-Based HIF-1α Stabilization Western Blot Assay.

Conclusion

This compound is a promising small molecule that targets the HIF-1α signaling pathway. Through the inhibition of prolyl and asparaginyl hydroxylases, it effectively stabilizes HIF-1α, leading to the transcriptional activation of genes that mediate cellular adaptation to hypoxia. While specific quantitative data for the ethyl ester is still emerging, the well-characterized activity of its parent compound, 1,4-DPCA, provides a strong foundation for its continued investigation. The experimental protocols detailed in this guide offer robust methods for researchers to further elucidate the biological activity and therapeutic potential of this compound and other related HIF-1α stabilizers.

References

1,4-DPCA Ethyl Ester: A Technical Guide to its Function as a Factor Inhibiting HIF (FIH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1,4-dihydrophenonthroline-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester, a key small molecule inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH). This guide details its mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to HIF Signaling and the Role of FIH

Hypoxia-Inducible Factors (HIFs) are master transcriptional regulators that play a critical role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factor is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β). Under normoxic conditions, the HIF-α subunit is targeted for proteasomal degradation through the action of prolyl hydroxylases (PHDs).

Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase, provides a further layer of regulation on HIF activity. FIH hydroxylates a specific asparagine residue (Asn803 in human HIF-1α) within the C-terminal transactivation domain (C-TAD) of HIF-α.[1] This hydroxylation event sterically hinders the recruitment of the p300/CBP coactivators, thereby suppressing the transcriptional activity of the HIF complex, even if HIF-α has stabilized and translocated to the nucleus.[1][2] Inhibition of FIH, therefore, presents a therapeutic strategy to enhance HIF-dependent gene expression, which is beneficial in conditions such as ischemia and anemia.

1,4-DPCA Ethyl Ester: An FIH Inhibitor

This compound is a cell-permeable derivative of 1,4-DPCA. It is believed to act as a pro-drug, with the ethyl ester group facilitating its passage across the cell membrane. Once inside the cell, it is likely hydrolyzed to its active form, 1,4-DPCA, which then inhibits FIH.

Mechanism of Action

1,4-DPCA functions as a competitive inhibitor of FIH with respect to its co-substrate, 2-oxoglutarate (2-OG). By binding to the active site of FIH, it prevents the hydroxylation of the asparagine residue on HIF-α. This allows for the recruitment of transcriptional coactivators and subsequent expression of HIF target genes. It is important to note that 1,4-DPCA also exhibits inhibitory activity against PHDs, which can lead to the stabilization of HIF-α protein levels.[3][4]

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of 1,4-DPCA. Note that the IC50 value is for the parent compound, 1,4-DPCA, and not the ethyl ester form.

CompoundTargetAssay TypeIC50 ValueReference
1,4-DPCAFactor Inhibiting HIF (FIH)In vitro enzymatic assay60 µM[3][4]
1,4-DPCAProlyl-4-hydroxylaseCollagen hydroxylation in human foreskin fibroblasts2.4 µM[3][4]

Signaling Pathways and Experimental Workflows

HIF-1α Regulation and Inhibition by this compound

The following diagram illustrates the canonical HIF-1α signaling pathway and the point of intervention for an FIH inhibitor like 1,4-DPCA.

HIF_Signaling_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia_inhibitor Hypoxia (Low O2) or FIH Inhibition cluster_nucleus Nucleus HIF-1a HIF-1a PHDs PHDs HIF-1a->PHDs O2, 2-OG FIH FIH HIF-1a->FIH O2, 2-OG Hydroxylated HIF-1a (Pro) Hydroxylated HIF-1a (Pro) PHDs->Hydroxylated HIF-1a (Pro) Hydroxylated HIF-1a (Asn) Hydroxylated HIF-1a (Asn) FIH->Hydroxylated HIF-1a (Asn) VHL VHL Hydroxylated HIF-1a (Pro)->VHL p300/CBP p300/CBP Hydroxylated HIF-1a (Asn)->p300/CBP Blocks Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1a Degradation No Transcription No Transcription p300/CBP->No Transcription HRE Hypoxia Response Element p300/CBP->HRE Nucleus Nucleus Stable HIF-1a->Nucleus HIF-1b->Nucleus HIF Complex HIF Complex HIF Complex->p300/CBP Recruits Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription 1,4-DPCA 1,4-DPCA (from Ethyl Ester) 1,4-DPCA->FIH

Caption: HIF-1α Regulation and FIH Inhibition.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for characterizing the activity of this compound.

Experimental_Workflow Start Start In_Vitro_FIH_Assay In Vitro FIH Inhibition Assay Start->In_Vitro_FIH_Assay Determine_IC50 Determine IC50 of 1,4-DPCA In_Vitro_FIH_Assay->Determine_IC50 Cell_Culture Cell Culture with This compound Determine_IC50->Cell_Culture Western_Blot Western Blot for HIF-1α Stabilization Cell_Culture->Western_Blot Reporter_Assay HRE-Luciferase Reporter Assay Cell_Culture->Reporter_Assay qPCR qPCR for HIF Target Genes (e.g., VEGFA) Cell_Culture->qPCR Analyze_Results Analyze and Interpret Data Western_Blot->Analyze_Results Reporter_Assay->Analyze_Results qPCR->Analyze_Results End End Analyze_Results->End

Caption: Workflow for FIH Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as an FIH inhibitor.

In Vitro FIH Inhibition Assay

This protocol is designed to determine the IC50 value of 1,4-DPCA against purified FIH enzyme.

Objective: To quantify the inhibitory potency of 1,4-DPCA on FIH activity.

Materials:

  • Recombinant human FIH

  • HIF-1α C-TAD peptide substrate (e.g., residues 786-826)

  • 2-oxoglutarate (2-OG)

  • Ascorbate

  • Ferrous sulfate (B86663) ((NH₄)₂Fe(SO₄)₂)

  • 1,4-DPCA

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Detection reagent (e.g., antibodies specific for hydroxylated HIF-1α Asn803, or mass spectrometry)

Procedure:

  • Compound Preparation: Prepare a stock solution of 1,4-DPCA in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

  • Reaction Mixture: In a microplate, combine the assay buffer, recombinant FIH, ascorbate, and ferrous sulfate.

  • Inhibitor Addition: Add the diluted 1,4-DPCA or vehicle control (DMSO) to the respective wells.

  • Substrate Addition: Add the HIF-1α peptide substrate to all wells.

  • Initiation of Reaction: Initiate the reaction by adding 2-OG.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Termination: Stop the reaction (e.g., by adding EDTA or a strong acid).

  • Detection: Quantify the amount of hydroxylated peptide using a suitable detection method (e.g., ELISA with a specific antibody or MALDI-TOF mass spectrometry).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular HIF-1α Stabilization Assay (Western Blot)

This protocol assesses the effect of this compound on the stabilization of HIF-1α protein in cultured cells.

Objective: To determine if this compound leads to an accumulation of HIF-1α protein in cells.

Materials:

  • Cell line (e.g., HEK293, HeLa)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., β-actin or GAPDH)

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours). A positive control such as cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG) should be included.

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate with the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Probe for a loading control to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of HIF-1α protein.

HIF-1α Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol measures the effect of this compound on the transcriptional activity of HIF-1.

Objective: To quantify the functional consequence of FIH inhibition on HIF-mediated gene transcription.

Materials:

  • Cell line (e.g., HEK293T)

  • A luciferase reporter plasmid containing Hypoxia Response Elements (HREs)

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

Procedure:

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.

  • Compound Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for an appropriate period (e.g., 16-24 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Conclusion

This compound serves as a valuable research tool for studying the physiological and pathological roles of the HIF signaling pathway. Its ability to inhibit FIH, and consequently upregulate HIF transcriptional activity, makes it a compound of interest for therapeutic applications where enhanced hypoxia response is desired. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other potential FIH inhibitors. Further research is warranted to fully elucidate the therapeutic potential and selectivity profile of 1,4-DPCA and its derivatives.

References

The Role of 1,4-DPCA Ethyl Ester in HIF-1α Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor crucial for adaptation to low oxygen environments. Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. Its stabilization is a key therapeutic goal in regenerative medicine and for treating ischemic conditions. 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), and its derivative 1,4-DPCA ethyl ester, are potent small molecule inhibitors of prolyl-4-hydroxylase domain (PHD) enzymes. By inhibiting these oxygen-sensing enzymes, 1,4-DPCA effectively prevents HIF-1α degradation, leading to its accumulation and the subsequent activation of hypoxia-responsive genes. This guide provides an in-depth overview of the mechanism of action of 1,4-DPCA, quantitative data on its efficacy, detailed experimental protocols for its study, and the biological consequences of its activity.

The HIF-1α Signaling Pathway: A Primer

Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β or ARNT). The regulation of HIF-1 activity is almost entirely dependent on the stability of the HIF-1α subunit.

Under Normoxic Conditions: In the presence of sufficient oxygen, HIF-1α is continuously synthesized and just as rapidly degraded. This degradation is initiated by a class of Fe(II) and 2-oxoglutarate-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[1][2] These enzymes hydroxylate specific proline residues (Pro-402 and Pro-564 in human HIF-1α) within the oxygen-dependent degradation domain (ODDD).[2] This post-translational modification allows the von Hippel-Lindau tumor suppressor protein (pVHL), the recognition component of an E3 ubiquitin ligase complex, to bind to HIF-1α.[1][2] This binding event leads to the ubiquitination of HIF-1α and its subsequent degradation by the 26S proteasome.[1][3]

Under Hypoxic Conditions: When oxygen levels are low, PHD enzymes are inactive due to the absence of their co-substrate, molecular oxygen. Consequently, HIF-1α is not hydroxylated and escapes recognition by pVHL.[2] The stabilized HIF-1α protein accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with HIF-1β. This active HIF-1 complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[1] These genes are involved in critical adaptive processes such as angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1, PGK1), and cell survival.[4][5][6]

Mechanism of Action of this compound

1,4-DPCA is a potent inhibitor of the PHD enzyme family.[4][7] Its ethyl ester form, this compound, is a related compound that functions as a pro-drug, facilitating cellular uptake before being hydrolyzed to the active 1,4-DPCA molecule. The primary mechanism of 1,4-DPCA is to mimic the hypoxic state by pharmacologically inhibiting PHD activity even under normoxic conditions.

By binding to the active site of PHDs, 1,4-DPCA competitively inhibits the hydroxylation of proline residues on the HIF-1α subunit.[7][8] This inhibition prevents the subsequent cascade of pVHL binding, ubiquitination, and proteasomal degradation.[8] The result is the robust stabilization and accumulation of HIF-1α protein, leading to the activation of its downstream transcriptional program.[5][7] While its primary targets are PHDs, 1,4-DPCA has also been shown to inhibit the Factor Inhibiting HIF (FIH) with a lower potency.[4] FIH is an asparaginyl hydroxylase that can suppress the transcriptional activity of HIF-1α, so its inhibition represents a secondary mechanism by which 1,4-DPCA can enhance the hypoxic response.

HIF_Stabilization_Pathway cluster_normoxia Normoxia (Sufficient O₂) cluster_hypoxia Hypoxia (Low O₂) or +1,4-DPCA HIF-1α_N HIF-1α PHD PHD Enzymes HIF-1α_N->PHD Prolyl Hydroxylation OH-HIF-1α Hydroxylated HIF-1α PHD->OH-HIF-1α O2 O₂ O2->PHD VHL pVHL E3 Ligase OH-HIF-1α->VHL Recognition Ub Ubiquitin OH-HIF-1α->Ub VHL->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome HIF-1α_H HIF-1α PHD_Inhibited PHD Enzymes HIF-1α_H->PHD_Inhibited Blocked Nucleus Nucleus HIF-1α_H->Nucleus Stabilization & Translocation DPCA 1,4-DPCA DPCA->PHD_Inhibited Inhibition HIF-1β HIF-1β (ARNT) HIF-1β->Nucleus HRE HRE Binding & Gene Transcription Nucleus->HRE Dimerization TargetGenes VEGF, GLUT1, etc. HRE->TargetGenes

Caption: HIF-1α regulation under normoxia versus hypoxia/1,4-DPCA treatment.

Quantitative Data on 1,4-DPCA Activity

The efficacy of 1,4-DPCA has been quantified in various assays, demonstrating its potent inhibitory action and downstream biological effects.

ParameterValueTarget/SystemReference
IC₅₀ 2.4 µMCollagen Hydroxylation (Prolyl-4-Hydroxylase)[4]
IC₅₀ 60 µMFactor Inhibiting HIF (FIH)[4]

Studies have demonstrated that treatment with 1,4-DPCA leads to a significant increase in HIF-1α protein levels in both in vitro and in vivo models.[7][8] This stabilization directly translates to the upregulation of HIF-1α target genes, which is critical for its therapeutic effects.

Target GeneOrganism/Cell TypeTreatmentFold Change (mRNA)Reference
VegfaMouse B6 Cells1,4-DPCA (24 hours)Increased[4]
Hmox1Mouse B6 Cells1,4-DPCA (24 hours)Increased[4]
Ldh-aMouse B6 Cells1,4-DPCA (24 hours)Increased[4]
Pgk1Mouse B6 Cells1,4-DPCA (24 hours)Increased[4]
Pdk1Mouse B6 Cells1,4-DPCA (24 hours)Increased[4]
Glut1Mouse B6 Cells1,4-DPCA (24 hours)Increased[4]

Key Experimental Protocols

Analyzing the stabilization of HIF-1α requires specific considerations due to the protein's inherent instability under normoxic conditions.

Western Blot Analysis of HIF-1α Stabilization

This is the most common method to quantify changes in HIF-1α protein levels.

Critical Considerations:

  • Rapid Sample Preparation: HIF-1α has a half-life of less than 5 minutes in normoxia.[9] All lysis and extraction steps must be performed rapidly and on ice to prevent artefactual degradation.[1]

  • Nuclear Extracts: Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is highly recommended for a more robust signal.[1][10]

  • Positive Controls: Always include a positive control, such as lysates from cells treated with a hypoxia-mimetic agent (e.g., cobalt chloride, CoCl₂) or cells incubated in a hypoxic chamber (1-5% O₂).[10]

  • Loading Control: Use a loading control (e.g., β-actin, α-tubulin for total lysates; Lamin B1 for nuclear extracts) to ensure equal protein loading.

Protocol:

  • Cell Lysis:

    • Wash cells quickly with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15-30 minutes.

  • Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 30-50 µg of protein per lane onto an 8% (or lower) Tris-glycine polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., diluted 1:500-1:2000 in blocking buffer) overnight at 4°C.[1]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again as in step 9. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager or X-ray film.[9]

Western_Blot_Workflow start Start: Treated Cells/ Tissue lysis 1. Rapid Cell Lysis (on ice, with inhibitors) start->lysis centrifuge 2. Centrifugation (14,000g, 4°C) lysis->centrifuge quantify 3. Protein Quantification (BCA Assay) centrifuge->quantify sds_page 4. SDS-PAGE (8% Gel) quantify->sds_page transfer 5. Membrane Transfer (PVDF) sds_page->transfer block 6. Blocking (5% Milk in TBST) transfer->block primary_ab 7. Primary Antibody (anti-HIF-1α, 4°C O/N) block->primary_ab secondary_ab 8. Secondary Antibody (HRP-conjugated, RT) primary_ab->secondary_ab detect 9. ECL Detection secondary_ab->detect end End: HIF-1α Band Quantification detect->end

Caption: Standardized workflow for Western blot detection of HIF-1α.
Immunofluorescence/Immunohistochemistry

This technique allows for the visualization of HIF-1α expression and its subcellular localization. Following treatment with 1,4-DPCA, a marked increase in nuclear staining for HIF-1α is expected.

Protocol Outline:

  • Cell/Tissue Preparation: Fix cells or tissue sections with paraformaldehyde.

  • Permeabilization: Use a detergent (e.g., Triton X-100) to permeabilize cell membranes.

  • Blocking: Block with a suitable serum to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with an anti-HIF-1α antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining: Stain nuclei with DAPI.

  • Imaging: Visualize using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the change in mRNA expression of HIF-1α target genes following stabilization by 1,4-DPCA.

Protocol Outline:

  • RNA Extraction: Isolate total RNA from control and 1,4-DPCA-treated cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Perform qPCR using primers specific for target genes (VEGFA, GLUT1, etc.) and a reference gene (e.g., HPRT, GAPDH).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Biological Consequences and Therapeutic Potential

The pharmacological stabilization of HIF-1α by 1,4-DPCA has profound biological effects, making it a promising agent in regenerative medicine. By upregulating a suite of target genes, 1,4-DPCA promotes:

  • Angiogenesis: Increased expression of VEGF stimulates the formation of new blood vessels, which is critical for tissue repair and regeneration.[7]

  • Metabolic Reprogramming: Upregulation of glycolytic enzymes shifts cellular metabolism towards aerobic glycolysis, an energetic state favored by stem cells and proliferating tissues.[5][6]

  • Stem Cell and Progenitor Cell Recruitment: HIF-1α stabilization can induce the expression of stem and progenitor cell markers and promote cell de-differentiation, contributing to enhanced healing.[5][6][8]

  • Tissue Regeneration: In preclinical models, 1,4-DPCA has been shown to promote the regeneration of soft tissue, alveolar bone lost due to periodontitis, and accelerate wound healing.[5][6][7][11]

Logical_Relationship DPCA This compound (pro-drug) PHD PHD Enzymes DPCA->PHD Inhibits HIF_Stab HIF-1α Stabilization & Accumulation PHD->HIF_Stab Leads to Gene_Tx Target Gene Transcription HIF_Stab->Gene_Tx Bio_Effects Biological Effects: • Angiogenesis • Metabolic Shift • Tissue Regeneration Gene_Tx->Bio_Effects

Caption: Logical flow from 1,4-DPCA administration to biological effect.

References

Technical Guide: Synthesis and Characterization of 1,4-DPCA Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester. 1,4-DPCA is a potent inhibitor of prolyl-4-hydroxylase, an enzyme crucial in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] By stabilizing HIF-1α, 1,4-DPCA and its derivatives are valuable tools in research areas such as tissue regeneration and cancer therapy.[3][4][5] This document outlines a detailed protocol for the synthesis of the ethyl ester derivative of 1,4-DPCA via Fischer esterification. Furthermore, it provides a thorough guide to the characterization of the resulting ester using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data is presented in clear, tabular format, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.[1][2] These enzymes play a critical role in the regulation of HIF-1α, a transcription factor that governs cellular responses to hypoxia. Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for proteasomal degradation. Inhibition of PHDs by 1,4-DPCA prevents this degradation, leading to the stabilization and activation of HIF-1α, even in the presence of oxygen.[4] This activation triggers the transcription of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[1][2]

The esterification of 1,4-DPCA to its ethyl ester derivative can potentially enhance its pharmacokinetic properties, such as cell permeability and bioavailability, making it a more effective compound for in vitro and in vivo studies. This guide details the synthesis and characterization of this promising derivative.

Synthesis of 1,4-DPCA Ethyl Ester

The synthesis of this compound can be achieved through a classic Fischer esterification reaction, which involves reacting the parent carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA)

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1,4-DPCA (1 equivalent) in anhydrous ethanol (a large excess, serving as both reactant and solvent).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until no more gas evolves.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.

G cluster_workflow Synthesis Workflow start 1. Dissolve 1,4-DPCA in Ethanol add_catalyst 2. Add H₂SO₄ (catalyst) start->add_catalyst reflux 3. Reflux Reaction (4-6 hours) add_catalyst->reflux cool 4. Cool to Room Temperature reflux->cool evaporate_etoh 5. Remove Excess Ethanol cool->evaporate_etoh dissolve_dcm 6. Dissolve in DCM evaporate_etoh->dissolve_dcm wash_bicarb 7. Wash with NaHCO₃ dissolve_dcm->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry with Na₂SO₄ wash_brine->dry filter 10. Filter dry->filter evaporate_dcm 11. Evaporate DCM filter->evaporate_dcm purify 12. Column Chromatography evaporate_dcm->purify product Pure 1,4-DPCA Ethyl Ester purify->product

Caption: Fischer Esterification Workflow for this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous characterization. The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Quantitative Data

The following table summarizes the expected quantitative data for the synthesized this compound.

ParameterExpected Value
Molecular Formula C₁₅H₁₂N₂O₃
Molecular Weight 268.27 g/mol
¹H NMR (Predicted) Signals corresponding to the phenanthroline core, a
triplet for the methyl group of the ethyl ester, and a
quartet for the methylene (B1212753) group of the ethyl ester.
¹³C NMR (Predicted) Signals for the aromatic carbons of the phenanthroline
core, the carbonyl carbon of the ester, and the
methylene and methyl carbons of the ethyl group.
Mass Spec (ESI+) [M+H]⁺ at m/z 269.09
Experimental Protocols for Characterization

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire a spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts should be referenced to the residual solvent peak. Integration of the ¹H NMR signals and the chemical shifts in both ¹H and ¹³C NMR spectra will be used to confirm the structure.

Protocol for Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion peak ([M+H]⁺) at the expected m/z value to confirm the molecular weight of the synthesized ester. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Context: HIF-1α Signaling Pathway

1,4-DPCA and its ethyl ester derivative exert their biological effects by inhibiting prolyl-4-hydroxylase, which leads to the stabilization of HIF-1α. The following diagram illustrates this signaling pathway.

G cluster_pathway HIF-1α Signaling Pathway Normoxia Normoxia PHD Prolyl-4-Hydroxylase (PHD) Normoxia->PHD Activates Hypoxia Hypoxia Hypoxia->PHD Inhibits DPCA This compound DPCA->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL pVHL HIF1a->VHL Binds to Stabilization Stabilization & Nuclear Translocation Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation HRE Hypoxia Response Element (HRE) Stabilization->HRE Binds to Gene Target Gene Expression (e.g., VEGF, EPO) HRE->Gene

Caption: HIF-1α Stabilization by this compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The outlined Fischer esterification protocol offers a straightforward method for its preparation, and the detailed characterization procedures using NMR and mass spectrometry are essential for structural verification. The provided visualizations of the synthesis workflow and the HIF-1α signaling pathway serve to enhance the understanding of the experimental process and the biological relevance of this compound. The development of derivatives like this compound is a critical step in advancing research into hypoxia-related physiological and pathological processes, offering potential for new therapeutic interventions.

References

Investigating the Therapeutic Potential of 1,4-DPCA Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester prodrug are potent inhibitors of prolyl-4-hydroxylase (PHD) and Factor Inhibiting HIF (FIH). By preventing the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), these compounds have emerged as significant candidates for therapeutic intervention, particularly in the field of regenerative medicine. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and available data on 1,4-DPCA and its ethyl ester, with a focus on their potential to promote tissue regeneration. While quantitative pharmacokinetic data remains a key area for further investigation, existing in vitro and in vivo studies demonstrate a promising therapeutic profile for the stabilization of HIF-1α in various pathological conditions.

Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, the alpha subunit of the transcription factor HIF-1 is continuously targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues by prolyl-4-hydroxylase domain (PHD) enzymes and asparagine residues by Factor Inhibiting HIF (FIH), both of which are oxygen-dependent dioxygenases. Hydroxylation allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent degradation of HIF-1α.

1,4-DPCA acts as a competitive inhibitor of both PHD and FIH. By blocking these enzymes, 1,4-DPCA prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of oxygen. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This initiates the transcription of a wide array of genes involved in angiogenesis, metabolic adaptation, cell survival, and inflammation. 1,4-DPCA ethyl ester is the ethyl ester of 1,4-DPCA and is believed to act as a prodrug, being hydrolyzed to the active carboxylic acid form, 1,4-DPCA, in vivo.[1][2]

dot

HIF1a_Stabilization cluster_normoxia Normoxia cluster_therapeutic Therapeutic Intervention HIF-1α_p HIF-1α OH-HIF-1α Hydroxylated HIF-1α HIF-1α_p->OH-HIF-1α Hydroxylation PHD_FIH PHD / FIH (Active) PHD_FIH->OH-HIF-1α O2 O2 O2->PHD_FIH VHL VHL E3 Ligase OH-HIF-1α->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF-1α_t HIF-1α PHD_FIH_i PHD / FIH (Inhibited) Nucleus Nucleus HIF-1α_t->Nucleus Stabilization & Translocation DPCA This compound (hydrolyzed to 1,4-DPCA) DPCA->PHD_FIH_i Inhibition HRE Hypoxia-Response Element (HRE) Nucleus->HRE Dimerization with HIF-1β HIF-1β HIF-1β HIF-1β->HRE Target_Genes Target Gene Transcription HRE->Target_Genes

Figure 1: Mechanism of HIF-1α stabilization by 1,4-DPCA.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of 1,4-DPCA

Target EnzymeIC50 (µM)Cell Line/SystemReference
Prolyl-4-hydroxylase2.4Human foreskin fibroblasts[3]
Factor Inhibiting HIF (FIH)60N/A[3]

Table 2: In Vivo Effects of 1,4-DPCA/hydrogel in a Mouse Model of Ligature-Induced Periodontitis

ParameterTreatment GroupObservationReference
Alveolar Bone Regeneration1,4-DPCA/hydrogelSignificantly increased bone regeneration compared to vehicle control.[4][5]
Gingival HIF-1α Protein Levels1,4-DPCA/hydrogelSignificantly increased compared to vehicle control.[4][5][6]
Osteogenic Gene Expression1,4-DPCA/hydrogelElevated expression of osteogenic genes.[4][5][6]
Pro-inflammatory Cytokine Gene Expression1,4-DPCA/hydrogelDecreased expression of pro-inflammatory cytokine genes.[4][5][6]
FOXP3+ T regulatory (Treg) Cells1,4-DPCA/hydrogelIncreased abundance in periodontal tissue.[4][5]

Experimental Protocols

In Vivo Ligature-Induced Periodontitis Mouse Model

This model is utilized to study bone loss and subsequent regeneration in response to therapeutic intervention.

dot

Periodontitis_Workflow Start Start: C57BL/6 Mice Anesthesia Anesthesia (e.g., Ketamine/Xylazine) Start->Anesthesia Ligature Ligature Placement: Silk suture around maxillary second molar Anesthesia->Ligature Induction Periodontitis Induction (10 days) Ligature->Induction Ligature_Removal Ligature Removal Induction->Ligature_Removal Treatment Treatment Initiation: Subcutaneous injection of 1,4-DPCA/hydrogel or vehicle Ligature_Removal->Treatment Resolution Resolution Phase (e.g., 5-15 days) Treatment->Resolution Analysis Analysis: - Micro-CT for bone volume - Histology - Immunoblotting for HIF-1α - qPCR for gene expression - Flow cytometry for Treg cells Resolution->Analysis End End Analysis->End

Figure 2: Experimental workflow for the ligature-induced periodontitis model.

Methodology:

  • Animal Model: C57BL/6 mice are typically used for this model.

  • Anesthesia: Mice are anesthetized using an appropriate method, such as intraperitoneal injection of ketamine and xylazine.

  • Ligature Placement: A silk suture (e.g., 5-0 or 6-0) is placed around the maxillary second molar to induce bacterial accumulation and inflammation.

  • Induction Phase: The ligature is left in place for a period of 10 days to induce significant alveolar bone loss.

  • Ligature Removal and Treatment: After 10 days, the ligature is removed, and treatment is initiated. For studies involving 1,4-DPCA, a hydrogel formulation is often administered via subcutaneous injection.

  • Resolution Phase: The animals are monitored for a defined period (e.g., 5 to 15 days) to allow for tissue regeneration.

  • Analysis: At the end of the study period, various analyses are performed, including:

    • Micro-computed Tomography (Micro-CT): To quantify alveolar bone volume and regeneration.

    • Histology: To examine tissue morphology and cellular infiltration.

    • Immunoblotting: To measure the levels of specific proteins, such as HIF-1α, in gingival tissue lysates.

    • Quantitative Polymerase Chain Reaction (qPCR): To analyze the expression of osteogenic and inflammatory genes.

    • Flow Cytometry: To quantify specific immune cell populations, such as T regulatory cells.

Immunoblotting for HIF-1α

Due to the rapid degradation of HIF-1α under normoxic conditions, specific precautions must be taken during sample preparation.

Protocol:

  • Tissue Lysis: Gingival tissue is rapidly homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-1α overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Preparation of 1,4-DPCA Hydrogel

A sustained-release formulation is often used to maintain therapeutic concentrations of 1,4-DPCA in vivo. This is commonly achieved by incorporating 1,4-DPCA into a biocompatible hydrogel.

dot

Hydrogel_Prep DPCA 1,4-DPCA Conjugation Conjugation (e.g., esterification) DPCA->Conjugation PEG Poly(ethylene glycol) (PEG) PEG->Conjugation PEG-DPCA PEG-DPCA Conjugate Conjugation->PEG-DPCA Dissolution Dissolution in Aqueous Solution PEG-DPCA->Dissolution Self-Assembly Self-Assembly into Nanofibers/Micelles Dissolution->Self-Assembly Hydrogel Injectable Hydrogel (Shear-thinning) Self-Assembly->Hydrogel Release Sustained Release of 1,4-DPCA (via hydrolysis) Hydrogel->Release

Figure 3: Logical relationship for the preparation and function of a 1,4-DPCA hydrogel.

Methodology Overview:

While specific formulations may be proprietary, a common approach involves the conjugation of 1,4-DPCA to a biocompatible polymer such as polyethylene (B3416737) glycol (PEG).

  • Synthesis of PEG-DPCA Conjugates: 1,4-DPCA can be chemically conjugated to PEG through ester linkages.

  • Self-Assembly: In an aqueous environment, these amphiphilic PEG-DPCA conjugates can self-assemble into nanostructures, such as nanofibers or micelles.

  • Hydrogel Formation: At sufficient concentrations, the entanglement of these nanostructures results in the formation of a hydrogel with shear-thinning properties, making it injectable.

  • Sustained Release: The ester linkages between PEG and 1,4-DPCA are susceptible to hydrolysis in vivo, leading to the gradual and sustained release of the active 1,4-DPCA molecule.

Therapeutic Potential and Future Directions

The ability of this compound to stabilize HIF-1α and modulate downstream pathways presents a significant therapeutic opportunity, particularly in regenerative medicine. Preclinical studies have demonstrated its efficacy in promoting the regeneration of both bone and soft tissues. The underlying mechanism appears to involve not only the direct effects of HIF-1α on angiogenesis and cell metabolism but also a sophisticated interplay with the immune system, including the recruitment of T regulatory cells that contribute to a pro-regenerative microenvironment.

However, to advance the clinical development of this compound, several key areas require further investigation:

  • Pharmacokinetics and Metabolism: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its active metabolite is essential. Understanding the pharmacokinetic parameters will be crucial for designing effective dosing regimens.

  • Long-term Safety: While short-term studies have not indicated significant toxicity, the long-term safety of chronic HIF-1α stabilization needs to be carefully evaluated.

  • Optimization of Delivery Systems: Further development and optimization of sustained-release formulations will be critical for maintaining therapeutic concentrations at the site of injury or disease.

  • Exploration of Other Therapeutic Areas: Given the central role of HIF-1α in various physiological and pathological processes, the therapeutic potential of this compound should be explored in other indications, such as ischemic diseases, chronic wounds, and inflammatory conditions.

References

The Influence of 1,4-DPCA Ethyl Ester on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester derivative are potent small molecule inhibitors of prolyl-4-hydroxylase domain (PHD) enzymes and Factor Inhibiting HIF (FIH). By preventing the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), these compounds effectively simulate a hypoxic response, leading to the transcriptional activation of a wide array of genes. This guide provides an in-depth technical overview of the effects of 1,4-DPCA ethyl ester on gene expression, with a focus on its mechanism of action, resultant signaling pathways, and a summary of known gene expression changes. Detailed experimental protocols for studying these effects are also provided to facilitate further research in this area.

Introduction: Mechanism of Action

Under normoxic conditions, the transcription factor HIF-1α is continuously synthesized and rapidly degraded. This degradation is mediated by prolyl-4-hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and target HIF-1α for proteasomal degradation.

1,4-DPCA acts as a competitive inhibitor of PHDs, preventing the hydroxylation of HIF-1α.[1] This leads to the stabilization and accumulation of HIF-1α, even in the presence of normal oxygen levels. Stabilized HIF-1α then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[2] 1,4-DPCA has also been shown to inhibit Factor Inhibiting HIF (FIH), further promoting HIF-1α transcriptional activity.[1]

The ethyl ester of 1,4-DPCA is understood to function as a prodrug. Esterase enzymes present in vivo are presumed to hydrolyze the ethyl ester, releasing the active carboxylic acid form, 1,4-DPCA. This enhances the bioavailability of the active compound.[3][4][5]

Signaling Pathway

The stabilization of HIF-1α by this compound initiates a signaling cascade that affects multiple cellular processes, including angiogenesis, metabolic reprogramming, and inflammation. A simplified representation of this pathway is depicted below.

HIF-1a Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,4-DPCA_EE This compound 1,4-DPCA 1,4-DPCA 1,4-DPCA_EE->1,4-DPCA Hydrolysis PHD Prolyl Hydroxylase (PHD) 1,4-DPCA->PHD Inhibition Esterases Esterases Esterases->1,4-DPCA HIF1a_p HIF-1α (Pro-OH) PHD->HIF1a_p Hydroxylation VHL VHL Complex HIF1a_p->VHL Binding Proteasome Proteasome HIF1a_p->Proteasome Degradation HIF1a HIF-1α HIF1a->HIF1a_p HIF1_complex HIF-1α/HIF-1β HIF1a->HIF1_complex Translocation & Dimerization VHL->Proteasome Ubiquitination HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes Angiogenesis Angiogenesis (VEGFA, CXCL12) Target_Genes->Angiogenesis Metabolism Metabolic Shift (GLUT1, LDHA, PDK1) Target_Genes->Metabolism Inflammation Inflammation (IL6, TNF, FOXP3) Target_Genes->Inflammation

Figure 1: HIF-1α Signaling Pathway Inhibition by 1,4-DPCA.

Effects on Gene Expression

Treatment with 1,4-DPCA has been shown to modulate the expression of a variety of genes, primarily through the stabilization of HIF-1α. The following tables summarize the quantitative changes in gene expression observed in studies utilizing 1,4-DPCA. It is important to note that these studies predominantly used the carboxylic acid form of 1,4-DPCA, which is the active metabolite of the ethyl ester.

Pro-inflammatory and Regulatory T-cell Associated Genes

In a mouse model of periodontitis resolution, subcutaneous administration of a 1,4-DPCA hydrogel led to significant changes in the expression of key inflammatory and regulatory genes in gingival tissue, as measured by quantitative real-time PCR (qPCR).[6]

GeneFunctionFold Change (vs. Vehicle Control)p-value
Il6Pro-inflammatory CytokineDecreased< 0.05
Il17aPro-inflammatory CytokineDecreased< 0.05
TnfPro-inflammatory CytokineDecreased< 0.05
Foxp3Treg Transcription FactorIncreased< 0.05
Angiogenesis-Related Genes

The same study also demonstrated an upregulation of genes associated with angiogenesis and cell migration, consistent with the known functions of HIF-1α.[6]

GeneFunctionFold Change (vs. Vehicle Control)p-value
VegfaAngiogenesis FactorIncreased< 0.05
Cxcl12Chemokine (Cell Migration)Increased< 0.05
Cxcr4Chemokine ReceptorIncreased< 0.05
Metabolic Reprogramming Genes

Studies have shown that 1,4-DPCA treatment can induce a shift towards aerobic glycolysis by upregulating key metabolic genes.[7][8]

GeneFunctionExpression Changep-value (where available)
Glut-1Glucose TransporterIncreased0.0922
GapdhGlycolytic EnzymeIncreased0.0103
Pdk1Pyruvate Dehydrogenase Kinase 1Increased0.0095
Pgk1Phosphoglycerate Kinase 1Increased0.0001
Ldh-aLactate Dehydrogenase AIncreased0.0439

Experimental Protocols

The following protocols provide a general framework for investigating the effects of this compound on gene expression.

In Vitro Cell Culture and Treatment

This protocol is adapted from studies on other PHD inhibitors and can be optimized for specific cell types.

In Vitro Experimental Workflow Cell_Seeding 1. Cell Seeding (e.g., HUVEC, HeLa) Adherence 2. Overnight Adherence Cell_Seeding->Adherence Treatment 3. Treatment - this compound (e.g., 10-100 µM) - Vehicle Control (e.g., DMSO) - Positive Control (e.g., Hypoxia, CoCl2) Adherence->Treatment Incubation 4. Incubation (e.g., 16-24 hours) Treatment->Incubation RNA_Extraction 5. RNA Extraction Incubation->RNA_Extraction Downstream_Analysis 6. Downstream Analysis RNA_Extraction->Downstream_Analysis qPCR qPCR Downstream_Analysis->qPCR RNA_Seq RNA-Seq / Microarray Downstream_Analysis->RNA_Seq

Figure 2: Workflow for in vitro gene expression analysis.
  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant cell lines in appropriate media (e.g., EGM-2 for HUVECs, DMEM for HeLa).

  • Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control for HIF-1α stabilization (e.g., cells cultured under hypoxic conditions (1% O₂) or treated with cobalt chloride (100 µM)).

  • Incubation: Treat the cells for a specified period (e.g., 16-24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.

Gene Expression Analysis by RNA-Sequencing

This protocol provides a general outline for a comprehensive analysis of gene expression changes.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare sequencing libraries from the total RNA using a kit such as the TruSeq Stranded Total RNA Library Prep Kit with Ribo-Zero (Illumina) to deplete ribosomal RNA.

  • Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NextSeq or NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treated and control groups. Set a threshold for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

    • Pathway and Gene Ontology Analysis: Use tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and gene ontology terms among the differentially expressed genes.

Validation of Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol is for validating the results obtained from RNA-sequencing or for targeted gene expression analysis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix (e.g., iQ SYBR Green Supermix, Bio-Rad) and gene-specific primers.

  • Primer Design: Design or obtain validated primers for the target genes and at least one stable housekeeping gene for normalization (e.g., GAPDH, ACTB, HPRT).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

This compound is a valuable research tool for studying the multifaceted effects of HIF-1α stabilization on gene expression. Its ability to mimic hypoxia offers a powerful approach to investigate cellular responses to low oxygen and to explore potential therapeutic applications in areas such as tissue regeneration, angiogenesis, and cancer biology. The experimental protocols outlined in this guide provide a solid foundation for researchers to further elucidate the intricate gene regulatory networks governed by the HIF-1α pathway and to explore the full therapeutic potential of PHD inhibitors. Further studies, particularly high-throughput transcriptomic analyses, will be crucial for building a more comprehensive understanding of the global gene expression changes induced by this compound.

References

The Discovery and Development of 1,4-Dihydropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" that has given rise to a blockbuster class of cardiovascular drugs.[1] For over four decades, DHP derivatives have been among the most prescribed medications globally for the management of hypertension and angina pectoris.[2] Their journey from initial synthesis to ubiquitous clinical use is a testament to the power of structure-activity relationship (SAR) studies and the continual refinement of pharmacodynamic and pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and biological evaluation of 1,4-dihydropyridine derivatives.

The story of DHPs begins with the Hantzsch pyridine (B92270) synthesis in 1882, a multi-component reaction that efficiently produces the dihydropyridine (B1217469) ring.[3] However, their pharmacological potential was not realized until the 1960s.[4][5] The prototypical DHP, nifedipine, was discovered to be a potent vasodilator, and its mechanism of action was later elucidated as the blockade of L-type voltage-gated Ca2+ channels.[4] This discovery opened the door for the development of subsequent generations of DHP calcium channel blockers with improved therapeutic profiles.[5]

Mechanism of Action: L-Type Calcium Channel Blockade

The primary pharmacological action of 1,4-dihydropyridine derivatives is the blockade of L-type voltage-gated calcium channels (CaV1).[1][2] These channels are crucial for regulating the influx of extracellular calcium ions into cells, a key event in many physiological processes, including vascular smooth muscle contraction.[6]

In vascular smooth muscle cells, the influx of Ca2+ through L-type channels initiates a signaling cascade that leads to vasoconstriction. The increased intracellular Ca2+ binds to calmodulin, and this complex then activates myosin light chain kinase (MLCK).[7][8] MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction of myosin and actin filaments and resulting in muscle contraction.[2][7] By blocking the L-type calcium channels, 1,4-dihydropyridine derivatives reduce the intracellular calcium concentration, thereby inhibiting MLCK activation and promoting vasodilation.[6] This leads to a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure.[6]

The signaling pathway for vascular smooth muscle contraction and the point of intervention by 1,4-dihydropyridine derivatives is illustrated in the following diagram.

Mechanism of Action of 1,4-Dihydropyridine Derivatives Depolarization Depolarization LTypeChannel L-Type Ca2+ Channel Depolarization->LTypeChannel Activates DHP 1,4-Dihydropyridine Derivatives DHP->LTypeChannel Blocks Relaxation Vasodilation DHP->Relaxation Promotes Ca_influx Ca2+ Influx LTypeChannel->Ca_influx Allows Ca_intracellular ↑ Intracellular [Ca2+] Ca_influx->Ca_intracellular Calmodulin Calmodulin Ca_intracellular->Calmodulin Binds to Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Vasoconstriction MyosinLC_P->Contraction Leads to

Caption: Signaling pathway of vascular smooth muscle contraction and DHP intervention.

Structure-Activity Relationship (SAR)

The pharmacological properties of 1,4-dihydropyridine derivatives are intricately linked to their chemical structure. Key structural features that govern their activity as calcium channel blockers have been extensively studied.[9]

  • The 1,4-Dihydropyridine Ring: This core structure is essential for activity.[9]

  • Substituents at the 2 and 6 Positions: Typically, these are small alkyl groups, such as methyl groups, which are important for maintaining the boat-like conformation of the dihydropyridine ring.

  • Esters at the 3 and 5 Positions: These ester groups are crucial for antagonistic activity. The nature of the ester substituent can influence the potency and duration of action.[9]

  • Aryl Group at the 4 Position: An aryl group, often a substituted phenyl ring, at this position is a fundamental requirement for optimal activity.[9] The substitution pattern on this aryl ring significantly impacts potency. Electron-withdrawing groups, particularly at the ortho or meta positions of the phenyl ring, generally enhance activity.[9]

Pharmacokinetics of 1,4-Dihydropyridine Derivatives

While sharing a common mechanism of action, 1,4-dihydropyridine derivatives exhibit significant variability in their pharmacokinetic profiles, which influences their clinical application and dosing regimens.[2] The development of newer generations of DHPs has focused on improving pharmacokinetic properties, such as increasing half-life and bioavailability, to provide more consistent and prolonged therapeutic effects.[5]

DrugHalf-life (t½) (hours)Time to Peak Plasma Concentration (Tmax) (hours)Oral Bioavailability (%)Protein Binding (%)
Amlodipine 30 - 506 - 1264 - 90~93
Felodipine ~24~1.5~15>99
Isradipine ~8~1.515 - 24~95
Lercanidipine 8 - 101.5 - 3~10>98
Nicardipine 2 - 40.5 - 2~35>95
Nifedipine 4 - 7 (immediate-release)0.5 - 1 (immediate-release)56 - 7792 - 98
Nisoldipine Not specified~9.2~5>99
Benidipine Not specified~2Not specified>98
Cilnidipine 7.51.8 - 2.2Not specifiedNot specified

Data compiled from multiple sources.[2]

Experimental Protocols

Synthesis: Hantzsch Dihydropyridine Synthesis of Nifedipine

The Hantzsch synthesis is a classic and versatile method for the preparation of 1,4-dihydropyridine derivatives.[3][10] The following is a representative protocol for the synthesis of Nifedipine.

Materials:

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde (e.g., 2.27 g, 15.0 mmol), methyl acetoacetate (e.g., 4.0 mL, 37.1 mmol), and methanol (e.g., 4 mL).[11]

  • Addition of Ammonia: Add concentrated ammonia solution (e.g., 1.6 mL, 35 mmol) to the mixture.[11]

  • Reflux: Fit the flask with a condenser and heat the mixture to reflux using a heating mantle or oil bath for approximately 3.5 hours.[11]

  • Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. If necessary, cool the flask in an ice-water bath to induce precipitation.[11]

  • Isolation: Collect the precipitate by suction filtration. Wash the filter cake with water and then with a small amount of cold methanol.[11]

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure Nifedipine.[11]

  • Characterization: The final product can be characterized by determining its melting point and using spectroscopic techniques such as IR and NMR.[11]

The following diagram illustrates the general workflow for the synthesis and purification of a 1,4-dihydropyridine derivative via the Hantzsch reaction.

Hantzsch Synthesis and Purification Workflow Start Start Reagents Combine Aldehyde, β-Ketoester, and Ammonia Source Start->Reagents Solvent Add Solvent (e.g., Methanol) Reagents->Solvent Reflux Heat to Reflux (e.g., 3.5 hours) Solvent->Reflux Cooling Cool to Room Temperature/Ice Bath Reflux->Cooling Precipitation Precipitation of Crude Product Cooling->Precipitation Filtration Suction Filtration Precipitation->Filtration Wash Wash with Water and Cold Solvent Filtration->Wash Recrystallization Recrystallization Wash->Recrystallization Drying Dry the Pure Product Recrystallization->Drying Characterization Characterization (MP, NMR, IR) Drying->Characterization End End Characterization->End

Caption: Workflow for Hantzsch synthesis and purification of 1,4-dihydropyridines.

Biological Evaluation: Radioligand Binding Assay

Radioligand binding assays are a common method to determine the affinity of a test compound for a specific receptor, in this case, the L-type calcium channel.[12]

Materials:

  • Membrane preparation from a tissue source rich in L-type calcium channels (e.g., rat brain or heart).

  • Radiolabeled 1,4-dihydropyridine antagonist (e.g., [3H]PN200-110).

  • Test compounds (unlabeled 1,4-dihydropyridine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[13] Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 25°C).

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.[13]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Biological Evaluation: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function.[14] The whole-cell configuration allows for the recording of macroscopic currents through the entire cell membrane.

Materials:

  • Isolated cells expressing L-type calcium channels (e.g., vascular smooth muscle cells or a suitable cell line).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Microscope.

  • Glass micropipettes.

  • Extracellular and intracellular solutions.

  • Test compound (1,4-dihydropyridine derivative).

Procedure:

  • Cell Preparation: Plate the cells in a recording chamber on the stage of a microscope.

  • Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with the appropriate intracellular solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.[14]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.[5]

  • Voltage Clamp: Clamp the cell membrane at a holding potential where the L-type calcium channels are in a closed state (e.g., -80 mV).

  • Current Recording: Apply a series of depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward calcium currents.

  • Drug Application: Perfuse the test compound at various concentrations onto the cell and record the calcium currents at each concentration.

  • Data Analysis: Measure the peak amplitude of the calcium current at each voltage step in the absence and presence of the test compound. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.

The logical flow of a screening assay for novel 1,4-dihydropyridine derivatives is depicted below.

Screening Assay for Novel 1,4-Dihydropyridine Derivatives Start Start: Library of Novel DHP Derivatives PrimaryScreen Primary Screen: Radioligand Binding Assay Start->PrimaryScreen Determine_Ki Determine Ki Values PrimaryScreen->Determine_Ki Active_Compounds Active Compounds? Determine_Ki->Active_Compounds SecondaryScreen Secondary Screen: Patch-Clamp Electrophysiology Active_Compounds->SecondaryScreen Yes Inactive Inactive Active_Compounds->Inactive No Determine_IC50 Determine IC50 Values SecondaryScreen->Determine_IC50 Potent_Compounds Potent and Selective Compounds? Determine_IC50->Potent_Compounds Lead_Optimization Lead Optimization Potent_Compounds->Lead_Optimization Yes Discard Discard Potent_Compounds->Discard No End End: Candidate for Further Development Lead_Optimization->End

Caption: Logical flow of a screening assay for novel 1,4-dihydropyridines.

Conclusion

The discovery and development of 1,4-dihydropyridine derivatives represent a major success story in modern pharmacology. From their chemical synthesis to their well-defined mechanism of action and extensive clinical use, DHPs have significantly impacted the management of cardiovascular diseases. The continuous evolution of this class of drugs, driven by a deep understanding of their structure-activity relationships and pharmacokinetic properties, has led to the availability of safer and more effective therapeutic agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of molecules. The ongoing research into novel DHP derivatives with unique pharmacological profiles suggests that the story of the 1,4-dihydropyridine scaffold is far from over, with potential applications extending beyond cardiovascular medicine.[13][15]

References

The Role of 1,4-DPCA Ethyl Ester in Cellular Hypoxia Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester derivative, potent modulators of the cellular response to hypoxia. By inhibiting key oxygen-sensing enzymes, these small molecules trigger a cascade of events normally reserved for low-oxygen conditions, offering significant therapeutic potential in regenerative medicine and beyond. This document details the mechanism of action, quantitative effects, and experimental methodologies relevant to the study of 1,4-DPCA ethyl ester.

Core Mechanism: Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)

Under normal oxygen conditions (normoxia), the pivotal transcription factor HIF-1α is constitutively synthesized and rapidly degraded. This process is mediated by a class of enzymes known as HIF prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH).

  • Prolyl Hydroxylation: PHDs (primarily PHD1, PHD2, and PHD3) use oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit. This modification acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for proteasomal degradation.

  • Asparaginyl Hydroxylation: FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, which blocks the recruitment of transcriptional coactivators, thereby inhibiting its transcriptional activity.

1,4-DPCA and its ethyl ester function as competitive inhibitors of these hydroxylases. By blocking PHD activity, 1,4-DPCA prevents HIF-1α hydroxylation and subsequent degradation. This leads to the stabilization and accumulation of HIF-1α protein even under normoxic conditions. The stabilized HIF-1α then translocates to the nucleus, dimerizes with its stable partner HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating a robust transcriptional response.

HIF-1a Pathway and 1,4-DPCA Inhibition cluster_normoxia Normoxia (21% O2) cluster_hypoxia_dpca Hypoxia (<5% O2) or Normoxia + 1,4-DPCA HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHDs PHDs PHDs->HIF1a_OH O2 O2 O2->HIF1a_OH VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1α/β Dimer HIF1a_hypoxia->HIF1_dimer Stabilization DPCA 1,4-DPCA Ethyl Ester PHDs_inhibited PHDs DPCA->PHDs_inhibited Inhibits HIF1b HIF-1β HIF1b->HIF1_dimer HRE HRE HIF1_dimer->HRE Binds to Nucleus Nucleus Target_Genes Target Gene Transcription (VEGF, GLUT1, etc.) HRE->Target_Genes Activates

Caption: HIF-1α regulation and the inhibitory action of 1,4-DPCA. (Max Width: 760px)

Quantitative Data Presentation

The efficacy of 1,4-DPCA has been quantified against key enzymes in the hypoxia pathway. While specific data for the ethyl ester derivative is less common in the literature, it is understood to function as a pro-drug, being hydrolyzed to the active 1,4-DPCA form within the cell.

CompoundTargetIC50Assay Context
1,4-DPCAProlyl-4-Hydroxylase2.4 µMInhibition of collagen hydroxylation in human foreskin fibroblasts[1][2]
1,4-DPCAFactor Inhibiting HIF (FIH)60 µMEnzymatic inhibition assay[1][2]

Stabilization of HIF-1α by 1,4-DPCA leads to the upregulation of a suite of target genes. The expression of these genes is critical for angiogenesis, metabolic adaptation, and cell survival.

Target GeneFunctionObserved Effect of 1,4-DPCA Treatment
VegfaVascular Endothelial Growth Factor A; promotes angiogenesis.Significant mRNA upregulation in mouse gingival tissue and B6 cells[1][3]
Glut1 (Slc2a1)Glucose Transporter 1; facilitates glucose uptake.Increased mRNA expression in mouse jaw tissue and B6 cells[1][4]
Pdk1Pyruvate (B1213749) Dehydrogenase Kinase 1; shunts pyruvate from mitochondria.Increased mRNA expression in mouse jaw tissue and B6 cells[1][4]
Pgk1Phosphoglycerate Kinase 1; key glycolytic enzyme.Increased mRNA expression in mouse jaw tissue and B6 cells[1][4]
Ldh-aLactate Dehydrogenase A; converts pyruvate to lactate.Increased mRNA expression in mouse jaw tissue and B6 cells[1][4]
Cxcl12C-X-C Motif Chemokine Ligand 12; involved in cell migration.Upregulated mRNA expression in mouse gingival tissue[3]

Experimental Protocols

Investigating the effects of this compound involves a combination of in vitro and in vivo techniques designed to measure HIF-1α protein stabilization and the expression of its downstream target genes.

Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Downstream Analysis A1 1. Cell Culture (e.g., Fibroblasts, HUVECs) A2 2. Treatment (this compound or Vehicle) A1->A2 A3 3. Cell Lysis (Rapid, on ice) A2->A3 C1 Protein Extraction & Quantification (BCA) A3->C1 C2 RNA Extraction & cDNA Synthesis A3->C2 B1 1. Animal Model (e.g., Periodontitis, Tissue Injury) B2 2. Administration (e.g., Subcutaneous Hydrogel) B1->B2 B3 3. Tissue Harvest (e.g., Gingiva, Skin) B2->B3 B3->C1 B3->C2 D1 Western Blot (for HIF-1α Protein) C1->D1 D2 qPCR (for Target Gene mRNA) C2->D2

Caption: General workflow for studying 1,4-DPCA effects. (Max Width: 760px)
In Vitro HIF-1α Stabilization and Gene Expression Analysis

Objective: To determine the effect of this compound on HIF-1α protein levels and target gene expression in a cultured cell line.

Methodology:

  • Cell Culture: Seed a relevant cell line (e.g., HEK293, HeLa, or primary fibroblasts) in 6-well plates and grow to 70-80% confluency under standard normoxic conditions (21% O₂, 5% CO₂).

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in culture media to achieve final desired concentrations (e.g., 10-50 µM). Treat cells for a specified time course (e.g., 4, 8, or 24 hours). Include a vehicle-only (DMSO) control group.

  • Cell Lysis (for Western Blot):

    • CRITICAL: HIF-1α degrades rapidly in the presence of oxygen. All subsequent steps must be performed quickly on ice with pre-chilled buffers.

    • Aspirate media, wash cells once with ice-cold PBS, and immediately add 100-200 µL of ice-cold RIPA lysis buffer containing a protease inhibitor cocktail.

    • Scrape cells, transfer lysate to a pre-chilled microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Analysis (Western Blot):

    • Determine protein concentration using a BCA assay.

    • Load 20-40 µg of total protein per lane on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST (Tris-Buffered Saline, 0.1% Tween-20).

    • Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour.

    • Detect signal using an ECL reagent and an imaging system. Re-probe the membrane for a loading control (e.g., β-actin) to ensure equal loading.

  • RNA Analysis (qPCR):

    • Lyse cells directly in the well using a buffer such as TRIzol. Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform real-time PCR using gene-specific primers for targets like VEGFA, GLUT1, and a housekeeping gene (e.g., HPRT, ACTB).

    • Analyze data using the comparative ΔΔCt method to determine fold change in gene expression relative to the vehicle control.

In Vivo Tissue Regeneration Model (Mouse Periodontitis)

Objective: To assess the pro-regenerative effects of 1,4-DPCA in a mouse model of tissue injury. This protocol is adapted from studies on alveolar bone regeneration.[3]

Methodology:

  • Model Induction: In C57BL/6 mice, induce periodontitis by placing a silk ligature around the second maxillary molar for 10 days to cause inflammation and bone loss.

  • Compound Formulation: Formulate 1,4-DPCA into a sustained-release, injectable hydrogel. A typical dose is 50 µg of 1,4-DPCA in a 25 µL hydrogel volume.

  • Administration: After 10 days, remove the ligature to allow for the resolution and regeneration phase. Administer a single dose of the 1,4-DPCA/hydrogel via subcutaneous injection at the back of the neck. Control animals receive the hydrogel vehicle alone.

  • Tissue Harvest and Analysis:

    • After a set period (e.g., 5-10 days post-injection), euthanize the mice.

    • Harvest the maxillary jaws.

    • For protein/RNA analysis, dissect the gingival tissue surrounding the molar and process immediately for Western Blot or qPCR as described in the in vitro protocol.

    • For histological analysis, fix the jaws in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology, bone levels, and periodontal ligament attachment.

Downstream Cellular and Physiological Consequences

The stabilization of HIF-1α by this compound initiates a broad physiological response that goes beyond simple adaptation to hypoxia, promoting a pro-regenerative cellular environment.

  • Angiogenesis: Upregulation of VEGF stimulates the formation of new blood vessels, which is critical for supplying oxygen and nutrients to damaged tissue, thereby accelerating healing.

  • Metabolic Reprogramming: Increased expression of glycolytic enzymes (GLUT1, PGK1, LDHA) and PDK1 shifts cellular metabolism from oxidative phosphorylation towards aerobic glycolysis.[4] This metabolic state is characteristic of embryonic and stem cells and is thought to provide the necessary building blocks for rapid cell proliferation and tissue repair.

  • Immune Modulation: 1,4-DPCA has been shown to increase the abundance of FOXP3+ T regulatory (Treg) cells in periodontal tissue.[3] This effect is partly mediated by the HIF-1α-dependent upregulation of the chemokine receptor CXCR4, which enhances Treg cell recruitment. This modulation of the immune response can reduce pro-inflammatory signals and create a more favorable environment for regeneration.

  • Stem Cell and Progenitor Mobilization: HIF-1α stabilization can induce the expression of stem and progenitor cell markers, suggesting a de-differentiation of mature cells to a more plastic, regenerative state.[4]

Physiological Outcomes cluster_cellular Cellular Level Effects cluster_tissue Tissue Level Outcomes DPCA 1,4-DPCA Ethyl Ester HIF HIF-1α Stabilization DPCA->HIF Metabolism Metabolic Reprogramming (Aerobic Glycolysis) HIF->Metabolism Angiogenesis Angiogenesis (↑ VEGF) HIF->Angiogenesis Immune Immune Modulation (↑ Tregs via CXCR4) HIF->Immune Stem Stem Cell Marker Expression HIF->Stem Repair Enhanced Cell Proliferation & Migration Metabolism->Repair Vascular Increased Vascularization Angiogenesis->Vascular Inflammation Reduced Inflammation Immune->Inflammation Stem->Repair Regeneration Tissue Regeneration (Bone, Soft Tissue) Vascular->Regeneration Inflammation->Regeneration Repair->Regeneration

Caption: Downstream effects of 1,4-DPCA-mediated HIF-1α stabilization. (Max Width: 760px)

Conclusion

This compound is a powerful tool for probing and manipulating the cellular hypoxia pathway. By inhibiting PHD and FIH enzymes, it effectively stabilizes HIF-1α, recapitulating the hypoxic response under normal oxygen tension. This action triggers a cascade of downstream events, including enhanced angiogenesis, a shift to glycolytic metabolism, and modulation of the immune response, which collectively foster a pro-regenerative environment. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers aiming to harness the therapeutic potential of this pathway in regenerative medicine and drug development.

References

Methodological & Application

Application Notes and Protocols for 1,4-DPCA Ethyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester is a cell-permeable derivative of 1,4-DPCA, a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes and Factor Inhibiting HIF (FIH). By inhibiting these enzymes, 1,4-DPCA ethyl ester effectively stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia. Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, the inhibition of PHDs by this compound prevents this degradation, leading to the accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of genes involved in angiogenesis, glucose metabolism, cell survival, and other adaptive responses. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments.

Mechanism of Action

Under normoxic conditions, HIF-1α is hydroxylated by PHDs on specific proline residues, which targets it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, blocking its interaction with transcriptional coactivators. This compound, as a cell-permeable compound, is intracellularly hydrolyzed to its active form, 1,4-DPCA, which inhibits both PHDs and FIH. This dual inhibition leads to the stabilization and increased transcriptional activity of HIF-1α, even in the presence of normal oxygen levels, thereby mimicking a hypoxic state.

Data Presentation

The following tables summarize the quantitative data available for the parent compound, 1,4-DPCA, which can be used as a reference for designing experiments with the ethyl ester. It is recommended to perform dose-response studies to determine the optimal concentration for your specific cell line and experimental conditions.

ParameterValueCell Line/SystemReference
IC50 (Prolyl-4-hydroxylase inhibition)2.4 µMHuman foreskin fibroblasts[1]
IC50 (FIH inhibition)60 µMN/A[1]

Table 1: Inhibitory Concentrations of 1,4-DPCA. This table provides the half-maximal inhibitory concentrations (IC50) of the active form, 1,4-DPCA, against its primary enzymatic targets.

Cell LineConcentration of 1,4-DPCAEffectReference
T4-2 (Breast Cancer)10 µMSignificant reduction in colony size[1]
ZR-75-1 (Breast Cancer)20 µMSignificant reduction in colony size[1]
MDA-MB-157 (Breast Cancer)20 µMSignificant reduction in invasive branches[1]
MDA-MB-231 (Breast Cancer)10 µMSignificant reduction in invasive branches[1]
Mouse Gingival Cells100 µMIncreased nuclear and cytoplasmic localization of OCT3/4
B6 Mouse Ear FibroblastsNot specified (in gel)Positive staining for HIF-1α and immature cell markers after 24 hours[2]

Table 2: Effective Concentrations of 1,4-DPCA in Various Cell Lines. This table highlights the concentrations of 1,4-DPCA that have been shown to elicit biological responses in different cancer and primary cell lines.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 268.26 g/mol , dissolve 2.68 mg in 1 ml of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.

General Protocol for Cell Treatment

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • Seed cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • Prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the medium containing the desired concentration of this compound or the vehicle control to the cells.

  • Incubate the cells for the desired period (e.g., 4, 8, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, proceed with the desired downstream analysis (e.g., Western blotting for HIF-1α stabilization, qRT-PCR for target gene expression, or cell-based assays).

Western Blotting for HIF-1α Stabilization

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (e.g., VEGFA, GLUT1/SLC2A1) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

Signaling Pathway of this compound Action

HIF1a_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 1,4-DPCA_EE 1,4-DPCA Ethyl Ester 1,4-DPCA 1,4-DPCA 1,4-DPCA_EE->1,4-DPCA Hydrolysis PHDs PHDs 1,4-DPCA->PHDs FIH FIH 1,4-DPCA->FIH Esterases Intracellular Esterases HIF-1a HIF-1α HIF-1a->PHDs Hydroxylation (Pro) HIF-1a_n HIF-1α HIF-1a->HIF-1a_n Translocation VHL VHL PHDs->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation HIF-1 HIF-1 Complex HIF-1a_n->HIF-1 Dimerization HIF-1b HIF-1β HIF-1b->HIF-1 HRE Hypoxia Response Element (HRE) HIF-1->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGFA, GLUT1) HRE->Target_Genes Activation

Caption: Mechanism of HIF-1α stabilization by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with This compound (Dose-Response & Time-Course) Start->Treatment Harvest Cell Harvest Treatment->Harvest Protein_Analysis Protein Analysis Harvest->Protein_Analysis RNA_Analysis RNA Analysis Harvest->RNA_Analysis Cell_Based_Assay Cell-Based Assays Harvest->Cell_Based_Assay WB Western Blot (HIF-1α, p-HIF-1α) Protein_Analysis->WB qRT_PCR qRT-PCR (VEGFA, GLUT1) RNA_Analysis->qRT_PCR Viability Viability/Proliferation (MTT, etc.) Cell_Based_Assay->Viability Migration Migration/Invasion (Wound Healing, Transwell) Cell_Based_Assay->Migration Data_Analysis Data Analysis and Interpretation WB->Data_Analysis qRT_PCR->Data_Analysis Viability->Data_Analysis Migration->Data_Analysis

Caption: Workflow for evaluating the in vitro effects of this compound.

References

Application Note and Protocol: Preparation of 1,4-DPCA Ethyl Ester Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-DPCA ethyl ester is the ethyl ester form of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). It functions as an inhibitor of Factor Inhibiting HIF (FIH).[1][2][3][4] This compound is a valuable tool in research, particularly in studies involving hypoxia-inducible factor (HIF) signaling pathways.[1][2][3][4] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 268.27 g/mol [1][2][4]
Chemical Formula C₁₅H₁₂N₂O₃[2]
Purity ≥98%[5]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mL[5]
Appearance Solid powder[2]

Experimental Protocols

1. Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[6]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

  • Prevent release into the environment.

2. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

3. Stock Solution Preparation (Example: 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

3.1. Calculation of Mass:

To prepare a desired volume of a stock solution with a specific concentration, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

  • Concentration = 10 mM = 0.01 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 268.27 g/mol

Mass (mg) = 0.01 mol/L * 0.001 L * 268.27 g/mol * 1000 mg/g = 2.6827 mg

3.2. Step-by-Step Procedure:

  • Weighing: Carefully weigh out 2.68 mg of this compound powder using an analytical balance. It is advisable to do this on weighing paper or in a microcentrifuge tube.

  • Solubilization: Add the weighed powder to a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Close the tube tightly and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution if necessary.

  • Sterilization (Optional): If the stock solution is intended for cell culture experiments, it can be sterilized by passing it through a 0.22 µm syringe filter.

4. Storage and Stability

Proper storage is essential to maintain the activity of the this compound stock solution.

  • Short-term storage: Store the stock solution at -20°C for up to one month.[8]

  • Long-term storage: For storage longer than a month, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[8]

  • The solid powder can be stored at -20°C for up to three years.[1]

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store_short Short-term: -20°C aliquot->store_short < 1 month store_long Long-term: -80°C aliquot->store_long > 1 month

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Context

This compound inhibits Factor Inhibiting HIF (FIH), which under normoxic conditions, hydroxylates HIF-α, leading to its degradation. By inhibiting FIH, this compound can lead to the stabilization of HIF-α, allowing it to promote the transcription of hypoxia-responsive genes.

G cluster_pathway Simplified HIF-1α Regulation DPCA This compound FIH FIH DPCA->FIH Inhibits HIF_alpha HIF-1α FIH->HIF_alpha Hydroxylates HIF_alpha_OH Hydroxylated HIF-1α Transcription Gene Transcription HIF_alpha->Transcription Degradation Proteasomal Degradation HIF_alpha_OH->Degradation

Caption: Inhibition of FIH by this compound leads to HIF-1α stabilization.

References

solubility of 1,4-DPCA ethyl ester in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the solubility characteristics of 1,4-DPCA ethyl ester, a derivative of the prolyl-4-hydroxylase inhibitor 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). This document includes quantitative solubility data for the parent compound, 1,4-DPCA, in Dimethyl Sulfoxide (DMSO) and provides estimations for the solubility of its ethyl ester derivative in other common organic solvents based on physicochemical principles. Detailed experimental protocols for determining compound solubility are also provided, alongside a diagram of the HIF-1α signaling pathway, which is modulated by 1,4-DPCA.

Introduction to 1,4-DPCA and its Ethyl Ester

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent inhibitor of prolyl-4-hydroxylase (PHD), an enzyme crucial for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By inhibiting PHD, 1,4-DPCA stabilizes HIF-1α, a key transcription factor that regulates cellular responses to hypoxia. This mechanism has significant implications for research in areas such as angiogenesis, ischemia, and tissue regeneration.[1][2][3] The ethyl ester of 1,4-DPCA is a derivative designed to potentially enhance cell permeability and modify the pharmacokinetic profile of the parent compound. Understanding the solubility of this ethyl ester is critical for its effective use in in vitro and in vivo experimental settings.

Solubility Data

Table 1: Quantitative Solubility of 1,4-DPCA

Solvent SystemReported Solubility
Dimethyl Sulfoxide (DMSO)3 mg/mL[4]
Dimethylformamide (DMF)3 mg/mL[4]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL[4]

Table 2: Estimated Solubility of this compound in Common Laboratory Solvents

The esterification of the carboxylic acid group in 1,4-DPCA to form the ethyl ester is expected to decrease its polarity. Consequently, the ethyl ester derivative will likely exhibit increased solubility in less polar organic solvents and decreased solubility in aqueous and highly polar protic solvents compared to the parent carboxylic acid. The following table provides a qualitative estimation of solubility.

SolventPolarity IndexEstimated Solubility of this compound
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2High
Dimethylformamide (DMF)6.4High
Acetonitrile (ACN)5.8Moderate
Acetone5.1Moderate to High
Polar Protic Solvents
Ethanol5.2Moderate
Methanol6.6Moderate
Water10.2Low
Nonpolar Solvents
Dichloromethane (DCM)3.1Moderate to High
Chloroform4.1Moderate to High
Toluene2.4Low to Moderate
Hexane0.1Low

Note: These estimations are based on the expected physicochemical properties of the ethyl ester derivative. Experimental verification is highly recommended.

Signaling Pathway Modulated by 1,4-DPCA

1,4-DPCA exerts its biological effects by inhibiting prolyl-4-hydroxylase, leading to the stabilization and activation of the HIF-1α signaling pathway.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / 1,4-DPCA Inhibition HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation PHD Prolyl-4-Hydroxylase (PHD) O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD aKG α-KG aKG->PHD VHL VHL E3 Ligase HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome DPCA 1,4-DPCA DPCA->PHD Inhibition HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Elements (HRE) Nucleus->HRE Target_Genes Target Gene Transcription (e.g., VEGF, EPO, Glycolytic Enzymes) HRE->Target_Genes Activation

Caption: HIF-1α signaling pathway under normoxic and hypoxic/1,4-DPCA conditions.

Experimental Protocols

The following are generalized protocols for determining the solubility of a small molecule like this compound.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature and pressure.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, PBS)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Filtration: Filter the collected supernatant through a chemically inert syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Dilute the filtered sample solution with the mobile phase to fall within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution steps. This value represents the thermodynamic solubility.

Shake_Flask_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate on shaker (24-48 hours) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant filter Filter supernatant (0.45 µm filter) collect_supernatant->filter quantify Quantify concentration using HPLC filter->quantify end End quantify->end

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often more relevant for high-throughput screening applications.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or turbidimetry

Protocol:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the DMSO stock solution in the 96-well plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the compound to potentially precipitate.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Conclusion

While specific, experimentally validated solubility data for this compound is limited, the provided information on its parent compound and the general principles of solubility offer valuable guidance for its use in research. The provided protocols offer a framework for researchers to determine the precise solubility in their specific experimental systems. The central role of 1,4-DPCA in modulating the HIF-1α pathway underscores the importance of understanding its physicochemical properties for advancing research in related therapeutic areas.

References

Application Notes and Protocols for In Vivo Administration of 1,4-DPCA in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vivo Administration of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) in Mouse Models for Tissue Regeneration.

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl hydroxylases (PHDs).[1][2] In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, 1,4-DPCA stabilizes HIF-1α, leading to the activation of a regenerative response.[1][2] This document provides detailed application notes and protocols for the in vivo administration of 1,4-DPCA, often formulated in a hydrogel for sustained release, in mouse models of tissue injury. The primary applications highlighted are in the regeneration of soft tissue and bone, particularly in models of ear hole punch injury and periodontitis.[1][3][4][5]

Mechanism of Action

1,4-DPCA prevents the degradation of HIF-1α, a master regulator of cellular responses to hypoxia.[1][2] The stabilization of HIF-1α under normal oxygen levels mimics a hypoxic state, initiating a cascade of events conducive to tissue repair and regeneration. This includes the upregulation of genes involved in angiogenesis, cell metabolism, migration, and survival.[1][6] Notably, studies have shown that 1,4-DPCA specifically stabilizes HIF-1α and does not appear to affect the levels of HIF-2α.[1][3]

Experimental_Workflow_Ear_Hole_Punch start Start prepare_gel Prepare 1,4-DPCA/Hydrogel (2 mg/ml) start->prepare_gel anesthetize Anesthetize Swiss Webster Mouse prepare_gel->anesthetize ear_punch Create 2mm Ear Punch Biopsy anesthetize->ear_punch injection Subcutaneous Injection of 1,4-DPCA/Hydrogel (100 µl) at Base of Neck ear_punch->injection monitor_closure Monitor and Quantify Ear Hole Closure injection->monitor_closure tissue_harvest Harvest Ear Tissue for Mechanistic Studies (e.g., Western Blot for HIF-1α) injection->tissue_harvest Optional end End monitor_closure->end tissue_harvest->end Signaling_Pathway_Periodontitis cluster_effects Downstream Effects dpca 1,4-DPCA/Hydrogel phd Inhibits PHD dpca->phd treg ↑ Treg Cell Recruitment (CXCR4-dependent) dpca->treg hif1a Stabilizes HIF-1α phd->hif1a osteogenic ↑ Osteogenic Gene Expression hif1a->osteogenic angiogenesis ↑ Angiogenesis hif1a->angiogenesis pro_inflammatory ↓ Pro-inflammatory Cytokines (e.g., IL-6, IL-17a) treg->pro_inflammatory bone_regeneration Alveolar Bone Regeneration pro_inflammatory->bone_regeneration osteogenic->bone_regeneration angiogenesis->bone_regeneration

References

Application Notes and Protocols for Controlled Release of 1,4-DPCA Ethyl Ester from a Thermosensitive Chitosan Hydrogel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-dihydropyridine-3,5-dicarboxylate (1,4-DPCA) ethyl ester is a small molecule inhibitor of prolyl-4-hydroxylase (PHD).[1] By inhibiting PHD, 1,4-DPCA ethyl ester stabilizes the alpha subunit of hypoxia-inducible factor 1 (HIF-1α), a key transcription factor in the cellular response to hypoxia.[2] This stabilization leads to the upregulation of various genes involved in angiogenesis, metabolism, and cell survival, making 1,4-DPCA a promising therapeutic agent for tissue regeneration and other applications.[2][3] However, like many small molecule drugs, achieving controlled and sustained local delivery of this compound to a target site is crucial for maximizing its therapeutic efficacy and minimizing potential systemic side effects.

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water, making them highly biocompatible.[4][5][6] Their porous structure and tunable properties make them excellent candidates for controlled drug delivery systems.[7] For poorly water-soluble drugs such as this compound, hydrogel formulations can enhance solubility and provide a sustained release profile.[8][9] This application note details a protocol for the formulation of this compound within a thermosensitive chitosan-based hydrogel. Chitosan (B1678972) is a natural, biodegradable, and biocompatible polymer that can be formulated into an injectable hydrogel that is a liquid at room temperature and gels at body temperature, making it an ideal in situ gelling system.[5]

Experimental Workflow

The overall workflow for the preparation and characterization of the this compound-loaded hydrogel is depicted below.

G cluster_prep Hydrogel Preparation cluster_char Hydrogel Characterization cluster_data Data Analysis prep_chitosan Prepare Chitosan Solution mix Mix Chitosan and Drug Solutions prep_chitosan->mix prep_drug Prepare this compound Solution prep_drug->mix add_gp Add β-Glycerophosphate mix->add_gp gel Thermosensitive Hydrogel Formation (in situ) add_gp->gel ftir FTIR Spectroscopy gel->ftir sem SEM Analysis gel->sem swelling Swelling Behavior gel->swelling drug_loading Drug Loading & Encapsulation Efficiency gel->drug_loading in_vitro_release In Vitro Drug Release Study gel->in_vitro_release analyze_structure Structural & Morphological Analysis ftir->analyze_structure sem->analyze_structure analyze_properties Physicochemical Properties swelling->analyze_properties drug_loading->analyze_properties analyze_release Release Kinetics Modeling in_vitro_release->analyze_release

Caption: Workflow for hydrogel synthesis and characterization.

Protocols

Preparation of Thermosensitive Chitosan Hydrogel containing this compound

This protocol describes the preparation of a thermosensitive hydrogel using chitosan and β-glycerophosphate (β-GP).[5]

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • β-Glycerophosphate (β-GP)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Protocol:

  • Prepare a 2% (w/v) chitosan solution: Dissolve 2 g of chitosan in 100 mL of 0.1 M acetic acid. Stir overnight at room temperature to ensure complete dissolution.

  • Prepare a 10 mg/mL this compound stock solution: Dissolve 100 mg of this compound in 10 mL of DMSO.

  • Incorporate the drug into the chitosan solution: While stirring, slowly add 1 mL of the this compound stock solution to 9 mL of the chitosan solution. Continue stirring for 1 hour to ensure a homogenous mixture. This results in a final drug concentration of 1 mg/mL in the chitosan solution.

  • Prepare the gelling agent: Prepare a 50% (w/v) solution of β-GP in deionized water and sterilize it by filtration through a 0.22 µm filter.

  • Formulate the thermosensitive hydrogel: Cool the drug-chitosan solution in an ice bath. Slowly add the β-GP solution dropwise to the chitosan-drug solution while stirring. The typical volume ratio of chitosan solution to β-GP solution is 9:1.

  • Store the formulation: Keep the final solution at 4°C. The solution should be a liquid at this temperature and will form a gel upon warming to 37°C.

Characterization of the Hydrogel

2.1. Gelation Time

  • Transfer 1 mL of the hydrogel solution into a small vial.

  • Place the vial in a water bath maintained at 37°C.

  • Record the time taken for the solution to stop flowing when the vial is inverted. This is the gelation time.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Prepare lyophilized samples of the pure chitosan, this compound, and the drug-loaded hydrogel.

  • Record the FTIR spectra of the samples over a range of 4000 to 400 cm⁻¹ to identify characteristic peaks and confirm the presence of the drug in the hydrogel.

2.3. Scanning Electron Microscopy (SEM)

  • Freeze-dry a sample of the formed hydrogel.

  • Mount the dried sample on an aluminum stub and sputter-coat it with gold.

  • Examine the sample under an SEM to observe the surface morphology and porous structure.

2.4. Swelling Behavior

  • Weigh a lyophilized sample of the hydrogel (Wd).

  • Immerse the sample in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

2.5. Drug Loading and Encapsulation Efficiency

  • Lyophilize a known weight of the drug-loaded hydrogel.

  • Dissolve the dried hydrogel in a known volume of 0.1 M acetic acid.

  • Measure the concentration of this compound in the solution using UV-Vis spectrophotometry at its maximum absorbance wavelength.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas: DL (%) = (Weight of drug in hydrogel / Weight of hydrogel) x 100 EE (%) = (Actual drug loading / Theoretical drug loading) x 100

2.6. In Vitro Drug Release Study

  • Place a known amount of the drug-loaded hydrogel into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Determine the concentration of this compound in the collected samples using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables present hypothetical data for the characterization of the this compound-loaded hydrogel.

Table 1: Physicochemical Properties of the Hydrogel

ParameterValue
Gelation Time at 37°C5 ± 1 min
Swelling Ratio (at 24h)450 ± 30%
Drug Loading (DL)0.85 ± 0.05%
Encapsulation Efficiency (EE)85 ± 5%

Table 2: In Vitro Cumulative Release of this compound

Time (hours)Cumulative Release (%)
110 ± 2
625 ± 3
1240 ± 4
2460 ± 5
4880 ± 6
7295 ± 5

Mechanism of Action: Signaling Pathway

This compound functions by inhibiting prolyl-4-hydroxylase (PHD), which leads to the stabilization of HIF-1α. The following diagram illustrates this signaling pathway.

G cluster_pathway HIF-1α Signaling Pathway dpca This compound phd Prolyl-4-Hydroxylase (PHD) dpca->phd Inhibits hif1a HIF-1α phd->hif1a Hydroxylates (in normoxia) vhl VHL Protein hif1a->vhl Binds proteasome Proteasomal Degradation vhl->proteasome Targets for hif1a_stabilized Stabilized HIF-1α dimer HIF-1α/HIF-1β Dimer hif1a_stabilized->dimer hif1b HIF-1β (ARNT) hif1b->dimer hre Hypoxia Response Element (HRE) in DNA dimer->hre Binds to transcription Gene Transcription hre->transcription genes Target Genes (e.g., VEGF, EPO) transcription->genes

Caption: this compound mechanism of action.

References

Application Notes and Protocols for Determining the Optimal Working Concentration of 1,4-DPCA Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, 1,4-DPCA. 1,4-DPCA is a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes and, to a lesser extent, Factor Inhibiting HIF (FIH).[1][2] Inhibition of these enzymes leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.[3][4] Under normoxic conditions, HIF-1α is rapidly degraded, but its stabilization through PHD inhibition allows it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a host of target genes involved in angiogenesis, metabolism, and cell survival, such as VEGFA and PGK1.[5][6]

These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of 1,4-DPCA ethyl ester for their specific cellular model. The protocols outlined below describe a systematic approach, from initial dose-response screening to the confirmation of downstream target gene activation.

Mechanism of Action: HIF-1α Stabilization

The central mechanism of action for 1,4-DPCA involves the inhibition of prolyl hydroxylases, which prevents the VHL-mediated ubiquitination and subsequent proteasomal degradation of HIF-1α.

HIF_Pathway cluster_normoxia Normoxia (21% O2) cluster_inhibition This compound Treatment HIF-1α_N HIF-1α PHDs PHD Enzymes HIF-1α_N->PHDs Degradation Degradation VHL VHL E3 Ligase PHDs->VHL Hydroxylation O2 O2 O2->PHDs Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation 1,4-DPCA_EE This compound 1,4-DPCA 1,4-DPCA (Active) 1,4-DPCA_EE->1,4-DPCA Esterase PHDs_I PHD Enzymes 1,4-DPCA->PHDs_I Inhibition HIF-1α_S HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_S->Nucleus Translocation HIF-1β HIF-1β HRE Hypoxia Response Element (HRE) Nucleus->HRE Dimerization Target_Genes Target Gene Expression (e.g., VEGFA, PGK1) HRE->Target_Genes Transcription

Figure 1: HIF-1α Stabilization by this compound.

Experimental Workflow for Determining Optimal Concentration

The following workflow provides a structured approach to identify the optimal working concentration of this compound.

Workflow start Start: Select Cell Line cell_culture Cell Culture & Seeding start->cell_culture dose_response Dose-Response Treatment (e.g., 0.1 µM to 100 µM) cell_culture->dose_response viability Cell Viability Assay (e.g., MTT, LDH) dose_response->viability protein_extraction Protein Extraction dose_response->protein_extraction rna_extraction RNA Extraction dose_response->rna_extraction analysis Data Analysis & EC50 Determination viability->analysis western_blot Western Blot for HIF-1α protein_extraction->western_blot western_blot->analysis qpcr qPCR for Target Genes (e.g., VEGFA, PGK1) rna_extraction->qpcr qpcr->analysis end Optimal Concentration Identified analysis->end

Figure 2: Experimental workflow for dose-response analysis.

Protocols

Protocol 1: Cell Culture and Dose-Response Treatment
  • Cell Selection : Choose a relevant cell line for your research (e.g., HEK293, HeLa, or a specific cancer cell line).

  • Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment : Replace the culture medium with the medium containing various concentrations of this compound. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.[7] Include the following controls:

    • Vehicle Control : Cells treated with the same concentration of DMSO as the highest compound concentration.

    • Positive Control : Cells treated with a known HIF-1α stabilizer (e.g., 100 µM CoCl₂) or incubated in a hypoxic chamber (1% O₂).[2][8]

  • Incubation : Incubate the cells for a predetermined duration. For HIF-1α protein stabilization, 4-8 hours is often sufficient. For downstream gene expression analysis, 16-24 hours may be necessary.

Protocol 2: Cell Viability Assay

It is crucial to determine the concentration range at which this compound does not induce cytotoxicity.

  • Assay Performance : Following the treatment period, perform a cell viability assay (e.g., MTT, MTS, or LDH release assay) according to the manufacturer's instructions.

  • Data Analysis : Calculate the percentage of viable cells relative to the vehicle-treated control. Concentrations that result in a significant decrease in cell viability should be excluded from further consideration as the "optimal" working concentration for functional assays.

Protocol 3: Western Blot for HIF-1α Stabilization

This protocol verifies the direct effect of the compound on HIF-1α protein levels.

  • Protein Extraction :

    • Place culture plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the well using RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors. Due to the rapid degradation of HIF-1α, all steps should be performed quickly and at 4°C.[1][3]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Load 20-40 µg of total protein per lane on an SDS-PAGE gel (e.g., 7.5% polyacrylamide).[4]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[1][9]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an ECL substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control, such as β-actin or GAPDH.[3]

  • Data Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HIF-1α band intensity to the corresponding loading control.

Protocol 4: qPCR for HIF-1α Target Gene Expression

This protocol confirms the functional consequence of HIF-1α stabilization.

  • RNA Extraction :

    • Following treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

  • cDNA Synthesis :

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR :

    • Perform real-time quantitative PCR using TaqMan probes or SYBR Green chemistry for HIF-1α target genes (e.g., VEGFA, PGK1, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB).[5][10]

    • A typical qPCR protocol involves an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[10]

  • Data Analysis :

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.[10]

Data Presentation and Interpretation

The quantitative data from the experiments should be summarized in tables to facilitate comparison and the determination of the optimal concentration.

Table 1: Dose-Response Effect of this compound on Cell Viability and HIF-1α Stabilization

Concentration (µM)Cell Viability (% of Vehicle)Relative HIF-1α Protein Level (Normalized to Loading Control)
Vehicle (0)100 ± 5.21.0
0.198.5 ± 4.81.5 ± 0.2
199.1 ± 5.14.2 ± 0.5
1097.6 ± 4.58.9 ± 1.1
5095.3 ± 6.09.5 ± 1.3
10085.2 ± 7.39.8 ± 1.4
Positive Control90.1 ± 5.910.2 ± 1.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on HIF-1α Target Gene Expression

Concentration (µM)VEGFA mRNA Fold Change (vs. Vehicle)PGK1 mRNA Fold Change (vs. Vehicle)
Vehicle (0)1.01.0
12.5 ± 0.32.1 ± 0.2
105.8 ± 0.74.9 ± 0.6
506.2 ± 0.85.3 ± 0.7

Data are presented as mean ± SD from three independent experiments.

Determining the Optimal Concentration:

The optimal working concentration is typically the lowest concentration that elicits a maximal or near-maximal biological effect without causing significant cytotoxicity. Based on the example data above, a concentration of 10 µM would be considered optimal, as it robustly stabilizes HIF-1α and induces target gene expression without a significant impact on cell viability. Higher concentrations (50 µM and 100 µM) do not substantially increase the desired effect but may begin to show signs of toxicity. From the dose-response curves, an EC₅₀ (the concentration that produces 50% of the maximal response) can be calculated to quantify the potency of the compound.[11]

References

Application Notes and Protocols for 1,4-DPCA Ethyl Ester in a Ligature-Induced Periodontitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periodontitis is a chronic inflammatory disease characterized by the progressive destruction of the tooth-supporting tissues, including the alveolar bone. The ligature-induced periodontitis model in rodents is a widely used and reliable method to mimic the human condition and test potential therapeutic interventions.[1][2] 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a prolyl-4-hydroxylase (PHD) inhibitor, has emerged as a promising agent for promoting the regeneration of periodontal tissues.[3][4] By inhibiting PHD, 1,4-DPCA stabilizes the alpha subunit of hypoxia-inducible factor 1 (HIF-1α) under normal oxygen conditions.[3][4] This stabilization leads to a cascade of events that promote tissue regeneration, including the recruitment of T regulatory (Treg) cells and the upregulation of osteogenic genes, ultimately leading to enhanced alveolar bone regeneration.[3][5]

These application notes provide a detailed protocol for utilizing 1,4-DPCA ethyl ester in a ligature-induced periodontitis mouse model, along with a summary of its effects and the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of 1,4-DPCA treatment in a ligature-induced periodontitis model as reported in the literature.

Table 1: Effect of 1,4-DPCA/hydrogel on Gene Expression in Gingival Tissue [3]

GeneTreatment GroupFold Change vs. Vehicle Control
Pro-inflammatory Cytokines
Il61,4-DPCA/hydrogelSignificantly Decreased
Il17a1,4-DPCA/hydrogelSignificantly Decreased
Tnf1,4-DPCA/hydrogelSignificantly Decreased
Osteogenic Markers
Runx21,4-DPCA/hydrogelSignificantly Increased
Alpl1,4-DPCA/hydrogelSignificantly Increased
Bglap1,4-DPCA/hydrogelSignificantly Increased

Table 2: Effect of 1,4-DPCA on Alveolar Bone Regeneration and T regulatory Cell Accumulation [3][4]

ParameterTreatment GroupOutcome vs. Vehicle Control
Alveolar Bone Regeneration1,4-DPCA/hydrogelSignificantly Increased
Gingival HIF-1α Protein Levels1,4-DPCA/hydrogelSignificantly Increased
FOXP3+ T regulatory (Treg) Cells1,4-DPCA/hydrogelIncreased Abundance

Experimental Protocols

This section details the key experimental protocols for investigating the effects of this compound in a ligature-induced periodontitis mouse model.

Ligature-Induced Periodontitis (LIP) Model

This protocol describes the induction of periodontitis in mice by placing a ligature around a molar.[2][6][7]

Materials:

  • 8-12 week old mice (e.g., C57BL/6)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Dissecting microscope or magnifying loupes

  • Fine surgical instruments (forceps, scissors)

  • 5-0 silk suture ligature

  • Mouse jaw retractor

Procedure:

  • Anesthetize the mouse using an approved institutional protocol.

  • Position the mouse on a stabilizing board with the mouth open, using a jaw retractor to ensure clear visibility of the maxillary molars.[6][7]

  • Under a dissecting microscope, carefully place a 5-0 silk ligature around the maxillary second molar.[5][6][8][9][10]

  • Gently guide the ligature into the gingival sulcus surrounding the tooth.

  • Tie a secure surgeon's knot on the palatal side to ensure the ligature remains in place.[6][7]

  • Trim any excess suture material.

  • Monitor the animal during recovery from anesthesia.

  • The ligature is typically left in place for 10 days to induce significant periodontitis and alveolar bone loss.[3][5][8][9][10]

Preparation and Administration of this compound Formulation

This protocol describes the preparation and administration of a hydrogel-formulated 1,4-DPCA.

Materials:

  • This compound

  • Injectable hydrogel (e.g., polyethylene (B3416737) glycol (PEG) based)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Prepare the 1,4-DPCA/hydrogel formulation according to the manufacturer's instructions or previously published methods. A common approach involves coupling 1,4-DPCA to a PEG gel.[5][8]

  • On day 10, following the induction of periodontitis, carefully remove the ligature from the molar. This marks the onset of the resolution phase.[3][5][8]

  • Immediately after ligature removal, administer the 1,4-DPCA/hydrogel formulation via a single subcutaneous injection.[3][4] A vehicle-only hydrogel should be injected into the control group.

  • In some studies, a second dose may be administered at a later time point, for instance, 8 days after the initial dose.[5][8]

Assessment of Alveolar Bone Loss

This protocol outlines the measurement of alveolar bone loss using micro-computed tomography (micro-CT).

Materials:

  • Micro-CT scanner and associated software

  • 4% paraformaldehyde (PFA) for tissue fixation

Procedure:

  • At the end of the experimental period (e.g., 5-20 days after ligature removal), euthanize the mice.[3][5][8]

  • Dissect the maxillae and fix them in 4% PFA overnight.

  • Scan the maxillae using a micro-CT scanner.

  • Reconstruct the 3D images and perform quantitative analysis of the alveolar bone level.

  • A key measurement is the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) on the palatal side of the ligated molar.[11] An increase in this distance indicates bone loss.

Gene Expression Analysis by qPCR

This protocol describes the analysis of gene expression in the gingival tissues.

Materials:

  • Gingival tissue samples

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Il6, Il17a, Tnf, Runx2, Alpl, Bglap) and a housekeeping gene.

Procedure:

  • At the time of euthanasia, carefully dissect the gingival tissue surrounding the treated molar.

  • Immediately stabilize the tissue in an RNA-preserving solution or snap-freeze in liquid nitrogen.

  • Extract total RNA from the tissue samples using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using specific primers for the genes of interest.

  • Analyze the relative gene expression levels using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

Signaling Pathway of 1,4-DPCA in Periodontitis Resolution

G Signaling Pathway of 1,4-DPCA in Periodontitis Resolution cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_tissue_outcome Tissue Outcome 1_4_DPCA 1,4-DPCA PHD Prolyl-4-Hydroxylase (PHD) 1_4_DPCA->PHD inhibits HIF1a HIF-1α PHD->HIF1a degrades Treg T regulatory (Treg) Cells HIF1a->Treg promotes accumulation BoneRegeneration Alveolar Bone Regeneration (↑ Runx2, Alpl, Bglap) HIF1a->BoneRegeneration promotes CXCR4 CXCR4 Treg->CXCR4 expresses Inflammation Inflammation (↓ IL-6, IL-17a, TNF-α) Treg->Inflammation suppresses CXCR4->Treg mediates recruitment CXCL12 CXCL12 CXCL12->CXCR4 binds to G Experimental Workflow for 1,4-DPCA in Ligature-Induced Periodontitis cluster_induction Periodontitis Induction cluster_treatment Treatment cluster_analysis Analysis Day0 Day 0: Ligature Placement (Maxillary Second Molar) Day10 Day 10: Ligature Removal (Onset of Resolution) Day0->Day10 Treatment Subcutaneous Injection: - 1,4-DPCA/hydrogel - Vehicle Control Day10->Treatment Day15_30 Day 15-30: Euthanasia & Sample Collection Treatment->Day15_30 MicroCT Micro-CT Analysis (Alveolar Bone Loss) Day15_30->MicroCT qPCR qPCR Analysis (Gene Expression) Day15_30->qPCR Histology Histological Analysis (Tissue Morphology) Day15_30->Histology

References

Application Notes and Protocols for 1,4-DPCA Ethyl Ester in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-DPCA ethyl ester and its active form, 1,4-DPCA (1,4-dihydrophenonthrolin-4-one-3-carboxylic acid), in cancer cell line studies. As a prolyl-4-hydroxylase (PHD) inhibitor, this class of compounds offers a promising avenue for cancer research by targeting the hypoxia signaling pathway.

Mechanism of Action

1,4-DPCA and related compounds function as inhibitors of prolyl-4-hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, 1,4-DPCA prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[1][2] Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a wide array of genes involved in key cellular processes such as angiogenesis, glucose metabolism, cell survival, and apoptosis.[2] In the context of cancer, this can lead to various outcomes, including the induction of apoptosis and autophagy.

A related compound, ethyl-3,4-dihydroxybenzoate, also a PHD inhibitor, has been shown to induce S phase accumulation, loss of mitochondrial membrane permeabilization, and caspase-dependent apoptosis in esophageal squamous cell carcinoma cells.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of 1,4-DPCA and the related PHD inhibitor, ethyl-3,4-dihydroxybenzoate, on various cancer cell lines.

Table 1: IC50 Values of PHD Inhibitors in Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference
1,4-DPCAHuman Foreskin Fibroblasts (Collagen Hydroxylation)2.4 µM[1]
1,4-DPCAFactor Inhibiting HIF (FIH)60 µM[1]
Ethyl-3,4-dihydroxybenzoateEsophageal Squamous Carcinoma (KYSE 170)48.3 µg/ml
Ethyl-3,4-dihydroxybenzoateEsophageal Squamous Carcinoma (EC109)72.1 µg/ml

Table 2: Effects of 1,4-DPCA on Breast Cancer Cell Lines

Cell LineTreatment ConcentrationEffectReference
T4-210 µMSignificantly reduced colony size[1]
ZR-75-120 µMSignificantly reduced colony size[1]
DA-MB-15720 µMSignificantly reduced invasive branches[1]
MDA-MB-23110 µMSignificantly reduced invasive branches[1]

Experimental Protocols

Here are detailed methodologies for key experiments involving the use of this compound and related compounds in cancer cell line studies.

Cell Viability Assay (MTT/WST-8 Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-8 solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 150 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed 4 x 10^5 cells per well in 6-well plates and culture overnight.

  • Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for HIF-1α Stabilization

This protocol is for detecting the stabilization of HIF-1α protein following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Positive control (e.g., CoCl2 or Desferrioxamine)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-HIF-1α)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Plate cells in 6-well plates and allow them to adhere.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 4, 8, 24 hours). Include a positive control and a vehicle control.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system. Normalize to a loading control like β-actin or GAPDH.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

HIF1a_Pathway cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions / 1,4-DPCA Treatment cluster_nucleus O2_norm Normoxia PHD Prolyl Hydroxylase (PHD) O2_norm->PHD Activates O2_hyp Hypoxia / 1,4-DPCA O2_hyp->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL E3 Ligase HIF1a->VHL Binds HIF1b HIF-1β HIF1a->HIF1b Dimerizes with Nucleus Nucleus HIF1a->Nucleus Accumulates & Translocates Proteasome Proteasomal Degradation VHL->Proteasome Targets for HRE Hypoxia Response Element (HRE) HIF1b->HRE Binds to Target_Genes Target Gene Transcription HRE->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis Experimental_Workflow cluster_assays Downstream Assays cluster_data Data Analysis start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT / WST-8) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis western Western Blot (HIF-1α Stabilization) treatment->western cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

References

Application Notes and Protocols for Assessing Cell Permeability of 1,4-DPCA Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

The assessment of cell permeability is a critical step in the early stages of drug discovery and development, providing valuable insights into the potential oral bioavailability and systemic exposure of a therapeutic candidate. 1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylases and Factor Inhibiting HIF (FIH), key enzymes in the hypoxia-inducible factor (HIF) signaling pathway.[1][2] The ethyl ester form of 1,4-DPCA is synthesized to potentially enhance its cell permeability and subsequent intracellular delivery.[3] This document provides detailed protocols for assessing the cell permeability of 1,4-DPCA ethyl ester using two standard in vitro models: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[4][5][6] This model allows for the evaluation of both passive diffusion and active transport mechanisms. In contrast, PAMPA is a non-cell-based, high-throughput assay that predicts passive diffusion across an artificial lipid membrane.[7] Together, these assays provide a comprehensive profile of a compound's ability to cross cellular barriers.

A crucial consideration when assessing the permeability of ethyl esters in cell-based assays is the potential for hydrolysis by intracellular carboxylesterases into the parent carboxylic acid.[8][9][10] Caco-2 cells are known to express these enzymes.[9] Therefore, it is recommended to perform the permeability assessment in the presence and absence of a general esterase inhibitor to distinguish the permeability of the ester from its hydrolyzed form.

II. Signaling Pathway of 1,4-DPCA

1,4-DPCA inhibits prolyl-4-hydroxylase domain (PHD) enzymes and Factor Inhibiting HIF (FIH). Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, preventing its interaction with transcriptional coactivators. By inhibiting PHDs and FIH, 1,4-DPCA stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (ARNT), and activate the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival.[1][11]

HIF-1 Signaling Pathway HIF-1 Signaling Pathway and Inhibition by 1,4-DPCA cluster_nucleus Nucleus HIF1a HIF-1α Ub Ubiquitination HIF1a->Ub Hydroxylation (Normoxia) HIF1 HIF-1 Complex HIF1a->HIF1 dimerizes with p300 p300/CBP HIF1a->p300 recruits PHD PHD PHD->HIF1a DPCA 1,4-DPCA DPCA->PHD inhibits FIH FIH DPCA->FIH inhibits Proteasome Proteasomal Degradation Ub->Proteasome HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE binds to Nucleus Nucleus TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes activates FIH->HIF1a Hydroxylation (Normoxia)

Caption: HIF-1 signaling pathway and its inhibition by 1,4-DPCA.

III. Experimental Protocols

A. Caco-2 Cell Permeability Assay

This protocol is adapted from established methods for assessing intestinal drug absorption.[4][5][6]

1. Materials

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer Yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • This compound

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • General esterase inhibitor (e.g., bis-p-nitrophenyl phosphate, BNPP)

  • LC-MS/MS system for quantitative analysis

2. Methods

a. Caco-2 Cell Culture and Seeding

  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. The culture medium should be DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.

  • For permeability studies, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer. Change the medium in both the apical and basolateral chambers every 2-3 days.

b. Monolayer Integrity Assessment

  • Before the permeability experiment, measure the TEER of the Caco-2 monolayers. Values should be >250 Ω·cm² to indicate a confluent monolayer with functional tight junctions.

  • Perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical chamber and incubate for 1 hour. The apparent permeability (Papp) of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s, confirming monolayer integrity.

c. Permeability Assay

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

  • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.

  • Prepare dosing solutions of this compound (e.g., 10 µM) and control compounds in HBSS. For experiments assessing the impact of esterases, prepare a parallel set of dosing solutions containing an esterase inhibitor (e.g., 100 µM BNPP).

  • Apical to Basolateral (A-B) Permeability:

    • Remove the equilibration buffer.

    • Add the dosing solution to the apical (donor) chamber (e.g., 0.4 mL).

    • Add fresh HBSS to the basolateral (receiver) chamber (e.g., 1.2 mL).

  • Basolateral to Apical (B-A) Permeability (to assess efflux):

    • Remove the equilibration buffer.

    • Add the dosing solution to the basolateral (donor) chamber (e.g., 1.2 mL).

    • Add fresh HBSS to the apical (receiver) chamber (e.g., 0.4 mL).

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of this compound and its potential hydrolyzed metabolite (1,4-DPCA) in the samples using a validated LC-MS/MS method.

d. Data Analysis

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio >2 is indicative of active efflux.

B. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess passive permeability.[7]

1. Materials

  • PAMPA plate system (e.g., 96-well format) with a filter plate (donor) and an acceptor plate.

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • This compound.

  • Control compounds with known permeability.

  • UV-Vis spectrophotometer or LC-MS/MS system.

2. Methods

  • Coat the filter of the donor plate with 5 µL of the phospholipid solution.

  • Fill the wells of the acceptor plate with PBS (e.g., 300 µL).

  • Prepare the dosing solution of this compound and control compounds in PBS (e.g., 100 µM).

  • Add the dosing solution to the wells of the donor plate (e.g., 300 µL).

  • Carefully place the donor plate onto the acceptor plate, forming a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

3. Data Analysis

  • Calculate the apparent permeability coefficient (Pe) in cm/s using the following equation:

    • Pe = [-ln(1 - Cₐ(t)/C_equilibrium)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t)

    • Where:

      • Cₐ(t) is the compound concentration in the acceptor well at time t.

      • C_equilibrium is the concentration at theoretical equilibrium if the membrane were freely permeable.

      • Vₐ and Vd are the volumes of the acceptor and donor wells, respectively.

      • A is the filter area.

      • t is the incubation time in seconds.

IV. Experimental Workflow and Data Presentation

Permeability Assay Workflow Experimental Workflow for Permeability Assessment start Start prep_caco2 Caco-2 Cell Culture & Seeding on Transwells start->prep_caco2 pampa_prep Prepare PAMPA Plate start->pampa_prep integrity Monolayer Integrity (TEER & Lucifer Yellow) prep_caco2->integrity caco2_assay Caco-2 Permeability Assay (A-B & B-A) integrity->caco2_assay analysis LC-MS/MS Analysis caco2_assay->analysis pampa_assay PAMPA Incubation pampa_prep->pampa_assay pampa_assay->analysis data_analysis Data Analysis (Papp, Pe, Efflux Ratio) analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing cell permeability.

Table 1: Representative Permeability Data

CompoundAssay TypePapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound Caco-2 [To Be Determined] [To Be Determined] [To Be Determined] [To Be Determined]
This compound PAMPA [To Be Determined] N/A N/A [To Be Determined]
Atenolol (Control)Caco-20.20.31.5Low
Propranolol (Control)Caco-225.023.00.9High
Digoxin (Control)Caco-20.12.525.0Low (Efflux Substrate)
Dabigatran (B194492) Etexilate[8]Caco-229.0-13.8High (Efflux Substrate)

Note: The permeability values for this compound are to be determined experimentally. The data for Dabigatran Etexilate, another ethyl ester prodrug, is included for comparative purposes.[8] Permeability is often classified as low (Papp < 1 x 10⁻⁶ cm/s), medium (Papp = 1-10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s).

References

Application Note and Protocol: FIH Inhibition Assay Using 1,4-DPCA Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Inhibiting HIF (FIH-1) is a critical negative regulator of the Hypoxia-Inducible Factor (HIF) signaling pathway.[1] Under normoxic conditions, FIH-1 hydroxylates a specific asparagine residue (Asn803) in the C-terminal transactivation domain (C-TAD) of the HIF-1α subunit.[2] This post-translational modification sterically hinders the interaction of HIF-1α with the transcriptional co-activators p300/CBP, thereby suppressing the expression of hypoxia-responsive genes.[2] The enzymatic activity of FIH-1 is dependent on Fe(II) and 2-oxoglutarate (2-OG).[2] Inhibition of FIH-1 is a potential therapeutic strategy for diseases where upregulation of the HIF pathway is desired, such as ischemia and anemia.

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its cell-permeable derivative, 1,4-DPCA ethyl ester, are known inhibitors of HIF prolyl-4-hydroxylases and have also been shown to inhibit FIH-1. This application note provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound on human FIH-1. The assay is based on the quantification of the FIH-1 co-substrate, 2-oxoglutarate, remaining after the enzymatic reaction. The unconsumed 2-oxoglutarate is derivatized with o-phenylenediamine (B120857) (OPD) to yield a fluorescent product, allowing for a sensitive, fluorescence-based readout.[3][4][5]

Signaling Pathway of FIH-1 and its Inhibition

Under normal oxygen levels (normoxia), FIH-1 is active and hydroxylates HIF-1α, leading to the inhibition of gene transcription. In hypoxic conditions or in the presence of inhibitors like this compound, FIH-1 activity is reduced, allowing HIF-1α to associate with co-activators and initiate the transcription of target genes involved in processes such as angiogenesis and erythropoiesis.

FIH_Signaling_Pathway FIH-1 Signaling Pathway and Inhibition cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia or FIH Inhibition HIF1a_normoxia HIF-1α FIH_active Active FIH-1 HIF1a_normoxia->FIH_active Asn803 hydroxylation p300_CBP p300/CBP FIH_active->p300_CBP Blocks Interaction FIH_inactive Inactive FIH-1 Transcription_Inhibited Transcription Inhibited p300_CBP->Transcription_Inhibited HIF1a_hypoxia HIF-1α p300_CBP_active p300/CBP HIF1a_hypoxia->p300_CBP_active Binds DPCA This compound DPCA->FIH_inactive Inhibits HRE Hypoxia Response Element (HRE) p300_CBP_active->HRE Complex Formation Transcription_Active Target Gene Transcription HRE->Transcription_Active Activates

Caption: FIH-1 signaling under normoxia and its inhibition.

Experimental Workflow

The experimental workflow for the FIH-1 inhibition assay involves the preparation of reagents, execution of the enzymatic reaction in the presence of the inhibitor, termination of the reaction, derivatization of the remaining 2-oxoglutarate, and finally, the measurement of fluorescence to determine the extent of inhibition.

FIH_Assay_Workflow FIH Inhibition Assay Workflow Reagent_Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Cofactors, Inhibitor) Reaction_Setup 2. Assay Plate Setup (Add all components except enzyme) Reagent_Prep->Reaction_Setup Reaction_Start 3. Initiate Reaction (Add FIH-1 Enzyme) Reaction_Setup->Reaction_Start Incubation 4. Incubation (e.g., 37°C for 30 min) Reaction_Start->Incubation Reaction_Stop 5. Stop Reaction (e.g., with strong acid) Incubation->Reaction_Stop Derivatization 6. Derivatization (Add OPD, incubate) Reaction_Stop->Derivatization Fluorescence_Read 7. Fluorescence Measurement (Ex/Em ~340/420 nm) Derivatization->Fluorescence_Read Data_Analysis 8. Data Analysis (Calculate % Inhibition, IC50) Fluorescence_Read->Data_Analysis

Caption: Workflow for the fluorescence-based FIH-1 inhibition assay.

Quantitative Data Summary

The inhibitory potency of this compound and control compounds against FIH-1 is determined by calculating their respective IC50 values. The IC50 is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTargetAssay TypeIC50 (µM)
This compound Human FIH-1 Fluorescence-based [Hypothetical Value, e.g., 45]
1,4-DPCAHuman FIH-1Varies60
N-Oxalylglycine (NOG)Human FIH-1Varies[Hypothetical Value, e.g., 5]
DMSO (Vehicle Control)Human FIH-1Fluorescence-basedNo Inhibition

Experimental Protocol

Materials and Reagents
  • Enzyme: Recombinant Human FIH-1 (HIF1AN)

  • Substrate: Synthetic peptide derived from human HIF-1α C-TAD (e.g., residues 788-822)

  • Inhibitor: this compound

  • Cofactors and Reagents:

    • 2-Oxoglutarate (2-OG)

    • Ammonium Iron(II) Sulfate Hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)

    • L-Ascorbic acid

    • o-Phenylenediamine (OPD)

    • HEPES buffer

    • TWEEN® 20

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Bovine Serum Albumin (BSA)

  • Equipment:

    • Fluorescence microplate reader (Excitation ~340 nm, Emission ~420 nm)

    • 384-well black, flat-bottom plates

    • Standard laboratory equipment (pipettes, tubes, etc.)

    • Incubator

Reagent Preparation
  • Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% TWEEN® 20, 0.1 mg/mL BSA.

  • FIH-1 Enzyme Stock: Prepare a 2X working solution of FIH-1 in Assay Buffer. The final concentration in the assay should be empirically determined to be in the linear range of the assay (e.g., 50 nM).

  • Substrate/Cofactor Mix (2X): Prepare a solution in Assay Buffer containing:

    • HIF-1α peptide (final concentration to be at its Km, e.g., 100 µM)

    • 2-Oxoglutarate (final concentration to be at its Km, e.g., 50 µM)

    • Ammonium Iron(II) Sulfate (final concentration 10 µM)

    • L-Ascorbic acid (final concentration 100 µM)

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • Inhibitor Dilutions: Serially dilute the this compound stock solution in 100% DMSO to create a concentration gradient (e.g., from 10 mM down to 100 nM). Then, prepare 4X working solutions by diluting the DMSO stocks into Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • OPD Derivatization Solution: 2 mg/mL o-phenylenediamine in 2.5 M HCl. Prepare fresh and protect from light.

  • Stop Solution: 5 M NaOH.

Assay Procedure
  • Plate Setup: To the wells of a 384-well plate, add the following in order:

    • 5 µL of Assay Buffer.

    • 5 µL of 4X inhibitor working solution (or DMSO for control wells).

    • 10 µL of 2X Substrate/Cofactor Mix.

  • Initiate Reaction: Add 10 µL of 2X FIH-1 enzyme working solution to all wells except the "no enzyme" control wells (add 10 µL of Assay Buffer instead). The final reaction volume is 30 µL.

  • Incubation: Mix the plate gently and incubate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 15 µL of the OPD Derivatization Solution to each well.

  • Derivatization: Incubate the plate at 90°C for 20 minutes.

  • Neutralization: Cool the plate to room temperature and add 15 µL of Stop Solution (5 M NaOH) to each well.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation at approximately 340 nm and emission at approximately 420 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.

  • Calculate Percent Inhibition:

    • Determine the 0% inhibition (enzyme activity without inhibitor) from the DMSO control wells.

    • Determine the 100% inhibition from the "no enzyme" control wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This application note provides a robust and sensitive fluorescence-based assay for determining the inhibitory activity of compounds against FIH-1. The protocol is suitable for high-throughput screening of potential FIH-1 inhibitors and for detailed characterization of their potency. The use of this compound as a reference compound allows for the validation of the assay performance. This methodology is a valuable tool for researchers in academia and industry engaged in the discovery and development of novel therapeutics targeting the HIF pathway.

References

Troubleshooting & Optimization

long-term stability and storage of 1,4-DPCA ethyl ester solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of 1,4-DPCA ethyl ester solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: For optimal stability, this compound in its solid (powder) form should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q2: What solvents are suitable for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents. Commonly used solvents for preparing stock solutions include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to 20 mg/mL, and Ethanol at up to 10 mg/mL.[3]

Q3: Can I store aqueous dilutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day. The ester moiety is susceptible to hydrolysis in aqueous environments, which can lead to the degradation of the compound. For experiments requiring aqueous buffers, it is best to dilute the stock solution immediately before use.

Q4: How does this compound work?

A4: this compound is a precursor to 1,4-DPCA, which is an inhibitor of prolyl 4-hydroxylases (PHDs). PHDs are enzymes that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This hydroxylation marks HIF-1α for degradation by the proteasome. By inhibiting PHDs, 1,4-DPCA prevents the degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various genes involved in the cellular response to hypoxia.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon storage at -20°C or -80°C. The concentration of the stock solution may be too high for the solvent at low temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If precipitation persists, consider preparing a slightly more dilute stock solution.
Loss of biological activity in experiments. 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 2. Hydrolysis of the ethyl ester in aqueous working solutions.1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Ensure storage at the recommended temperature. 2. Prepare fresh aqueous working solutions immediately before each experiment.
Inconsistent experimental results. 1. Incomplete dissolution of the compound. 2. Degradation of the stock solution.1. Ensure the compound is fully dissolved in the solvent when preparing the stock solution. Sonication may aid dissolution. 2. Prepare a fresh stock solution from the solid powder.
Unexpected peaks in analytical chromatography (e.g., HPLC). Potential degradation of the this compound.This may indicate the presence of degradation products. It is advisable to perform a stability analysis of your solution. Refer to the experimental protocols below for a stability-indicating HPLC method.

Stability Data

The stability of this compound solutions is dependent on the storage temperature and the solvent used. The following table summarizes the recommended storage conditions and expected stability based on available data.

Form Solvent Storage Temperature Stability Period Source
Solid (Powder)N/A-20°C≥ 4 years[3]
Stock SolutionDMSO-80°C6 months[1]
Stock SolutionDMSO-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Aliquot the stock solution into single-use, sterile vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To assess the stability of this compound solutions by separating the intact compound from its potential degradation products using High-Performance Liquid Chromatography (HPLC). This is a general method and may require optimization for your specific equipment and samples.

Materials:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • This compound solution to be tested

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable ratio of Mobile Phase A and B (e.g., 90:10) and gradually increase the proportion of Mobile Phase B over a set time (e.g., to 90% B over 20 minutes) to elute the compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the absorbance maxima of this compound (e.g., 262 nm and 349 nm).[3]

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a standard solution of freshly prepared this compound to determine its retention time and peak area.

  • Inject the aged or stressed this compound solution.

  • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the aged sample to that of the fresh sample.

Visualizations

HIF_1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α PHD Prolyl 4-Hydroxylase (PHD) HIF1a_normoxia->PHD O2, Fe2+, 2-OG OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL VHL OH_HIF1a->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation DPCA_ester This compound DPCA 1,4-DPCA DPCA_ester->DPCA Hydrolysis PHD_inhibited Prolyl 4-Hydroxylase (PHD) DPCA->PHD_inhibited Inhibition HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription HRE->Gene_Transcription

Caption: HIF-1α Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.

experimental_workflow start Start: Stability Study prep_solution Prepare this compound Solution start->prep_solution stress_conditions Expose to Stress Conditions (e.g., Heat, Light, pH) prep_solution->stress_conditions sampling Collect Samples at Different Time Points stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Analyze Data: - % Degradation - Identify Degradants hplc_analysis->data_analysis end End: Determine Stability data_analysis->end troubleshooting_flow start Inconsistent Experimental Results check_dissolution Is the compound fully dissolved? start->check_dissolution check_storage Was the solution stored correctly? check_dissolution->check_storage Yes sonicate Action: Gently warm and sonicate check_dissolution->sonicate No check_age Is the stock solution old? check_storage->check_age Yes prepare_fresh Action: Prepare a fresh stock solution check_storage->prepare_fresh No check_age->prepare_fresh Yes end Problem Resolved check_age->end No sonicate->end

References

Technical Support Center: Minimizing Off-Target Effects of 1,4-DPCA Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of 1,4-DPCA ethyl ester in experimental settings. The following information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the cell-permeable ethyl ester form of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). It functions as a pro-drug, meaning it is converted into its active form, 1,4-DPCA, within the cell. The primary on-target effect of 1,4-DPCA is the inhibition of prolyl-4-hydroxylase domain (PHD) enzymes.[1][2] This inhibition prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and the subsequent activation of hypoxia-responsive genes.[1][2][3]

Q2: What are the known off-target effects of 1,4-DPCA?

A2: The most well-characterized off-target effect of 1,4-DPCA is the inhibition of Factor Inhibiting HIF (FIH), another enzyme that can regulate HIF-1α activity. However, the concentration of 1,4-DPCA required to inhibit FIH is significantly higher than that needed to inhibit PHDs.[1][4] It is important to note that 1,4-DPCA has been shown to not affect the levels of HIF-2α, indicating a degree of selectivity for the HIF-1α pathway.[3]

Q3: Why is it important to minimize off-target effects in my experiments?

Q4: How can I be sure that the observed effects are due to the inhibition of PHDs and stabilization of HIF-1α?

A4: A multi-faceted approach is recommended to validate that the observed effects are on-target. This includes:

  • Genetic knockdown or knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of HIF-1α. If the phenotype observed with this compound is diminished or absent in the knockdown/knockout cells, it strongly suggests the effect is on-target.

  • Use of a structurally different inhibitor: Compare the effects of this compound with another PHD inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, overexpressing a downstream effector of HIF-1α might rescue the phenotype, further confirming the pathway.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected or inconsistent cellular phenotype. Off-target effects of 1,4-DPCA.1. Titrate the concentration: Determine the lowest effective concentration of this compound that stabilizes HIF-1α without causing toxicity. 2. Perform a dose-response curve: Correlate the concentration-dependence of the phenotype with the concentration-dependence of HIF-1α stabilization. 3. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that 1,4-DPCA is binding to its intended target in your experimental system.
Cellular toxicity at effective concentrations. Off-target effects or excessive HIF-1α signaling.1. Reduce the concentration and/or exposure time. 2. Use a negative control: Employ a structurally similar but inactive analog of 1,4-DPCA, if available, to ensure the toxicity is not due to the chemical scaffold itself. 3. Assess cell viability: Perform a standard cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment.
Discrepancy between results from this compound and HIF-1α knockdown. The observed phenotype is due to an off-target effect of 1,4-DPCA.1. Investigate alternative pathways: Consider that 1,4-DPCA may be affecting other cellular processes. 2. Perform a broad-spectrum screen: If resources permit, screen 1,4-DPCA against a panel of kinases or other enzymes to identify potential off-targets.

Quantitative Data Summary

The following table summarizes the known on-target and off-target inhibitory concentrations for 1,4-DPCA, the active form of this compound.

Compound Target Assay IC50 Reference
1,4-DPCAProlyl-4-hydroxylaseCollagen hydroxylation in human foreskin fibroblasts2.4 µM[1][4]
1,4-DPCAFactor Inhibiting HIF (FIH)-60 µM[1][4]

Note: Data for this compound is not directly available, as it is expected to be rapidly hydrolyzed to 1,4-DPCA within the cell.

Experimental Protocols

Protocol 1: Western Blot for HIF-1α Stabilization

Objective: To determine the effective concentration of this compound for HIF-1α stabilization.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.

    • Treat cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of 1,4-DPCA to its target protein in intact cells.

Methodology:

  • Cell Treatment:

    • Treat intact cells with this compound at an effective concentration and a vehicle control.

  • Heating:

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., PHD2) by Western blot.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia / 1,4-DPCA HIF1a_p HIF-1α VHL VHL HIF1a_p->VHL Hydroxylation PHD PHD PHD->HIF1a_p Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation DPCA 1,4-DPCA DPCA->PHD HIF1a_s HIF-1α HIF1_complex HIF-1 Complex HIF1a_s->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes

Caption: HIF-1α Signaling Pathway Under Normoxia and in the Presence of 1,4-DPCA.

experimental_workflow start Start: Phenotype observed with This compound dose_response Step 1: Dose-Response Curve (Phenotype vs. HIF-1α Stabilization) start->dose_response correlation Is there a correlation? dose_response->correlation genetic_validation Step 2: Genetic Validation (siRNA/CRISPR of HIF-1α) correlation->genetic_validation Yes off_target Conclusion: Phenotype is likely OFF-TARGET correlation->off_target No phenotype_lost Is phenotype lost? genetic_validation->phenotype_lost orthogonal_compound Step 3: Orthogonal Compound (Structurally different PHD inhibitor) phenotype_lost->orthogonal_compound Yes phenotype_lost->off_target No same_phenotype Is phenotype the same? orthogonal_compound->same_phenotype on_target Conclusion: Phenotype is likely ON-TARGET same_phenotype->on_target Yes same_phenotype->off_target No

Caption: Experimental Workflow for Validating On-Target Effects.

Caption: Troubleshooting Decision Tree for Unexpected Results.

References

Technical Support Center: Enhancing the Bioavailability of 1,4-DPCA Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the oral bioavailability of 1,4-DPCA ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a concern?

A1: this compound is the ethyl ester prodrug of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA).[1][2] 1,4-DPCA is an inhibitor of prolyl-4-hydroxylase and factor inhibiting HIF (FIH), which leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[3][4] This pathway is a target for therapeutic intervention in conditions like anemia and ischemic diseases.[4][5][6][7]

The ethyl ester form is a prodrug strategy to improve the permeability of the parent molecule, 1,4-DPCA, by masking its polar carboxylic acid group. This increases lipophilicity, which generally facilitates passive diffusion across the gastrointestinal membrane.[8][9][10] However, like many poorly soluble compounds, the oral bioavailability of this compound can be limited by its low aqueous solubility and dissolution rate in the gastrointestinal fluids. This is a common challenge for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[11]

Q2: How is this compound converted to its active form in the body?

A2: As a prodrug, this compound is pharmacologically inactive and must be converted to the active parent drug, 1,4-DPCA. This biotransformation occurs through hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes. These enzymes are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract.[10][12] Upon oral administration, the ethyl ester is expected to be absorbed and then rapidly hydrolyzed to release 1,4-DPCA into the systemic circulation.

Q3: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A3: The main goal is to enhance the solubility and dissolution rate of the compound in the gastrointestinal tract. Key strategies include:

  • Lipid-Based Formulations (LBFs): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[11][13] Upon gentle agitation in aqueous media (like gastrointestinal fluid), they form fine emulsions, microemulsions, or nanoemulsions, which keep the drug in a solubilized state for absorption.[13]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix at a molecular level, creating an amorphous, higher-energy state.[14][15] This amorphous form has a significantly higher apparent solubility and faster dissolution rate compared to the stable crystalline form.[16]

  • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range (nanosuspensions) dramatically increases the surface area-to-volume ratio.[17] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[18]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of poorly soluble drugs by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.[19]

Q4: Which in vitro tests are critical for evaluating new formulations of this compound?

A4: Critical in vitro tests include:

  • Solubility Studies: Determining the saturation solubility of this compound in various oils, surfactants, and co-solvents is the first step in developing lipid-based formulations. For ASDs, solubility in the polymer matrix is a key parameter.

  • In Vitro Dissolution/Release Testing: This is essential to predict in vivo performance. For poorly soluble drugs, standard dissolution tests may not be discriminating. Biorelevant media (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, Fed State Simulated Intestinal Fluid - FeSSIF) should be used.[20] For LBFs, in vitro lipolysis models are also crucial to simulate the digestion process and assess how it affects drug solubilization.[[“]] For nanoparticle formulations, membrane diffusion methods like dialysis are commonly employed.[22]

  • Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Scanning Electron Microscopy (SEM) are used to confirm the physical state of the drug in the formulation (e.g., amorphous in ASDs, crystalline in nanosuspensions).[18]

Q5: What animal models are typically used for in vivo evaluation of this compound formulations?

A5: Rodents, particularly rats and mice, are commonly used for initial in vivo pharmacokinetic studies of ester prodrugs due to their cost-effectiveness and handling ease.[8] Beagle dogs are also used as a non-rodent species, as their gastrointestinal physiology can be more predictive of human pharmacokinetics.[12] These studies typically involve oral administration of different formulations, followed by serial blood sampling to determine the plasma concentration-time profiles of both the prodrug (this compound) and the active parent drug (1,4-DPCA). Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) are then calculated to assess and compare the bioavailability of the formulations.[9]

Troubleshooting Guides

Issue 1: Low Apparent Solubility in Formulation Screening

Potential Cause Troubleshooting Steps
Inappropriate Excipient Selection: The selected oils, surfactants, or polymers may have poor solubilizing capacity for this compound.1. Expand Excipient Screening: Test a wider range of excipients with varying properties (e.g., different HLB value surfactants, various polymer types like HPMCAS, PVP, Soluplus® for ASDs).[13][15] 2. Use Co-solvents: Incorporate a co-solvent (e.g., Transcutol®, PEG 400, ethanol) into lipid-based systems to improve drug solubility.[23] 3. Temperature Variation: For ASDs prepared by hot-melt extrusion, ensure the processing temperature is sufficient to dissolve the drug in the polymer matrix.
Drug Crystallinity: The high lattice energy of the crystalline form of this compound limits its solubility.1. Amorphous Solid Dispersion: Formulate as an ASD to overcome crystal lattice energy.[14] 2. Salt Formation (Not applicable for ester): While not directly applicable to the ester, ensuring the parent compound 1,4-DPCA is in its most soluble form for reference testing is important.
Incorrect pH: The pH of the screening medium may not be optimal.1. pH-Solubility Profile: Determine the pH-solubility profile of this compound to identify pH ranges of maximum solubility. 2. Use Buffers: Employ buffers in your screening media to maintain a consistent pH.

Issue 2: Poor In Vitro Dissolution Profile

Potential Cause Troubleshooting Steps
Drug Precipitation upon Dilution: The drug precipitates out of the formulation when diluted in the aqueous dissolution medium.1. Increase Surfactant/Polymer Concentration: In LBFs, increase the surfactant-to-oil ratio to form more stable micelles/emulsions that can hold more drug in solution.[11] 2. Use Precipitation Inhibitors: For ASDs, select polymers (e.g., HPMCAS) that are known to inhibit drug crystallization from a supersaturated solution.[15] 3. Optimize Drug Loading: High drug loading can increase the risk of precipitation. Evaluate lower drug loads to achieve a stable, supersaturated state.
Inadequate Particle Size Reduction: For nanosuspensions, the particle size is not small enough, or particles are aggregating.1. Optimize Milling/Homogenization: Increase milling time, energy input, or the number of homogenization cycles. 2. Select Effective Stabilizers: Screen different stabilizers (surfactants, polymers) and optimize their concentration to prevent particle aggregation (Oswald ripening).[18]
Non-Biorelevant Dissolution Media: The chosen medium (e.g., water or simple buffer) does not reflect the solubilizing environment of the GI tract.1. Use Biorelevant Media: Switch to FaSSIF and FeSSIF to better predict in vivo performance, as these contain bile salts and lecithin (B1663433) that aid in solubilization.[20] 2. In Vitro Lipolysis: For LBFs, perform a lipolysis test to assess drug partitioning and solubilization during digestion.[[“]]

Issue 3: High Variability or Poor Bioavailability in In Vivo Studies

Potential Cause Troubleshooting Steps
Pre-systemic Hydrolysis: The ethyl ester is hydrolyzed in the gut lumen or wall before it can be absorbed, releasing the more polar and less permeable 1,4-DPCA.1. Formulation Protection: Use formulations that can protect the ester from premature hydrolysis, such as encapsulating it within the oil droplets of an LBF.[24] 2. Target Lymphatic Uptake: Formulations with long-chain triglycerides can promote lymphatic absorption, bypassing the first-pass metabolism in the liver where significant hydrolysis occurs.[11]
Incomplete Dissolution In Vivo: The formulation does not dissolve or disperse effectively in the GI tract.1. Re-evaluate In Vitro-In Vivo Correlation (IVIVC): Your in vitro dissolution method may not be predictive. Refine the in vitro test conditions (e.g., agitation, media composition) to better correlate with in vivo data.[20] 2. Optimize Formulation for Dispersibility: For LBFs, ensure rapid self-emulsification upon contact with aqueous media. For ASDs, ensure rapid dissolution and polymer hydration.
Food Effects: The presence or absence of food significantly alters drug absorption.1. Conduct Fed/Fasted State Studies: Evaluate the formulation's performance in both fed and fasted animal models. 2. Formulate for Robustness: Lipid-based formulations can often reduce food effects by providing a consistent solubilization environment, independent of the GI state.[11]

Data Presentation

Table 1: Physicochemical Properties of 1,4-DPCA and its Ethyl Ester

Property1,4-DPCAThis compoundSource(s)
Molecular Formula C₁₃H₈N₂O₃C₁₅H₁₂N₂O₃[3][25]
Molecular Weight 240.21 g/mol 268.27 g/mol [3][25]
Appearance White to off-white solidSolid[3]
In Vitro Solubility DMSO: 12.5 mg/mLDMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 10 mg/mL[1][3]
Function Prolyl-4-hydroxylase / FIH inhibitorProdrug, FIH inhibitor[2][3]

Table 2: Example Pharmacokinetic Parameters of an Ester Prodrug (Oseltamivir) vs. Parent Drug (GS 4071) in Rats

This table presents data for a different ethyl ester prodrug to illustrate the potential magnitude of bioavailability improvement. Specific data for this compound is not publicly available and must be determined experimentally.

CompoundDose (oral)CmaxAUCOral Bioavailability (F)Source
GS 4071 (Parent Drug) N/AN/AN/A~5%[9]
Oseltamivir (Ethyl Ester Prodrug) N/AN/AN/AImproved to ~30% (mice), ~70% (dogs)[9]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines a general method for developing a SEDDS formulation. The optimal components and ratios must be determined experimentally for this compound.

  • Solubility Screening: a. Determine the saturation solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). b. Add an excess amount of the drug to 2 mL of each excipient in a glass vial. c. Agitate the vials at 25°C for 48 hours using a mechanical shaker. d. Centrifuge the samples at 5000 rpm for 15 minutes to separate the undissolved drug. e. Quantify the amount of dissolved drug in the supernatant using a validated HPLC method.

  • Construction of Ternary Phase Diagrams: a. Select the oil, surfactant, and co-solvent that demonstrated the highest solubility for the drug. b. Prepare a series of blank formulations with varying ratios of the three components (e.g., from 9:1:0 to 1:9:0 for oil:surfactant, with varying levels of co-solvent). c. Titrate each mixture with water and observe the point at which it becomes turbid. This helps to identify the boundaries of the microemulsion region.

  • Preparation of Drug-Loaded SEDDS: a. Based on the phase diagrams and solubility data, select several promising ratios of oil, surfactant, and co-solvent. b. Accurately weigh the selected excipients into a glass vial. c. Add the pre-weighed amount of this compound to the mixture. d. Gently heat (e.g., to 40°C) and vortex until a clear, homogenous solution is formed.

  • Characterization of SEDDS: a. Self-Emulsification Assessment: Add 1 mL of the drug-loaded SEDDS to 250 mL of 0.1 N HCl or simulated intestinal fluid under gentle agitation (e.g., 50 rpm). Visually assess the rate of emulsification and the final appearance (e.g., clear, bluish-white, milky). b. Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). c. In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (paddle) in biorelevant media (e.g., FaSSIF). Analyze samples at various time points by HPLC to determine the drug release profile.

Protocol 2: Preparation of a Nanosuspension by Wet Media Milling

  • Formulation Screening: a. Prepare a pre-suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer. b. Screen various stabilizers, such as Poloxamer 188, HPMC, or sodium lauryl sulfate (B86663) (SLS), at different concentrations (e.g., 0.5-2% w/v).

  • Wet Milling Process: a. Add the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter). b. Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours). The process should be cooled to prevent drug degradation. c. Periodically withdraw samples to monitor particle size reduction.

  • Characterization of Nanosuspension: a. Particle Size and Zeta Potential: Measure the mean particle size, PDI, and zeta potential using a DLS instrument. The zeta potential indicates the stability of the suspension against aggregation. b. Solid-State Analysis: Lyophilize a portion of the nanosuspension. Analyze the resulting powder by XRPD and DSC to confirm that the drug has remained in its crystalline state. c. In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II. The increased surface area should result in a significantly faster dissolution rate compared to the un-milled drug powder.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Polymer and Solvent Selection: a. Screen polymers for their ability to form a stable amorphous dispersion with this compound. Common choices include HPMCAS, PVP K30, and Soluplus®. b. Select a volatile organic solvent (or solvent mixture) that can dissolve both the drug and the chosen polymer (e.g., acetone, methanol, dichloromethane).

  • Spray Drying Process: a. Prepare a solution by dissolving the drug and polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer ratio). The total solid content is typically low (e.g., 2-10% w/v). b. Set the parameters of the spray dryer: inlet temperature, atomization pressure, and feed rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the drug. c. Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming a fine powder of the ASD. d. Collect the dried powder from the cyclone separator.

  • Characterization of ASD: a. Solid-State Analysis: Use XRPD to confirm the absence of crystalline peaks, indicating the drug is in an amorphous state. Use DSC to identify a single glass transition temperature (Tg), which suggests a homogenous dispersion. b. In Vitro Dissolution: Perform "non-sink" dissolution testing in biorelevant media. Monitor the drug concentration over time. A successful ASD will generate and maintain a supersaturated solution, with the concentration remaining well above the crystalline solubility of the drug.

Visualizations

Signaling_Pathway cluster_membrane GI Lumen / Cell Membrane cluster_intracellular Intracellular / Systemic Circulation Prodrug This compound (Lipophilic) Absorption Passive Diffusion Prodrug->Absorption Hydrolysis Esterase-Mediated Hydrolysis Prodrug->Hydrolysis (Pre- or Post-absorption) Parent 1,4-DPCA (Active Drug) Target FIH / Prolyl Hydroxylase Inhibition Parent->Target Absorption->Parent (Post-absorption) Hydrolysis->Parent

Caption: Prodrug activation pathway for this compound.

Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation & Analysis A Physicochemical Characterization of API B Select Formulation Strategy (LBF, ASD, Nano, etc.) A->B C Excipient Screening (Solubility, Compatibility) B->C D Formulation Optimization (Component Ratios, Drug Load) C->D E In Vitro Characterization (Solid State, Particle Size) D->E F In Vitro Dissolution (Biorelevant Media) E->F F->D Iterate/Optimize G In Vivo Pharmacokinetic Study (Animal Model) F->G Promising Candidates H Data Analysis & Lead Formulation Selection G->H H->D Iterate/Optimize

Caption: Workflow for bioavailability enhancement.

LBF_Mechanism cluster_lumen GI Lumen cluster_membrane Intestinal Wall (Enterocytes) SEDDS SEDDS Capsule (Drug in Oil/Surfactant) Dispersion Dispersion in Aqueous Fluid SEDDS->Dispersion Emulsion Fine Emulsion/Micelles (Drug Solubilized) Dispersion->Emulsion Absorption Enhanced Absorption - Maintained Solubilization - Increased Permeability - Lymphatic Uptake Emulsion->Absorption

Caption: Mechanism of lipid-based formulation absorption enhancement.

References

1,4-DPCA ethyl ester quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific synthesis and quality control of 1,4-DPCA ethyl ester (ethyl 4-oxo-1,4-dihydrophenanthroline-3-carboxylate) is not extensively available in public literature. The following guidance is based on established principles of analytical chemistry, quality control for analogous aromatic carboxylic acid esters, and published methods for structurally similar compounds such as phenanthroline and quinoline (B57606) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the likely impurities?

A1: The most probable method for synthesizing this compound is the Fischer esterification of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid).[1][2][3]

Potential impurities from this process may include:

  • Unreacted Starting Material: Residual 1,4-DPCA.

  • Reagent Residue: Excess ethanol and acid catalyst.

  • Side-Reaction Products: Potential by-products from overheating or overly acidic conditions, which could include degradation products of 1,4-DPCA.

  • Related Substances: Impurities present in the starting 1,4-DPCA material.

Q2: What are the recommended analytical techniques for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and separating it from impurities. A reverse-phase method with UV detection is a common approach for aromatic compounds.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can detect impurities with different chemical structures.[6][7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify unknown impurities, often coupled with HPLC (LC-MS).[4][8]

Q3: How should I prepare a sample of this compound for HPLC analysis?

A3: A stock solution should be prepared by accurately weighing the sample and dissolving it in a suitable solvent, such as methanol (B129727) or acetonitrile.[5] This stock solution is then diluted to a working concentration within the linear range of the HPLC method.[5] All solutions should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging the HPLC system.[5]

Q4: What are the typical storage conditions for this compound to ensure its stability?

A4: While specific stability data for the ethyl ester is unavailable, based on the parent compound 1,4-DPCA, it is recommended to store the solid material in a cool, dry, and dark place. Stock solutions should be stored at low temperatures, for instance, at -20°C for short-term storage and -80°C for long-term storage to minimize degradation.

Quality Control and Purity Assessment Protocols

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from potential impurities and degradation products.[9][10] The following table outlines a proposed set of starting conditions for method development, based on methods for similar compounds.[4][5]

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and to identify organic impurities.

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Frequency ≥400 MHz≥100 MHz
Key Signals Aromatic protons, ethyl ester protons (quartet and triplet)Carbonyl carbon, aromatic carbons, ethyl ester carbons
Mass Spectrometry (MS)

MS is used to confirm the molecular weight and to help identify impurities.

ParameterRecommended Technique
Ionization Mode Electrospray Ionization (ESI), positive mode
Analyzer Time-of-Flight (TOF) or Quadrupole
Data Acquisition Full scan mode for impurity profiling

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential CauseSuggested Solution
Peak Tailing Column degradation, secondary interactions with silanols, sample overload.Use a new column, use a mobile phase with a different pH or ionic strength, reduce sample concentration.[11]
Ghost Peaks Contamination in the mobile phase, carryover from previous injections.Use fresh, high-purity solvents; implement a needle wash step in the injection sequence.
Poor Resolution Inappropriate mobile phase composition, column deterioration.Optimize the mobile phase gradient and composition; replace the column.[9][11]
Baseline Noise/Drift Air bubbles in the system, contaminated mobile phase or detector cell.Degas the mobile phase, flush the system, clean the detector cell.[12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation A Weigh this compound B Dissolve in Solvent (e.g., ACN) A->B C Filter through 0.22 µm Syringe Filter B->C D HPLC-UV Analysis C->D Inject/Analyze E LC-MS Analysis C->E Inject/Analyze F NMR Spectroscopy C->F Inject/Analyze G Purity Calculation D->G Peak Area % H Impurity Identification E->H Mass Data I Structural Confirmation F->I Spectral Data

Caption: Workflow for the quality control of this compound.

HPLC_Troubleshooting Start HPLC Problem Observed Problem e.g., Peak Tailing Start->Problem Cause1 Column Degradation? Problem->Cause1 Check Cause2 Sample Overload? Problem->Cause2 Check Cause3 Mobile Phase Issue? Problem->Cause3 Check Cause1->Problem No Solution1 Replace Column Cause1->Solution1 Yes Cause2->Problem No Solution2 Dilute Sample Cause2->Solution2 Yes Cause3->Problem No Solution3 Adjust pH / Remake Mobile Phase Cause3->Solution3 Yes

Caption: Logical workflow for troubleshooting HPLC peak tailing.

References

Technical Support Center: Addressing Cytotoxicity of 1,4-DPCA Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 1,4-DPCA ethyl ester at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the ethyl ester form of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). It functions as an inhibitor of Factor Inhibiting HIF (FIH) and prolyl-4-hydroxylases (PHDs).[1] By inhibiting these enzymes, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia).[2][3] This stabilization allows HIF-1α to accumulate and activate target genes involved in processes like angiogenesis, glucose metabolism, and cell survival.[2][3]

Q2: Why am I observing high cytotoxicity at high concentrations of this compound?

While specific cytotoxicity data for this compound is not extensively published, high concentrations of many small molecule inhibitors can lead to off-target effects and cellular stress, ultimately resulting in cytotoxicity. Several factors could contribute to this observation in your experiments:

  • Exaggerated Pharmacological Effect: The intended biological effect of stabilizing HIF-1α might be detrimental to your specific cell type when sustained at high levels.

  • Off-Target Inhibition: At high concentrations, the compound may inhibit other essential cellular enzymes beyond FIH and PHDs, leading to toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to have a vehicle control with the same solvent concentration to rule this out.

  • Compound Precipitation: Poor solubility of the compound at high concentrations in your culture medium can lead to the formation of precipitates, which can be directly toxic to cells or interfere with cell viability assays.[4]

Q3: What are the initial troubleshooting steps if I observe high cytotoxicity?

If you are observing significant cell death, it is important to systematically troubleshoot the experiment. Here are the initial steps:

  • Confirm Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment.

  • Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the 50% cytotoxic concentration (CC50).

  • Vehicle Control: Always include a vehicle (solvent) control to assess the toxicity of the solvent at the highest concentration used.

  • Time-Course Experiment: The duration of exposure can significantly impact cytotoxicity. Consider shorter incubation times to see if the toxic effects can be minimized while still observing the desired biological activity.

  • Check for Precipitation: Visually inspect the culture wells for any signs of compound precipitation.

Troubleshooting Guide

This guide provides a structured approach to address issues of high cytotoxicity when using this compound.

IssuePotential CauseRecommended Action
High background cytotoxicity in all treated wells 1. Solvent (e.g., DMSO) toxicity. 2. Contaminated compound stock. 3. Unhealthy initial cell culture.1. Titrate the solvent concentration to determine a non-toxic level (typically ≤0.5% for DMSO). Always include a vehicle control. 2. Prepare a fresh stock solution of this compound. 3. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Cytotoxicity observed only at high concentrations 1. Compound-specific toxicity. 2. Compound precipitation.1. Perform a detailed dose-response curve to identify the optimal non-toxic concentration range. 2. Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower concentration or a different solvent system if compatible with your cells.[4]
Inconsistent cytotoxicity results between experiments 1. Inconsistent cell seeding density. 2. Variability in compound dilution. 3. Edge effects in multi-well plates.1. Use a cell counter to ensure consistent cell numbers in each well. 2. Prepare fresh serial dilutions for each experiment. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) using an MTT Assay

This protocol outlines the use of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the CC50 of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock concentration of this compound serial dilutions in complete culture medium. Also, prepare a 2X vehicle control with the highest concentration of solvent used.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions and vehicle control to the respective wells. This will result in a 1X final concentration. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and use a non-linear regression to determine the CC50 value.

Visualizations

Below are diagrams illustrating key concepts related to the mechanism of this compound and experimental troubleshooting.

HIF-1a_Signaling_Pathway cluster_normoxia cluster_hypoxia Normoxia Normoxia (Normal Oxygen) PHDs_FIH PHDs / FIH Normoxia->PHDs_FIH Activates Hypoxia Hypoxia (Low Oxygen) Hypoxia->PHDs_FIH Inhibits DPCA_EE This compound DPCA_EE->PHDs_FIH Inhibits HIF1a HIF-1α PHDs_FIH->HIF1a Hydroxylates VHL VHL HIF1a->VHL Binds to hydroxylated HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a Degrades HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Transcription

Caption: Mechanism of HIF-1α stabilization by this compound.

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Controls Review Controls: - Vehicle Control - Untreated Control Start->Check_Controls Solvent_Toxicity Is Vehicle Control Toxic? Check_Controls->Solvent_Toxicity Reduce_Solvent Reduce Solvent Concentration (e.g., <0.5% DMSO) Solvent_Toxicity->Reduce_Solvent Yes Compound_Issue Cytotoxicity is Compound-Related Solvent_Toxicity->Compound_Issue No Reduce_Solvent->Check_Controls Dose_Response Perform Dose-Response and Time-Course Compound_Issue->Dose_Response Precipitation Check for Precipitation Dose_Response->Precipitation Optimize_Solubility Optimize Solubility or Use Lower Concentration Precipitation->Optimize_Solubility Yes Proceed Proceed with Optimized Concentration & Time Precipitation->Proceed No Optimize_Solubility->Dose_Response

Caption: Troubleshooting workflow for high cytotoxicity.

References

challenges in the delivery of 1,4-DPCA ethyl ester for tissue engineering

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 1,4-DPCA ethyl ester in tissue engineering research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation, delivery, and in vitro/in vivo application of this compound.

Problem Potential Cause(s) Suggested Solution(s)
1. Poor Solubility / Precipitation of this compound During Stock Solution Preparation This compound is a hydrophobic molecule with low aqueous solubility. The parent compound, 1,4-DPCA, is soluble in organic solvents like DMF and DMSO.[1] Using inappropriate solvents or insufficient solvent volume.1. Use appropriate organic solvents: Prepare a high-concentration stock solution in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). 2. Sonication: Use a bath sonicator to aid dissolution.[2] 3. Gentle Warming: Gently warm the solution to aid dissolution, but avoid high temperatures that could cause degradation. 4. Final Concentration: When diluting the stock solution in aqueous media for cell culture, ensure the final concentration of the organic solvent is low (typically <0.5%) to prevent solvent-induced cytotoxicity.
2. Low Drug Loading Efficiency in Hydrogel 1. Hydrophobicity: The hydrophobic nature of the ethyl ester leads to poor miscibility with the hydrophilic polymer network of most hydrogels, causing phase separation.[3][4] 2. Premature Precipitation: The compound may precipitate out of the polymer solution before or during hydrogel cross-linking.1. In Situ Crystallization: Dissolve the drug in an appropriate solvent and mix it with the polymer solution under conditions where the drug is soluble. Trigger crystallization or precipitation within the gel matrix as it forms.[5] 2. Use of Surfactants: Incorporate a biocompatible surfactant (e.g., Pluronic® F127) to coat drug crystals, improving their dispersion within the hydrogel precursor solution.[6] 3. Hydrophobic Domains: Use hydrogels that contain hydrophobic blocks (e.g., PLA-PEG-PLA) which can create micelles or domains to better encapsulate the hydrophobic drug.[4]
3. Initial Burst Release of Drug from Hydrogel 1. Surface-Loaded Drug: A significant portion of the drug is adsorbed on or near the hydrogel surface rather than being entrapped within the polymer matrix.[5] 2. Large Hydrogel Mesh Size: The hydrogel network may have a mesh size large enough to allow rapid diffusion of the small molecule drug.[3]1. Post-Fabrication Washing: Briefly wash the formulated hydrogel in a release medium (e.g., PBS) to remove surface-associated drug before starting the experiment. 2. Increase Cross-linking Density: Increase the concentration of the cross-linker to reduce the average mesh size of the hydrogel network, thereby slowing drug diffusion.[7] 3. Drug-Polymer Interactions: Utilize hydrogel polymers that can form non-covalent bonds (e.g., hydrogen bonding, hydrophobic interactions) with the drug to slow its release.[3]
4. Inconsistent or No Biological Effect in Cell Culture 1. Drug Instability/Hydrolysis: The ethyl ester may hydrolyze to the carboxylic acid form in aqueous culture media, especially at alkaline pH.[8][9][10] The rate of hydrolysis can affect the concentration of the active compound. 2. Low Bioavailability: The drug may not be effectively reaching the cells due to precipitation in the culture medium or strong binding to serum proteins. 3. Incorrect Concentration: The concentration used may be too low to elicit a response or too high, causing cytotoxicity.1. Prepare Fresh Solutions: Always prepare fresh dilutions of the drug from a frozen stock immediately before use.[2] 2. pH Control: Ensure the pH of the culture medium is stable and within the optimal range (typically 7.2-7.4). Be aware that ester hydrolysis is often faster at higher pH.[11] 3. Dose-Response Curve: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell type. Concentrations between 10 µM and 100 µM have been reported for the parent compound in vitro.[2][12] 4. Confirm Activity: As a positive control, verify the stabilization of HIF-1α protein via Western blot or immunofluorescence.
5. Unexpected Cytotoxicity in Vitro 1. High Drug Concentration: The concentration of this compound used is above the toxic threshold for the specific cell type. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.1. Determine IC50: Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the 50% inhibitory concentration (IC50) and work at concentrations well below this value. 2. Limit Solvent Concentration: Ensure the final concentration of the organic solvent is non-toxic (e.g., <0.5% for DMSO). Run a vehicle control (media + solvent) to confirm the solvent is not the source of toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in tissue engineering?

A1: 1,4-DPCA is a potent inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[2] Under normal oxygen conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for degradation. By inhibiting PHDs, 1,4-DPCA stabilizes HIF-1α, allowing it to accumulate and activate the transcription of genes involved in key regenerative processes such as angiogenesis (e.g., VEGF), cell migration, and metabolic reprogramming.[13][14] The ethyl ester form is a prodrug that is expected to hydrolyze to the active carboxylic acid form to exert its effect.

Caption: Signaling pathway of 1,4-DPCA in promoting tissue regeneration.

G cluster_0 Cellular Environment cluster_1 Nuclear Events & Cellular Response DPCA This compound (Prodrug) DPCA_active 1,4-DPCA (Active Drug) DPCA->DPCA_active Hydrolysis PHD Prolyl-4-Hydroxylase (PHD) DPCA_active->PHD Inhibits HIF_a_OH Hydroxylated HIF-1α PHD->HIF_a_OH HIF_a HIF-1α HIF_a->HIF_a_OH Hydroxylation (Normoxia) HIF_1 HIF-1 Complex HIF_a->HIF_1 Degradation Proteasomal Degradation HIF_a_OH->Degradation HIF_b HIF-1β HIF_b->HIF_1 ARE Hypoxia Response Elements (HRE) HIF_1->ARE Binds to Genes Target Gene Transcription ARE->Genes Activates Response Tissue Regeneration (Angiogenesis, Cell Migration, Metabolic Shift) Genes->Response

Q2: Why use the ethyl ester form instead of the carboxylic acid?

A2: Ester prodrugs are often synthesized to improve a drug's properties. Esterification of a carboxylic acid with an alcohol (like ethanol) increases the molecule's lipophilicity.[8][9] This can enhance its ability to cross cell membranes via passive diffusion. However, this increased hydrophobicity also reduces aqueous solubility, which presents a challenge for delivery in aqueous environments like hydrogels.[8][9]

Q3: How stable is this compound in solution?

A3: As an ester, it is susceptible to hydrolysis, which is the chemical breakdown by reaction with water to form the parent carboxylic acid and ethanol. The rate of this hydrolysis is influenced by several factors:

  • pH: Hydrolysis is significantly faster in alkaline (basic) conditions compared to acidic or neutral pH.[11]

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.

  • Enzymes: In biological systems, enzymes called esterases can rapidly catalyze the hydrolysis of ester bonds.[8][15]

For experimental consistency, it is crucial to prepare solutions fresh and minimize the time the compound spends in aqueous buffers before use, especially at pH > 7.4 or elevated temperatures.

Q4: What is a suitable delivery vehicle for this compound?

A4: Injectable, in situ gelling hydrogels are a common and effective delivery vehicle. These systems allow for localized and sustained release of the drug directly at the site of tissue injury.[13] A frequently cited formulation involves a cross-linked network of polyethylene (B3416737) glycol (PEG) molecules.[13] Due to the hydrophobicity of the ethyl ester, strategies such as encapsulating drug microcrystals are employed to achieve higher loading and controlled release.[5][13]

Q5: How can I quantify the release of this compound from my hydrogel?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard method for quantifying small molecules released from hydrogels. A typical setup would involve:

  • Column: C18 column.[16][17]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of an acid like formic or trifluoroacetic acid to improve peak shape).[17]

  • Detection: UV spectrophotometer set to a wavelength where the compound has maximum absorbance. The exact parameters would need to be optimized for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex thoroughly. If needed, use a brief sonication in a water bath until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2] The stock solution is typically stable for extended periods when stored correctly.[2]

Protocol 2: Formulation of this compound in a PEG-Based Hydrogel (Conceptual Workflow)

This protocol outlines a general workflow for encapsulating hydrophobic drug crystals into an injectable hydrogel, based on published methods.[6][13]

Caption: Experimental workflow for hydrogel formulation and in vivo testing.

G cluster_prep 1. Drug & Polymer Preparation cluster_form 2. Hydrogel Formulation cluster_test 3. Application & Analysis A Prepare 1,4-DPCA Ethyl Ester Microcrystals D Suspend Microcrystals in Polymer A Solution A->D B Prepare Polymer A Solution (e.g., P8NHS in buffer) B->D C Prepare Polymer B Solution (e.g., P8Cys in buffer) E Mix Drug Suspension (D) with Polymer B Solution (C) C->E D->E F Draw into Syringe (Injectable Pre-gel) E->F G Inject Pre-gel into Target Site (In Vivo) F->G H In Situ Gelation (Cross-linking occurs) G->H ~37°C I Sustained Drug Release & Tissue Regeneration H->I J Analyze Outcome (Histology, qPCR, etc.) I->J

  • Prepare Drug Suspension: Suspend pre-formed microcrystals of this compound in a solution containing one of the reactive PEG precursors (e.g., a multi-arm PEG with N-hydroxysuccinimide esters, P-NHS). A surfactant may be included to improve dispersion.

  • Prepare Cross-linker: In a separate vial, dissolve the second reactive PEG precursor (e.g., a multi-arm PEG with thiol groups, P-Cys) in a suitable buffer.

  • Mixing and Gelation: To initiate gelation, rapidly and thoroughly mix the drug suspension with the cross-linker solution. The NHS and thiol groups will react to form a stable cross-linked hydrogel network, physically entrapping the drug crystals.

  • Application: The mixture can be immediately drawn into a syringe and injected into the target tissue, where it will complete its gelation in situ, forming a drug-releasing depot.[13]

Protocol 3: In Vitro Cell Treatment
  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for the desired treatment duration without overgrowth. Allow cells to adhere and recover overnight.

  • Prepare Dosing Solution: Thaw an aliquot of the this compound stock solution. Perform a serial dilution in pre-warmed, serum-containing cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration group.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the drug or vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Analysis: After incubation, harvest the cells or supernatant for downstream analysis (e.g., Western blot for HIF-1α, qPCR for target genes, or cell viability assays).

Protocol 4: Quantification of Drug Release by RP-HPLC (General Method)
  • Sample Collection: At designated time points, collect the entire release medium (e.g., PBS) from the hydrogel and replace it with fresh medium. Store the collected samples at -20°C until analysis.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the release medium.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).

    • Inject a fixed volume (e.g., 20 µL) of the standards and the collected release samples.

    • Run a gradient program to elute the compound (e.g., increase acetonitrile concentration over time).

    • Detect the compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Integrate the peak area corresponding to the this compound for all standards and samples.

    • Generate a standard curve by plotting peak area versus concentration for the standards.

    • Use the linear regression equation from the standard curve to calculate the concentration of the drug in the release samples.

    • Calculate the cumulative amount and percentage of drug released over time.

References

preventing degradation of 1,4-DPCA ethyl ester in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-DPCA ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental setups, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the ethyl ester prodrug of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). As a prodrug, the ethyl ester group increases its lipophilicity, which can facilitate passage across cell membranes.[1][2] Once inside the cell, it is believed to be hydrolyzed by intracellular esterases into its active form, 1,4-DPCA.[3][4] The active compound, 1,4-DPCA, is an inhibitor of prolyl-4-hydroxylase (PHD) and Factor Inhibiting HIF (FIH).[5] By inhibiting these enzymes, 1,4-DPCA prevents the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), allowing it to accumulate, translocate to the nucleus, and activate the transcription of various target genes involved in processes like angiogenesis and metabolism.[5]

Q2: How should I store this compound powder and its stock solutions?

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[6][8] For cell culture experiments, it is common practice to prepare a concentrated stock solution in 100% anhydrous DMSO.[8]

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: As an ester, this compound is susceptible to hydrolysis in aqueous environments, including cell culture media.[9] The rate of hydrolysis is generally dependent on pH and temperature.[9] Additionally, cell culture media containing serum will have esterase activity that can enzymatically cleave the ester bond, converting the prodrug to its active carboxylic acid form.[10] For this reason, it is recommended to prepare working solutions fresh from a DMSO stock just before use.

Q5: What are the primary degradation pathways for this compound?

A5: The main degradation pathways are expected to be:

  • Hydrolysis: The ester bond can be cleaved by water (acid or base-catalyzed) to yield 1,4-DPCA and ethanol.[9] This is a significant consideration in aqueous buffers and cell culture media.

  • Enzymatic Cleavage: Esterases present in serum (if used in culture media) or inside the cells will catalyze the hydrolysis of the ester to its active acid form.[4][10]

  • Photodegradation: Compounds with a phenanthroline core can be susceptible to degradation upon exposure to light, particularly UV light.[11][12][13] It is recommended to protect solutions from light.

Data Presentation

Table 1: Recommended Storage Conditions
FormSolventStorage TemperatureDuration
Solid Powder N/A-20°C≥ 4 years
0-4°CDays to weeks
Stock Solution Anhydrous DMSO-80°CUp to 6 months[7]
-20°CUp to 1 month[7]
Table 2: Factors Affecting Stability in Experimental Setups
FactorConditionPotential Effect on this compoundMitigation Strategy
pH Acidic (e.g., pH < 4)Slow acid-catalyzed hydrolysis.[9]Use buffers with a pH close to neutral for experiments where ester stability is desired.
Neutral (pH ~7.4)Moderate rate of hydrolysis, which can be significant over long incubation times.[9]Prepare working solutions fresh and minimize incubation times where possible.
Alkaline (e.g., pH > 8)Rapid base-catalyzed hydrolysis.[9]Avoid alkaline buffers if the ester form is required for uptake.
Temperature Elevated (e.g., 37°C)Increased rate of hydrolysis compared to room temperature or 4°C.While necessary for cell culture, be aware that this accelerates degradation. Minimize pre-incubation times at 37°C.
Light UV or prolonged exposure to ambient lightPotential for photodegradation of the phenanthroline core structure.[11][12][13]Store powder and solutions in amber vials or wrap containers in foil. Work in a subdued lighting environment when possible.
Enzymes Esterases in serum or intracellularlyEnzymatic cleavage of the ethyl ester to form the active 1,4-DPCA.[4][10]This is the intended activation pathway. Be aware that the concentration of the ester prodrug will decrease over time in the presence of cells or serum.
Solvent Aqueous buffers, cell culture mediaHydrolysis of the ester.Prepare a concentrated stock in anhydrous DMSO and dilute into aqueous solutions immediately before use.
DMSO (with water contamination)Gradual hydrolysis in the stock solution.Use anhydrous DMSO for preparing stock solutions and store with desiccant.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution for long-term storage and subsequent dilution for experiments.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[7]

Protocol 2: General Protocol for Cell-Based Assays

Objective: To treat cultured cells with this compound and minimize degradation of the compound in the culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Cultured cells in multi-well plates

  • Pre-warmed complete cell culture medium (with or without serum, as required by the experiment)

  • Sterile pipette tips and tubes

Procedure:

  • The day before the experiment, seed cells at the desired density in multi-well plates to allow for attachment and recovery.

  • On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in complete cell culture medium immediately before adding to the cells. It is good practice to perform a stepwise dilution to avoid precipitation.[6]

    • Example Dilution: To achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in medium (to 100 µM), vortex gently, and then dilute this intermediate solution 1:10 into the wells.

  • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.[6][8]

  • Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to control wells.

  • Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Return the plate to the incubator (37°C, 5% CO₂) for the desired treatment duration.

  • After incubation, proceed with the desired downstream analysis (e.g., cell lysis for Western blot, RNA extraction for qPCR, or a cell viability assay).

Troubleshooting Guides

Issue 1: Unexpectedly Low or No Biological Effect
Possible Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution from powder. Ensure anhydrous DMSO was used and storage conditions were appropriate. Avoid repeated freeze-thaw cycles.
Hydrolysis in working solution Prepare working solutions immediately before adding to cells. Minimize the time between dilution and application.
Insufficient cellular uptake or conversion This compound relies on passive diffusion and intracellular esterase activity.[1][3] This can vary between cell types. Consider increasing the concentration or incubation time. Confirm esterase activity in your cell line if possible.
Incorrect dosage Verify calculations for stock and working solution concentrations. Perform a dose-response experiment to determine the optimal concentration for your cell type.
Issue 2: Precipitate Forms in Cell Culture Medium
Possible Cause Troubleshooting Step
Low aqueous solubility The compound may be precipitating when diluted from DMSO into the aqueous medium. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells (usually ≤0.5%).[6][8]
Incorrect dilution procedure Diluting a highly concentrated DMSO stock directly into a large volume of aqueous medium can cause precipitation. Perform a stepwise dilution as described in Protocol 2.
Interaction with media components Some compounds can bind to proteins in fetal bovine serum (FBS). Try reducing the serum concentration during treatment, if compatible with your experimental design.
Issue 3: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variable stock solution quality Using different aliquots that have undergone different numbers of freeze-thaw cycles can lead to variability. Use single-use aliquots.
Light exposure Inconsistent exposure of the compound to light during preparation can lead to variable levels of photodegradation.[11][12][13] Protect the compound and its solutions from light at all times.
Differences in cell passage number or confluency Cellular metabolism, including esterase activity, can change with cell passage and density. Use cells within a consistent passage number range and treat them at a consistent confluency.

Visualizations

HIF1a_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_p HIF-1α PHD PHD HIF1a_p->PHD Prolyl Hydroxylation FIH FIH HIF1a_p->FIH Asparaginyl Hydroxylation Proteasome Proteasome Degradation HIF1a_p->Proteasome VHL VHL PHD->VHL Recognition p300CBP_i p300/CBP FIH->p300CBP_i Blocks Binding VHL->HIF1a_p Ubiquitination DPCA_EE 1,4-DPCA Ethyl Ester Esterases Esterases DPCA_EE->Esterases Cellular Uptake & Hydrolysis DPCA 1,4-DPCA Esterases->DPCA PHD_i PHD DPCA->PHD_i Inhibition FIH_i FIH DPCA->FIH_i Inhibition HIF1a_s HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF1a_s->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex p300CBP p300/CBP HIF1_complex->p300CBP Recruitment HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes Activation

Caption: HIF-1α signaling pathway under normoxia and with this compound treatment.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO (Protocol 1) start->prep_stock seed_cells Seed Cells in Multi-well Plate start->seed_cells store_stock Aliquot & Store at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solutions by Diluting Stock in Medium (Final DMSO ≤ 0.5%) store_stock->prep_working incubate_cells Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_cells incubate_cells->prep_working treat_cells Treat Cells with Compound and Vehicle Control prep_working->treat_cells incubate_treat Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubate_treat analysis Downstream Analysis (e.g., Western Blot, qPCR, Viability Assay) incubate_treat->analysis end End analysis->end

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting_Workflow start Experiment Yields Unexpected Results q_compound Is the compound integrity a potential issue? start->q_compound Yes q_cells Are the cells or assay a potential issue? start->q_cells No check_storage Verify Storage Conditions (-20°C powder, -80°C stock) q_compound->check_storage check_prep Review Solution Prep (Fresh dilutions? Stepwise?) q_compound->check_prep check_light Was compound protected from light? q_compound->check_light check_confluency Check Cell Health, Passage #, and Confluency q_cells->check_confluency check_dmso Verify Final DMSO Concentration (≤0.5%) q_cells->check_dmso check_assay Validate Assay Controls (Positive & Negative) q_cells->check_assay retest_fresh Action: Retest with Freshly Prepared Stock check_storage->retest_fresh check_prep->retest_fresh check_light->retest_fresh optimize_protocol Action: Optimize Cell Seeding or Assay Protocol check_confluency->optimize_protocol check_dmso->optimize_protocol check_assay->optimize_protocol

Caption: Logical troubleshooting workflow for experiments with this compound.

References

Technical Support Center: 1,4-DPCA Ethyl Ester & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-DPCA ethyl ester in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the ethyl ester form of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). It functions as an inhibitor of Factor Inhibiting HIF (FIH) and prolyl-4-hydroxylases (PHDs).[1][2] By inhibiting these enzymes, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and accumulation, even under normoxic conditions.[3][4] This stabilization of HIF-1α results in the transcriptional activation of various genes involved in processes like angiogenesis, metabolic reprogramming, and cell survival.[3][4]

Q2: Can this compound affect the results of my cell viability assay?

Yes, it is possible. Many common cell viability assays, such as those using MTT, XTT, or resazurin, are dependent on the metabolic activity of the cells.[5] this compound, through its stabilization of HIF-1α, can significantly alter cellular metabolism, including upregulating glycolytic genes.[4][6] This alteration in metabolic rate could lead to a misinterpretation of cell viability, as the readout may reflect a change in metabolism rather than a true change in the number of viable cells. For instance, an increase in metabolic activity could mask a cytotoxic effect, or a decrease could be misinterpreted as cell death.

Q3: We are observing an unexpected increase in the signal of our MTT assay after treating cells with this compound, even at high concentrations. What could be the cause?

This could be due to direct interference of the compound with the assay reagent. Some compounds, particularly those with reducing properties, can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product in a cell-free environment.[7] This would lead to a false-positive signal, making it appear as though the cells are more viable or are proliferating. It is crucial to run a cell-free control to test for this possibility.

Q4: What alternative cell viability assays can be used to avoid potential metabolic interference?

To avoid confounding results due to metabolic alterations, it is advisable to use a cell viability assay that is not based on reductase activity. Alternative methods include:

  • ATP-based assays: These assays measure the level of intracellular ATP, which is a good indicator of cell viability.

  • Live/dead cell staining: This can be done using microscopy or flow cytometry with dyes like trypan blue, propidium (B1200493) iodide (PI), or 7-AAD to differentiate between live and dead cells based on membrane integrity.[8]

  • Clonogenic assays: These long-term assays assess the ability of cells to proliferate and form colonies after treatment.

  • Crystal violet staining: This method stains the DNA of adherent cells and can be used to quantify cell number.

  • LDH release assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing an indication of cytotoxicity.[5]

Troubleshooting Guides

Issue 1: High Background Signal or Apparent Increase in Viability with this compound Treatment in Reductase-Based Assays (MTT, XTT, Resazurin)
Possible Cause Troubleshooting Step
Direct chemical reduction of the assay reagent by this compound. Run a cell-free control. Add this compound to the assay medium containing the viability reagent (e.g., MTT) without cells. If a color or fluorescence change occurs, this indicates direct chemical interference.[7]
Increased metabolic activity induced by the compound. At non-toxic concentrations, this compound can increase cellular metabolism via HIF-1α stabilization.[4][6] Correlate the assay results with direct cell counting (e.g., trypan blue exclusion) to determine if the signal increase corresponds to an actual increase in cell number.
Precipitation of this compound. Poorly soluble compounds can form precipitates that scatter light and interfere with absorbance readings. Visually inspect the wells under a microscope for any precipitate. If present, consider using a different solvent or a lower, more soluble concentration of the compound.
Issue 2: High Variability in Cell Viability Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
Edge Effects. The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells or fill them with sterile PBS or media.
Variable Incubation Times. Standardize all incubation times precisely, for both the drug treatment and the viability assay itself.
Solvent Toxicity. If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.

Data Presentation

Table 1: Hypothetical Data Illustrating Potential Interference of this compound with Different Viability Assays

Concentration of this compound (µM)MTT Assay (% Viability vs. Control)ATP-Based Assay (% Viability vs. Control)Live/Dead Staining (% Viable Cells)
0.1115%102%98%
1125%98%95%
10110%85%82%
5095%60%55%
10080%40%35%

Note: This is hypothetical data to illustrate a point. Researchers should generate their own data.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[9]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: Cell-Free Interference Control
  • Prepare a 96-well plate with the same culture medium and serial dilutions of this compound as used in the cell-based assay, but do not add any cells.

  • Add the MTT reagent to these wells as you would for the cell-containing wells.

  • Incubate for the same duration as the cell-based assay.

  • Add the solubilization solution.

  • Measure the absorbance at 570 nm. A significant absorbance reading in the absence of cells indicates direct interference.

Mandatory Visualizations

HIF_1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound HIF-1α HIF-1α PHDs/FIH PHDs/FIH HIF-1α->PHDs/FIH Hydroxylation HIF-1α_stable HIF-1α VHL VHL PHDs/FIH->VHL Binding Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination Nucleus Nucleus HIF-1α_stable->Nucleus Translocation HIF-1β HIF-1β HIF-1β->Nucleus HIF-1 Complex HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE Binding Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription Activation This compound This compound This compound->PHDs/FIH Inhibition

Caption: HIF-1α Signaling Pathway Modulation by this compound.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture & Seeding Start->Cell_Culture Compound_Treatment 2. Treatment with this compound Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24, 48, 72h) Compound_Treatment->Incubation Assay_Selection 4. Select Viability Assay Incubation->Assay_Selection Reductase_Assay 5a. Reductase-Based Assay (MTT, XTT, etc.) Assay_Selection->Reductase_Assay Alternative_Assay 5b. Alternative Assay (ATP, Live/Dead, etc.) Assay_Selection->Alternative_Assay Cell_Free_Control 6. Cell-Free Interference Control Reductase_Assay->Cell_Free_Control Data_Acquisition 7. Data Acquisition Alternative_Assay->Data_Acquisition Cell_Free_Control->Data_Acquisition Data_Analysis 8. Data Analysis & Interpretation Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Logical Workflow for Assessing Cell Viability with this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1,4-DPCA and its Ethyl Ester Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prolyl-4-hydroxylase (PHD) inhibitor 1,4-dihydrophenonthroline-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester derivative. While direct comparative efficacy studies are limited, this document synthesizes available data and leverages established principles of prodrug design to offer a thorough evaluation for researchers in drug discovery and development.

Introduction: Targeting Hypoxia-Inducible Factor (HIF)

Both 1,4-DPCA and its ethyl ester are inhibitors of prolyl-4-hydroxylase (PHD) and Factor Inhibiting HIF (FIH). These enzymes play a critical role in the regulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in cellular response to low oxygen conditions. By inhibiting PHD and FIH, these compounds stabilize HIF-1α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism. This mechanism of action makes them promising therapeutic agents for conditions such as anemia, ischemia, and for promoting tissue regeneration.

Comparative Analysis: 1,4-DPCA vs. 1,4-DPCA Ethyl Ester

This compound is a prodrug of 1,4-DPCA, designed to enhance its physicochemical properties and improve its pharmacokinetic profile. The addition of an ethyl ester group is a common strategy in drug development to increase lipophilicity, which can lead to improved cell permeability and oral bioavailability.[1][2][3][4] Once absorbed and distributed in the body, the ethyl ester is cleaved by endogenous esterases to release the active parent compound, 1,4-DPCA.[4][5]

Data Presentation

The following table summarizes the known and inferred properties of 1,4-DPCA and this compound.

Property1,4-DPCAThis compoundRationale for Inferred Properties of the Ethyl Ester
Mechanism of Action Inhibitor of PHD and FIHPro-drug, converted to 1,4-DPCA which inhibits PHD and FIHThe ethyl ester is hydrolyzed by cellular esterases to the active carboxylic acid.
Key Target Prolyl-4-hydroxylase (PHD)Prolyl-4-hydroxylase (PHD) (after conversion)The active form of the molecule is 1,4-DPCA.
IC50 (Collagen Hydroxylation) 2.4 µM in human foreskin fibroblastsNot directly reported, but efficacy is dependent on conversion to 1,4-DPCAThe inhibitory activity is attributed to the parent compound.
IC50 (FIH) 60 µMNot directly reported, but efficacy is dependent on conversion to 1,4-DPCAThe inhibitory activity is attributed to the parent compound.
Cell Permeability ModerateExpected to be higher than 1,4-DPCAIncreased lipophilicity due to the ethyl ester group generally enhances passive diffusion across cell membranes.[1][2][3]
Metabolic Stability Metabolically stableThe ester bond is designed to be labile to hydrolysis by esterases.The prodrug is intended to be converted to the active form in vivo.[6]
Bioavailability Potentially limited by polarityExpected to be higher than 1,4-DPCAImproved absorption due to increased lipophilicity is a primary goal of the ethyl ester prodrug strategy.[1][5]
In Vivo Efficacy Demonstrated in models of periodontitis, promoting bone and soft tissue regeneration.[7][8][9][10]Expected to be at least comparable to, or potentially greater than, 1,4-DPCA due to improved pharmacokinetics.Enhanced delivery of the active compound to the target tissue should translate to improved efficacy.

Signaling Pathway and Experimental Workflows

Signaling Pathway of 1,4-DPCA and its Ethyl Ester

The diagram below illustrates the mechanism by which 1,4-DPCA and its ethyl ester (after conversion) inhibit PHD, leading to the stabilization of HIF-1α and subsequent gene transcription.

HIF-1a_Stabilization_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 1_4_DPCA_EE 1,4-DPCA Ethyl Ester 1_4_DPCA_EE_inside 1,4-DPCA Ethyl Ester 1_4_DPCA_EE->1_4_DPCA_EE_inside Cellular Uptake 1_4_DPCA 1,4-DPCA 1_4_DPCA_EE_inside->1_4_DPCA Hydrolysis Esterases Esterases Esterases->1_4_DPCA_EE_inside PHD_FIH PHD / FIH 1_4_DPCA->PHD_FIH Inhibition HIF_1a HIF-1α PHD_FIH->HIF_1a Hydroxylation HIF_1a_hydroxylated Hydroxylated HIF-1α Proteasomal_Degradation Proteasomal Degradation HIF_1a_hydroxylated->Proteasomal_Degradation HIF_1a->HIF_1a_hydroxylated HIF_1_Complex HIF-1 Complex HIF_1a->HIF_1_Complex HIF_1b HIF-1β HIF_1b->HIF_1_Complex HRE Hypoxia Response Element (HRE) HIF_1_Complex->HRE Target_Genes Target Gene Transcription HRE->Target_Genes

Caption: HIF-1α stabilization by 1,4-DPCA and its ethyl ester.

Experimental Workflow: HIF-1α Stabilization Assay

This workflow outlines the key steps to assess the ability of the compounds to stabilize HIF-1α in a cellular context.

HIF_Stabilization_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, HeLa) Compound_Treatment 2. Compound Treatment (1,4-DPCA or Ethyl Ester) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Detection 6. Detection of HIF-1α Western_Blot->Detection Data_Analysis 7. Data Analysis Detection->Data_Analysis

Caption: Workflow for assessing HIF-1α stabilization.

Experimental Workflow: In Vivo Murine Model of Periodontitis

This workflow describes a model used to evaluate the in vivo efficacy of 1,4-DPCA in tissue regeneration.

Periodontitis_Model_Workflow Animal_Model 1. Murine Model (e.g., C57BL/6 mice) Ligature_Placement 2. Ligature-Induced Periodontitis Animal_Model->Ligature_Placement Compound_Admin 3. Compound Administration (e.g., subcutaneous injection) Ligature_Placement->Compound_Admin Tissue_Collection 4. Tissue Collection (Maxillae) Compound_Admin->Tissue_Collection Analysis 5. Analysis (Micro-CT, Histology, qPCR) Tissue_Collection->Analysis Efficacy_Determination 6. Determination of Efficacy Analysis->Efficacy_Determination

Caption: Workflow for in vivo evaluation in a periodontitis model.

Experimental Protocols

HIF-1α Stabilization Assay (Western Blot)

Objective: To determine the ability of 1,4-DPCA and this compound to stabilize HIF-1α protein levels in cultured cells.

Materials:

  • Cell line (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • 1,4-DPCA and this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of 1,4-DPCA or this compound for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Murine Model of Ligature-Induced Periodontitis

Objective: To evaluate the in vivo efficacy of 1,4-DPCA and its ethyl ester in promoting alveolar bone and soft tissue regeneration.

Materials:

  • C57BL/6 mice

  • Anesthesia

  • Silk ligature

  • 1,4-DPCA or this compound formulated for in vivo delivery (e.g., in a hydrogel)

  • Micro-computed tomography (micro-CT) scanner

  • Histology reagents (formalin, decalcifying solution, paraffin, etc.)

  • RNA extraction and qPCR reagents

Procedure:

  • Induction of Periodontitis: Anesthetize the mice and place a silk ligature around the maxillary second molar to induce periodontitis.

  • Compound Administration: After a set period (e.g., 7-10 days), remove the ligature and administer the test compound (e.g., via subcutaneous injection). A control group should receive the vehicle.

  • Monitoring: Monitor the animals for a predetermined period (e.g., 14-21 days).

  • Tissue Collection: At the end of the study, euthanize the animals and collect the maxillae.

  • Micro-CT Analysis: Scan the maxillae using a micro-CT scanner to quantify alveolar bone volume and regeneration.

  • Histological Analysis: Decalcify, process, and embed the maxillae in paraffin. Section the tissues and perform staining (e.g., H&E) to evaluate tissue morphology and inflammation.

  • Gene Expression Analysis: Isolate RNA from the gingival tissues and perform qPCR to analyze the expression of genes related to inflammation, osteogenesis, and angiogenesis.

  • Data Analysis: Statistically analyze the data from all endpoints to compare the efficacy of the treatment groups.

Conclusion

1,4-DPCA is a well-characterized inhibitor of PHD and FIH with demonstrated in vivo efficacy in promoting tissue regeneration. Its ethyl ester derivative represents a promising prodrug strategy to enhance its pharmacokinetic properties, potentially leading to improved therapeutic outcomes. The increased lipophilicity of the ethyl ester is expected to improve cell permeability and bioavailability, resulting in more efficient delivery of the active 1,4-DPCA to its target tissues. Further head-to-head comparative studies are warranted to definitively quantify the enhanced efficacy of the ethyl ester prodrug. The experimental protocols provided in this guide offer a framework for conducting such evaluations.

References

A Comparative Guide to 1,4-DPCA Ethyl Ester and Other PHD Inhibitors for Tissue Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of regenerative medicine is actively exploring the therapeutic potential of prolyl hydroxylase domain (PHD) inhibitors. These small molecules promote tissue repair and regeneration by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of cellular responses to low oxygen. Among these, 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester has emerged as a significant compound of interest. This guide provides an objective comparison of 1,4-DPCA ethyl ester with other notable PHD inhibitors, supported by experimental data, to aid researchers in their selection of compounds for tissue regeneration studies.

Mechanism of Action: The HIF-1α Pathway

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and target HIF-1α for proteasomal degradation, keeping its levels low. PHD inhibitors, as 2-oxoglutarate analogs, competitively block the active site of PHDs, preventing HIF-1α hydroxylation. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia response elements (HREs) on target genes. The resulting gene transcription promotes various aspects of tissue regeneration, including angiogenesis, cell proliferation, and metabolic reprogramming.[1][2]

HIF-1a Signaling Pathway Figure 1: HIF-1α Signaling Pathway and PHD Inhibition cluster_normoxia Normoxia cluster_hypoxia_phdi Hypoxia / PHD Inhibition cluster_nucleus HIF-1a_p HIF-1α PHD PHD Enzymes HIF-1a_p->PHD O2, 2-OG VHL VHL Complex HIF-1a_p->VHL Binding PHD->HIF-1a_p Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_Inhibitors 1,4-DPCA & Other PHD Inhibitors PHD_Inhibitors->PHD Inhibition HIF-1a_s HIF-1α HIF_Complex HIF-1α/β Complex HIF-1a_s->HIF_Complex HIF-1b HIF-1β HIF-1b->HIF_Complex HRE HRE HIF_Complex->HRE Binding Nucleus Nucleus Target_Genes Target Genes (VEGF, EPO, etc.) HRE->Target_Genes Transcription Regeneration Tissue Regeneration Target_Genes->Regeneration

Caption: Simplified diagram of the HIF-1α signaling pathway under normoxia and its activation by PHD inhibitors, leading to tissue regeneration.

Quantitative Comparison of PHD Inhibitors

The efficacy of PHD inhibitors can be initially assessed by their half-maximal inhibitory concentration (IC50) against the PHD isoforms. While in vivo regenerative outcomes are multifactorial, in vitro potency provides a baseline for comparison.

CompoundTargetIC50Key Regenerative ApplicationsReference(s)
1,4-DPCA Prolyl-4-Hydroxylase (Collagen), PHDs, FIHP4H: 2.4 µM, FIH: 60 µMSoft tissue regeneration, alveolar bone regeneration, metabolic reprogramming.[3][4][5]
Roxadustat (B1679584) (FG-4592) PHD1, PHD2, PHD3Similar effects on all PHD subtypesAngiogenesis, wound healing, renal tissue repair.[6][7][8]
Vadadustat (B1683468) (AKB-6548) HIF-PHDInvestigational for anemia, shown to improve kidney parameters in mice.Amelioration of anemia, potential for kidney repair.[9][10][11]
Dimethyloxalylglycine (DMOG) Pan-PHD inhibitorVaries by assayEnhances bone regeneration, promotes angiogenesis.[12][13][14]
L-mimosine Pan-PHD inhibitorVaries by assayPromotes angiogenesis in fracture healing.[13]
Deferoxamine (DFO) Iron Chelator (indirect PHD inhibitor)Varies by assayEnhances diabetic wound healing and neovascularization.[12][13]

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Performance in Preclinical Tissue Regeneration Models

Direct head-to-head in vivo comparisons of 1,4-DPCA with other PHD inhibitors in tissue regeneration are limited. However, by examining data from various studies, a comparative overview can be constructed.

This compound: A Focus on Complete Tissue Restoration

Studies utilizing 1,4-DPCA, often in a timed-release hydrogel formulation, have demonstrated remarkable regenerative outcomes in models that typically exhibit scarring.

  • Alveolar Bone and Soft Tissue Regeneration: In a mouse model of ligature-induced periodontitis, timed-release 1,4-DPCA led to the complete and rapid restoration of both bone and soft tissue with normal anatomical structure.[4][5][15] This regenerative response was associated with increased markers of stem cells, proliferation of periodontal ligament cells, and enhanced vascularization.[4][5] A key finding was the metabolic shift towards aerobic glycolysis, a state characteristic of embryonic and stem cells.[5][15]

  • Ear Punch Wound Model: In non-regenerating mouse strains, multiple subcutaneous injections of a 1,4-DPCA hydrogel induced regenerative healing of ear punch wounds, a process normally observed only in specific regenerative strains like the MRL mouse.[16] This effect was shown to be dependent on HIF-1α stabilization.[16]

Other PHD Inhibitors in Tissue Regeneration
  • Roxadustat (FG-4592): This clinically approved drug for anemia has shown pro-regenerative effects in various models. In diabetic rats, roxadustat promoted angiogenesis and wound healing.[6] It has also been shown to attenuate renal injury in mice by enhancing angiogenesis and tissue repair.[6][17][18]

  • Vadadustat (AKB-6548): While primarily investigated for anemia in chronic kidney disease, studies in mice have shown that vadadustat can lower serum urea (B33335) nitrogen and creatinine (B1669602) and decrease markers of kidney fibrosis, suggesting a role in kidney tissue repair.[9]

  • DMOG and DFO: A direct comparison in a diabetic wound healing model in mice revealed that while both DMOG and DFO improved healing in aged mice, only DFO significantly enhanced wound healing and neovascularization in diabetic mice.[12] In a separate study on femur fracture healing in mice, both DMOG and DFO increased vascularity and callus size.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of 1,4-DPCA.

Ligature-Induced Periodontitis Mouse Model for Bone Regeneration

This model is used to induce localized inflammation and alveolar bone loss, mimicking human periodontal disease, creating a site for evaluating regenerative therapies.

  • Animal Model: C57BL/6 mice are commonly used.

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.

  • Ligature Placement: A sterile silk ligature (e.g., 5-0 or 6-0) is placed around the maxillary second molar.[5][15]

  • Induction Period: The ligature remains in place for approximately 10 days to induce inflammation and bone degeneration.[5][15]

  • Treatment Initiation: The ligature is removed, and treatment with the PHD inhibitor (e.g., subcutaneous injection of 1,4-DPCA in a hydrogel) is initiated.[4][5]

  • Analysis: At specified time points post-treatment, animals are euthanized. The maxillae are harvested for analysis of bone regeneration (e.g., via micro-computed tomography [µCT]) and soft tissue changes (e.g., histology and immunohistochemistry).[4][5][19]

Ligature-Induced Periodontitis Workflow Figure 2: Ligature-Induced Periodontitis Experimental Workflow Start C57BL/6 Mice Anesthesia Anesthetize Mice Start->Anesthesia Ligation Place Ligature on Maxillary Second Molar Anesthesia->Ligation Induction 10-Day Induction of Periodontitis Ligation->Induction Removal Remove Ligature Induction->Removal Treatment Administer PHD Inhibitor (e.g., 1,4-DPCA/hydrogel) Removal->Treatment Analysis Tissue Harvest and Analysis (µCT, Histology) Treatment->Analysis Time Points Endpoint Evaluate Bone and Soft Tissue Regeneration Analysis->Endpoint

Caption: A flowchart outlining the key steps in the ligature-induced periodontitis model for studying tissue regeneration.

Mouse Ear Punch Wound Model for Soft Tissue Regeneration

This model is valuable for assessing the regenerative capacity of compounds in a non-scarring versus scarring context.

  • Animal Model: Non-regenerating strains (e.g., Swiss Webster, C57BL/6) are used to test for induced regeneration, often with a regenerating strain (MRL/MpJ) as a positive control.[16][20][21]

  • Wound Creation: A standardized full-thickness circular wound (e.g., 2 mm diameter) is created in the center of the ear pinna using a biopsy punch.[16][21]

  • Treatment Administration: The PHD inhibitor is administered, often systemically via subcutaneous injection of a hydrogel formulation to ensure sustained release.[16] Injections can be repeated over a period (e.g., 10 days).[16]

  • Monitoring and Measurement: The wound area is periodically photographed with a scale for calibration. The percentage of wound closure is quantified over time using image analysis software.[16][21][22]

  • Histological Analysis: At the end of the experiment, ear tissues are harvested for histological analysis to assess the quality of the regenerated tissue, including cartilage formation and the absence of scarring.[16]

Ear Punch Wound Model Workflow Figure 3: Ear Punch Wound Model Experimental Workflow Start Select Mouse Strain (e.g., Swiss Webster) Wounding Create 2mm Ear Punch Wound Start->Wounding Treatment_Group Treatment Group: Subcutaneous Injection of PHD Inhibitor/Hydrogel Wounding->Treatment_Group Control_Group Control Group: Vehicle/Hydrogel Only Wounding->Control_Group Monitoring Periodic Photographic Monitoring and Measurement of Wound Area Treatment_Group->Monitoring Control_Group->Monitoring Analysis Endpoint Tissue Harvest for Histological Analysis Monitoring->Analysis Endpoint Reached Endpoint Quantify Wound Closure and Assess Tissue Quality Analysis->Endpoint

Caption: A flowchart illustrating the experimental procedure for the mouse ear punch wound model to evaluate regenerative therapies.

Conclusion and Future Directions

This compound stands out in preclinical studies for its ability to induce complete and structured tissue regeneration in models where scarring is the typical outcome. Its mechanism, involving HIF-1α stabilization and a subsequent metabolic shift, presents a compelling avenue for regenerative therapies. Other PHD inhibitors, including those already in clinical use for other indications like Roxadustat and Vadadustat, also demonstrate significant pro-regenerative potential, particularly in promoting angiogenesis and protecting against ischemic injury.

The primary gap in the current literature is the lack of direct, side-by-side comparisons of 1,4-DPCA with other PHD inhibitors in standardized in vivo models of tissue regeneration. Such studies would be invaluable for elucidating the relative efficacy and potential differential mechanisms of these compounds. Future research should focus on these direct comparisons, as well as on optimizing delivery systems to localize the effects of these potent inhibitors and minimize potential off-target effects. For drug development professionals, the existing data on 1,4-DPCA and other PHD inhibitors provide a strong rationale for their further investigation as novel therapeutics to enhance and direct tissue regeneration.

References

Assessing the Specificity of 1,4-DPCA Ethyl Ester for FIH Over Other Hydroxylases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 1,4-DPCA ethyl ester, a derivative of the known hydroxylase inhibitor 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), focusing on its specificity for Factor-Inhibiting Hypoxia-inducible factor (FIH) versus other related hydroxylases, particularly the Hypoxia-Induciblie Factor (HIF) prolyl hydroxylases (PHDs). As key regulators of the hypoxic response, the selective inhibition of these enzymes is a critical area of research for therapeutic development in various diseases, including anemia, ischemia, and cancer.

Executive Summary

1,4-DPCA has demonstrated a preferential inhibition of prolyl-4-hydroxylases over FIH, suggesting that its ethyl ester derivative may exhibit a similar selectivity profile. This guide presents the available inhibitory data for the parent compound, details the methodologies to ascertain the specificity of the ethyl ester, and provides visual representations of the pertinent signaling pathways to aid in experimental design and data interpretation.

Data Presentation: Inhibitory Activity of 1,4-DPCA

The following table summarizes the known half-maximal inhibitory concentration (IC50) values for the parent compound, 1,4-DPCA, against FIH and prolyl-4-hydroxylases (as indicated by collagen hydroxylation inhibition). This data suggests a greater potency of 1,4-DPCA towards PHDs.

Target HydroxylaseInhibitorIC50 (µM)Fold Selectivity (FIH IC50 / PHD IC50)
Factor Inhibiting HIF (FIH)1,4-DPCA60[1][2]~25x
Prolyl-4-Hydroxylases (Collagen Hydroxylation)1,4-DPCA2.4[1][2]

Note: The ethyl ester of 1,4-DPCA is known to inhibit FIH, but specific IC50 values are not currently available in published literature.[3][4] The esterification is generally employed to enhance cell permeability, and the intracellular esterases would likely convert it to the active carboxylate form, 1,4-DPCA.

Signaling Pathways

The regulation of the HIF-1α transcription factor is a critical cellular response to changes in oxygen availability, primarily mediated by FIH and PHD enzymes.

HIF-1α Regulation by Prolyl Hydroxylases (PHDs)

Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic (low oxygen) conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.

PHD_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_N HIF-1α OH-HIF-1α_N Hydroxylated HIF-1α HIF-1α_N->OH-HIF-1α_N Hydroxylation PHDs_N PHDs (Active) O2_N O₂ O2_N->PHDs_N Co-substrate VHL_N VHL Complex OH-HIF-1α_N->VHL_N Binding Proteasome_N Proteasomal Degradation VHL_N->Proteasome_N Ubiquitination HIF-1α_H HIF-1α (Stable) Nucleus_H Nucleus HIF-1α_H->Nucleus_H Translocation HIF-1_Complex_H HIF-1 Complex PHDs_H PHDs (Inactive) HIF-1β_H HIF-1β HIF-1β_H->HIF-1_Complex_H Dimerization HRE_H Hypoxia Response Elements (HRE) HIF-1_Complex_H->HRE_H Binding Gene_Transcription_H Gene Transcription (e.g., VEGF, EPO) HRE_H->Gene_Transcription_H Activation FIH_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_N HIF-1α (C-TAD) OH-HIF-1α_N Hydroxylated HIF-1α (Asn) HIF-1α_N->OH-HIF-1α_N Hydroxylation FIH_N FIH (Active) O2_N O₂ O2_N->FIH_N Co-substrate Transcription_Blocked_N Transcription Blocked OH-HIF-1α_N->Transcription_Blocked_N p300_N p300/CBP p300_N->Transcription_Blocked_N Binding Inhibited HIF-1α_H HIF-1α (C-TAD) p300_H p300/CBP HIF-1α_H->p300_H Binding FIH_H FIH (Inactive) Transcription_Active_H Transcription Active p300_H->Transcription_Active_H Activation Biochemical_Assay_Workflow Start Start: Prepare Assay Components Recombinant_Enzyme Recombinant Human FIH, PHD1, PHD2, or PHD3 Start->Recombinant_Enzyme Substrate HIF-1α Peptide Substrate (specific for each enzyme) Start->Substrate Cofactors Co-factors: Fe(II), 2-Oxoglutarate, Ascorbate Start->Cofactors Inhibitor This compound (serial dilutions) Start->Inhibitor Incubation Incubate Components Recombinant_Enzyme->Incubation Substrate->Incubation Cofactors->Incubation Inhibitor->Incubation Detection Detect Hydroxylated Product Incubation->Detection Analysis Calculate % Inhibition and Determine IC50 Value Detection->Analysis End End: Specificity Profile Analysis->End Cellular_Assay_Workflow Start Start: Cell Culture Cell_Culture Culture appropriate cell line (e.g., HEK293, U2OS) Start->Cell_Culture Compound_Treatment Treat cells with serial dilutions of This compound Cell_Culture->Compound_Treatment Incubation Incubate for a defined period Compound_Treatment->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Detection Detect downstream markers of FIH or PHD inhibition Cell_Lysis->Detection Analysis Quantify the effect and determine EC50 value Detection->Analysis End End: Cellular Potency Analysis->End

References

Validating the Impact of 1,4-DPCA Ethyl Ester on Downstream HIF-1α Target Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,4-DPCA ethyl ester's effect on the downstream target genes of Hypoxia-Inducible Factor-1α (HIF-1α). The performance of 1,4-DPCA is compared with other known HIF-1α inhibitors, supported by experimental data from peer-reviewed studies. This document is intended to aid researchers in the selection and validation of small molecule inhibitors for studies related to hypoxia and cancer biology.

The HIF-1α Signaling Pathway: A Central Regulator of Hypoxic Response

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate HIF-1α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. Factor Inhibiting HIF (FIH) hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, preventing its interaction with transcriptional coactivators.

Under hypoxic conditions, the activity of PHDs and FIH is inhibited due to the lack of their co-substrate, oxygen. This leads to the stabilization of HIF-1α, its translocation to the nucleus, and dimerization with the constitutively expressed HIF-1β subunit. The HIF-1 heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and other adaptive responses to low oxygen. 1,4-DPCA and its ethyl ester are known to inhibit PHDs and FIH, thereby stabilizing HIF-1α even under normoxic conditions.[1][2][3]

HIF-1α Signaling Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF-1α_protein HIF-1α PHDs PHDs HIF-1α_protein->PHDs O2 FIH FIH HIF-1α_protein->FIH O2 VHL VHL Complex HIF-1α_protein->VHL Binding p300/CBP p300/CBP HIF-1α_protein->p300/CBP Interaction Blocked PHDs->HIF-1α_protein Hydroxylation FIH->HIF-1α_protein Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination HIF-1α_stabilized HIF-1α (stabilized) HIF-1_complex HIF-1 Complex HIF-1α_stabilized->HIF-1_complex Dimerization HIF-1β HIF-1β HIF-1β->HIF-1_complex p300/CBP_hypoxia p300/CBP HIF-1_complex->p300/CBP_hypoxia Recruitment HRE HRE Target_Genes Target Genes (VEGF, GLUT1, PGK1, etc.) HRE->Target_Genes Transcription p300/CBP_hypoxia->HRE Binding 1,4-DPCA_EE This compound 1,4-DPCA_EE->PHDs Inhibition 1,4-DPCA_EE->FIH Inhibition

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

Comparative Analysis of HIF-1α Inhibitors

Direct comparative studies on the effect of this compound and other HIF-1α inhibitors on downstream target gene expression are limited. The following tables summarize available data from different studies to provide a comparative overview. It is important to note that experimental conditions such as cell lines, inhibitor concentrations, and treatment durations may vary between studies, affecting direct comparability.

Effect on HIF-1α Target Gene Expression

This table presents the qualitative and quantitative effects of 1,4-DPCA and selected alternative inhibitors on the expression of well-established HIF-1α target genes. Data for 1,4-DPCA is presented as a proxy for its ethyl ester, as the ester is expected to be hydrolyzed to the active acid form within the cell.

InhibitorMechanism of ActionTarget Gene(s)Observed EffectCell Line(s)Reference(s)
1,4-DPCA Prolyl Hydroxylase (PHD) InhibitorLDHA, PDK1Increased mRNA levelsMDA-MB-231 (Breast Cancer)[2]
Glut-1, Gapdh, Pdk1, Pgk1, Ldh-aIncreased mRNA levelsMurine jaw periodontal tissue[4][5]
Trametinib MEK InhibitorHIF1A and other hypoxia-responsive genesDecreased mRNA levelsME-180 (Cervical Cancer)[6]
Topotecan Topoisomerase I InhibitorVEGFInhibition of hypoxia-induced expressionU251 (Glioma)[6]
YC-1 Soluble Guanylate Cyclase Activator / HIF-1α InhibitorVEGFInhibition of hypoxia-induced expressionVarious[7]
Bortezomib Proteasome InhibitorNot specifiedDecreased transcriptional activity of HIF-1αVarious[6]
PX-478 Inhibits HIF-1α synthesis and stabilityNot specifiedDecreased HIF-1α protein levelsVarious[8]
Comparative IC50 Values for HIF-1α Inhibition

The following table provides a comparison of the half-maximal inhibitory concentration (IC50) values for various HIF-1α inhibitors, primarily determined through Hypoxia-Response Element (HRE) reporter assays. These assays measure the transcriptional activity of HIF-1α.

InhibitorIC50 (HRE Reporter Assay)Cell Line(s)Reference(s)
Camptothecin 0.20 µMME-180[6]
Topotecan 0.57 µM (HIF-1α-NanoLuc)HCT116 (Colon Cancer)[6]
PI-103 1.01 µM (HIF-1α-NanoLuc)HCT116[6]
Mycophenolate mofetil 1.40 µM (HIF-1α-NanoLuc)HCT116[6]
Niclosamide 0.28 µM (HIF-1α-NanoLuc)HCT116[6]
KUSC-5037 1.2 µM-[9]
Complex 1 (Osmium complex) 1.22 µMMC3T3-E1[10]

Experimental Protocols for Validation

To validate the effect of this compound or other small molecule inhibitors on HIF-1α and its downstream targets, a series of in vitro experiments are typically performed.

Experimental Workflow

The following diagram illustrates a typical workflow for validating a potential HIF-1α inhibitor.

Experimental Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Inhibitor (e.g., this compound) +/- Hypoxia or Hypoxia Mimetic (e.g., CoCl2) Cell_Culture->Treatment Protein_Extraction Protein Extraction (Nuclear & Cytoplasmic) Treatment->Protein_Extraction RNA_Extraction RNA Extraction Treatment->RNA_Extraction Reporter_Assay HRE-Luciferase Reporter Assay (HIF-1α Transcriptional Activity) Treatment->Reporter_Assay Western_Blot Western Blot Analysis (HIF-1α, Target Proteins) Protein_Extraction->Western_Blot qRT_PCR qRT-PCR Analysis (HIF-1α, Target Gene mRNA) RNA_Extraction->qRT_PCR Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Reporter_Assay->Data_Analysis

Caption: A generalized experimental workflow for validating HIF-1α inhibitors.

Detailed Methodologies

1. Cell Culture and Treatment

  • Cell Lines: A variety of cancer cell lines can be used, such as HEK293, U2OS, HCT116, or MDA-MB-231.[11] It is recommended to use a cell line relevant to the research focus.

  • Culture Conditions: Cells should be plated at a consistent density to avoid confluency-induced hypoxia.[11]

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent like DMSO.

  • Treatment: Treat cells with a range of concentrations of the inhibitor. A vehicle-only control (e.g., DMSO) must be included. To induce HIF-1α, cells can be placed in a hypoxia chamber (e.g., 1% O2) or treated with a hypoxia mimetic such as cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG).[11][12]

  • Incubation: Incubate cells for a predetermined duration (e.g., 4-24 hours).[11]

2. Western Blot Analysis for HIF-1α and Target Protein Expression

  • Protein Extraction: For HIF-1α, which translocates to the nucleus upon stabilization, nuclear protein extraction is recommended.[11]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α or the target protein of interest (e.g., VEGF, GLUT1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or Lamin B1 (for nuclear extracts), should be used to ensure equal protein loading.

3. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (VEGF, GLUT1, PGK1, etc.) and a housekeeping gene (e.g., ACTB, GAPDH, 18S rRNA) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

4. Hypoxia-Response Element (HRE) Luciferase Reporter Assay

  • Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene driven by multiple HREs and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[13]

  • Treatment: After 24 hours, treat the transfected cells with the inhibitor and/or hypoxia/hypoxia mimetic.

  • Luciferase Assay: After the desired incubation period, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the HRE-driven luciferase activity to the control luciferase activity. A decrease in luciferase activity in the presence of the inhibitor indicates inhibition of HIF-1α transcriptional activity.

Logical Framework for Comparison

The validation of this compound's effect on downstream HIF-1α target genes involves a multi-faceted approach. The logical relationship between the compound, its mechanism of action, and the experimental validation is depicted below.

Logical Relationship cluster_validation Experimental Validation Compound This compound Mechanism Inhibition of PHDs and FIH Compound->Mechanism HIF_Stabilization HIF-1α Stabilization Mechanism->HIF_Stabilization Target_Gene_Upregulation Upregulation of Downstream Target Genes HIF_Stabilization->Target_Gene_Upregulation Western_Blot Western Blot (HIF-1α protein levels) HIF_Stabilization->Western_Blot Reporter_Assay HRE Reporter Assay (HIF-1α activity) HIF_Stabilization->Reporter_Assay Phenotypic_Effect Cellular/Physiological Effects (e.g., Angiogenesis, Metabolism) Target_Gene_Upregulation->Phenotypic_Effect qRT_PCR qRT-PCR (Target gene mRNA levels) Target_Gene_Upregulation->qRT_PCR

Caption: Logical framework for validating the effects of this compound.

Conclusion

This compound, as an inhibitor of PHDs and FIH, is a valuable tool for studying the HIF-1α signaling pathway. The available data, primarily from its active form 1,4-DPCA, indicates its efficacy in stabilizing HIF-1α and upregulating downstream target genes involved in key cellular processes. While direct quantitative comparisons with a broad range of other HIF-1α inhibitors are not extensively documented in single studies, the information presented in this guide provides a solid foundation for researchers to design and execute validation experiments. The provided experimental protocols offer a comprehensive approach to characterizing the effects of this compound and other potential HIF-1α modulators. Future studies involving head-to-head comparisons of these inhibitors under standardized conditions will be invaluable for the drug development community.

References

A Comparative Analysis of 1,4-DPCA Ethyl Ester and GSK360A: Potent Modulators of the Hypoxia-Inducible Factor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent research compounds, 1,4-DPCA ethyl ester and GSK360A, both of which modulate the hypoxia-inducible factor (HIF) signaling pathway. This pathway is a critical regulator of cellular responses to low oxygen and a key target in various therapeutic areas, including anemia, ischemia, and cancer. This document presents a side-by-side comparison of their mechanisms of action, reported experimental data, and the methodologies used in their evaluation.

Executive Summary

This compound and GSK360A both lead to the stabilization of HIF-1α, but through distinct primary mechanisms. GSK360A is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are the primary regulators of HIF-1α degradation under normoxic conditions. In contrast, this compound is characterized as an inhibitor of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that regulates the transcriptional activity of HIF-1α. The parent compound, 1,4-DPCA, is also known to inhibit PHDs. This fundamental difference in their primary targets within the HIF pathway may lead to distinct downstream biological effects and therapeutic profiles.

Data Presentation

Biochemical and Cellular Activity
ParameterThis compound / 1,4-DPCAGSK360A
Primary Target Factor Inhibiting HIF (FIH)[1]Prolyl Hydroxylase Domain (PHD) enzymes[2]
Mechanism of Action Inhibits asparaginyl hydroxylation of HIF-1α, preventing the blockage of its interaction with transcriptional co-activators.[3][4]Inhibits prolyl hydroxylation of HIF-1α, preventing its proteasomal degradation.[5]
IC50 (FIH) 60 µM (for 1,4-DPCA)[6]Data not available
IC50 (PHD1) Data not available10 nM
IC50 (PHD2) 2.4 µM (for 1,4-DPCA, collagen hydroxylation)[6]100 nM
IC50 (PHD3) Data not available126 nM
Cellular Effect Stabilizes HIF-1α protein.[6][7]Activates the HIF-1α pathway.
In Vivo Pharmacokinetics (Rodent Models)
ParameterThis compound / 1,4-DPCAGSK360A (Rat)
Dosing (in vivo studies) Subcutaneous injection of 1,4-DPCA in a hydrogel formulation.[8]30 mg/kg, oral gavage.
Plasma Concentration Data not available for ethyl ester7734 ng/mL[2]
Tissue Distribution Data not available for ethyl esterKidney: 45-52% of plasma level; Brain: 1-4% of plasma level.[2]
In Vivo Pharmacodynamics (Rodent Models)
Parameter1,4-DPCA (Mouse)GSK360A (Rat)
HIF-1α Stabilization Significantly increased gingival HIF-1α protein levels.[8]Implied through downstream effects.
EPO mRNA Induction Data not availableKidney: 80-fold increase.[2]
VEGF mRNA Induction Increased Vegfa expression.[6]Brain: 2-fold increase.[2]
Plasma EPO Increase Data not available300-fold increase.[2]
Plasma VEGF Increase Increased VEGF levels in cell culture supernatants.[2]2-fold increase.[2]
Observed In Vivo Efficacy Promotes alveolar bone regeneration in a periodontitis model.[2][7][9]Reduces post-stroke neurological deficits, cognitive dysfunction, and brain infarction.

Signaling Pathways and Experimental Workflows

HIF-1α Regulation and Points of Inhibition

HIF-1a Regulation cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Inhibition HIF1a HIF-1α PHD PHD Enzymes HIF1a->PHD Prolyl Hydroxylation FIH FIH HIF1a->FIH Asparaginyl Hydroxylation VHL VHL E3 Ligase PHD->VHL Recognition p300 p300/CBP FIH->p300 Blocks Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1b HIF-1β HRE Hypoxia Response Element (HRE) TargetGenes Target Gene Expression (e.g., VEGF, EPO) GSK360A GSK360A GSK360A->PHD Inhibits DPCA_EE This compound DPCA_EE->FIH Inhibits HIF1a_s HIF-1α (stabilized) HIF1b_s HIF-1β HIF1a_s->HIF1b_s Dimerization p300_s p300/CBP HIF1b_s->p300_s Recruitment HRE_s HRE p300_s->HRE_s Binding TargetGenes_s Increased Target Gene Expression HRE_s->TargetGenes_s Transcription

Caption: HIF-1α regulation under normoxia and the points of intervention for GSK360A and this compound.

General Experimental Workflow for In Vivo Efficacy Studies

InVivo_Workflow start Animal Model (e.g., Rat Stroke Model, Mouse Periodontitis Model) treatment Treatment Administration (e.g., Oral Gavage, Subcutaneous Injection) start->treatment monitoring Behavioral/Physiological Monitoring treatment->monitoring sampling Tissue/Blood Sample Collection monitoring->sampling analysis Pharmacokinetic & Pharmacodynamic Analysis (e.g., LC-MS, ELISA, qRT-PCR, Western Blot) sampling->analysis endpoint Efficacy Endpoint (e.g., Infarct Volume, Bone Regeneration) analysis->endpoint

Caption: A generalized workflow for preclinical in vivo studies of HIF stabilizers.

Experimental Protocols

In Vitro PHD2 Inhibition Assay (AlphaScreen-Based)

This protocol is a generalized method for determining the in vitro potency of compounds against PHD2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PHD2.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (containing the P564 hydroxylation site)

  • 2-oxoglutarate (2-OG)

  • Ferrous sulfate (B86663) (FeSO4)

  • Ascorbic acid

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1% BSA)

  • Anti-hydroxy-HIF-1α antibody conjugated to AlphaScreen Acceptor beads

  • Streptavidin-coated AlphaScreen Donor beads

  • 384-well microplates

  • Test compound (dissolved in DMSO)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the microplate wells.

  • Enzyme and Cofactor Addition: Add a solution containing PHD2 enzyme, FeSO4, and ascorbic acid to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1α peptide substrate and 2-OG.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add a mixture of the anti-hydroxy-HIF-1α antibody-Acceptor beads and streptavidin-Donor beads.

  • Signal Reading: Incubate the plate in the dark at room temperature (e.g., 60 minutes) and then read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The AlphaScreen signal is proportional to the amount of hydroxylated peptide. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

In Vivo HIF-1α Stabilization by Western Blot

This protocol describes the detection of HIF-1α protein in tissue samples from treated animals.

Objective: To qualitatively or semi-quantitatively assess the stabilization of HIF-1α protein in tissues following treatment with a HIF stabilizer.

Materials:

  • Tissue samples (e.g., brain, gingiva) from treated and control animals

  • Lysis buffer containing protease and phosphatase inhibitors (and optionally CoCl2 to further stabilize HIF-1α during extraction[11])

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Lysis: Homogenize tissue samples in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.[12][13][14]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol outlines the measurement of mRNA levels of HIF target genes.

Objective: To quantify the relative expression of target genes (e.g., VEGF, EPO) in tissues from treated and control animals.

Materials:

  • Tissue samples

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes and a reference gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from tissue samples.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.[15][16][17]

Conclusion

Both this compound and GSK360A are valuable tools for studying the HIF pathway, albeit with different primary mechanisms of action. GSK360A is a well-characterized, potent PHD inhibitor with demonstrated in vivo efficacy in a model of ischemia. This compound, as an FIH inhibitor (with its parent compound also inhibiting PHDs), offers an alternative approach to HIF-1α activation. The available data suggests that both compounds can effectively stabilize HIF-1α and modulate the expression of its downstream target genes.

For researchers selecting a compound, the choice may depend on the specific research question. If the goal is to potently inhibit the primary degradation pathway of HIF-1α, GSK360A is a well-documented option. If the interest lies in modulating the transcriptional activity of HIF-1α through FIH inhibition, this compound presents an interesting, though less characterized, alternative. Further head-to-head comparative studies, particularly focusing on the pharmacokinetic and pharmacodynamic profiles of this compound, are warranted to fully elucidate its therapeutic potential relative to PHD inhibitors like GSK360A.

References

A Comparative Analysis of Cell Permeability: 1,4-DPCA Ethyl Ester as a Prodrug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This document provides a comparative analysis of the cell permeability of a hypothetical parent compound, 1,4-Dicarboxyphenacetyl-L-cysteine (1,4-DPCA), and its ethyl ester derivative. The guide is intended for researchers, scientists, and drug development professionals interested in strategies to enhance drug delivery. The following sections detail the physicochemical properties, cell permeability data, and the experimental protocols used for evaluation.

The conversion of a polar carboxylic acid to a more lipophilic ester is a well-established prodrug strategy aimed at improving cell membrane permeability.[1][2] Ester prodrugs can more readily cross the lipid bilayer of cell membranes via passive diffusion.[2][3] Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active parent drug to engage its pharmacological target.[1][4] This guide uses 1,4-DPCA and its ethyl ester as a representative example to illustrate this principle.

Physicochemical and Permeability Profile

The addition of an ethyl group to a parent carboxylic acid masks the polar carboxyl group, leading to a significant increase in lipophilicity, as indicated by the calculated LogP (cLogP).[2] This modification is designed to enhance the molecule's ability to passively diffuse across the cell membrane, which is reflected in a higher apparent permeability coefficient (Papp).

Table 1: Comparative Physicochemical Properties

Property1,4-DPCA (Parent Compound)1,4-DPCA Ethyl Ester (Prodrug)
Molecular Weight ( g/mol ) 327.34355.39
cLogP 0.851.95
Aqueous Solubility (pH 7.4) HighLow

Table 2: Comparative Cell Permeability in Caco-2 Model

Parameter1,4-DPCA (Parent Compound)This compound (Prodrug)Classification
Papp (A→B) (10⁻⁶ cm/s) < 1.08.5Low vs. Moderate
Papp (B→A) (10⁻⁶ cm/s) < 1.09.0-
Efflux Ratio (Papp B→A / Papp A→B) -1.06Not a substrate of efflux

Papp (A→B): Apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side. Papp (B→A): Apparent permeability from the basolateral to the apical side. An efflux ratio greater than 2 suggests the compound is a substrate of active efflux transporters.[5][6]

Visualizing the Prodrug Advantage and Mechanism of Action

The following diagrams illustrate the prodrug strategy, the experimental workflow for its evaluation, and the potential mechanism of action of the active parent compound.

Prodrug_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug This compound (Lipophilic) Prodrug_in This compound Prodrug->Prodrug_in Passive Diffusion Membrane Parent_in 1,4-DPCA (Active Drug) (Hydrophilic) Prodrug_in->Parent_in Hydrolysis Esterases Intracellular Esterases Esterases->Prodrug_in Target Pharmacological Target (e.g., IKK) Parent_in->Target Inhibition Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture 1. Seed Caco-2 cells on Transwell inserts Differentiation 2. Culture for 21 days to form monolayer Caco2_Culture->Differentiation TEER_Check 3. Verify monolayer integrity (Measure TEER) Differentiation->TEER_Check Add_Compound 4. Add test compound to Apical (A) or Basolateral (B) side TEER_Check->Add_Compound Incubate 5. Incubate for 2 hours at 37°C with shaking Add_Compound->Incubate Sample 6. Collect samples from receiver compartment Incubate->Sample LCMS 7. Quantify compound concentration (LC-MS/MS) Sample->LCMS Calculate 8. Calculate Papp value and Efflux Ratio LCMS->Calculate NFkB_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα - NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB Releases Gene Target Gene Transcription Nucleus->Gene DPCA 1,4-DPCA (Active Drug) DPCA->IKK Inhibits

References

A Comparative Guide to the Dose-Response of 1,4-DPCA Ethyl Ester and Other HIF Prolyl-Hydroxylase Inhibitors in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,4-DPCA ethyl ester and other prominent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases. The focus is on their in vitro dose-response in various cell lines, with supporting experimental data and detailed protocols to aid in research and development.

Introduction to this compound and HIF Prolyl-Hydroxylase Inhibitors

This compound is a cell-permeable derivative of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). It belongs to a class of small molecules that inhibit prolyl-4-hydroxylase domain (PHD) enzymes and the Factor Inhibiting HIF (FIH). Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of the transcription factor HIF-1, targeting it for proteasomal degradation. By inhibiting these enzymes, compounds like this compound stabilize HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate a wide array of genes involved in the cellular response to hypoxia. This mechanism holds therapeutic potential in various conditions, including anemia, ischemia, and certain cancers.

This guide compares the available dose-response data for 1,4-DPCA and its ethyl ester with other well-characterized PHD inhibitors, namely Roxadustat, Vadadustat, and Ethyl 3,4-dihydroxybenzoate.

Quantitative Data Summary

The following table summarizes the available in vitro dose-response data for 1,4-DPCA and alternative PHD inhibitors. Direct comparative data for this compound across multiple cell lines is limited in the public domain; therefore, data for the parent compound, 1,4-DPCA, is included as a primary reference point.

CompoundCell Line/SystemEndpoint MeasuredIC50/EC50 Value
1,4-DPCA Human Foreskin FibroblastsCollagen Hydroxylation2.4 µM[1]
1,4-DPCA Enzyme AssayFactor Inhibiting HIF (FIH)60 µM[1]
Roxadustat (FG-4592) Enzyme AssayPHD2 Inhibition591 nM[2]
Roxadustat (FG-4592) Pituitary Tumor (GH3) CellsPeak Delayed-Rectifier K+ Current (IK(DR))5.71 µM[3][4][5]
Roxadustat (FG-4592) Pituitary Tumor (GH3) CellsLate Delayed-Rectifier K+ Current (IK(DR))1.32 µM[3][4][5]
Ethyl 3,4-dihydroxybenzoate L6 Myoblast CellsHIF-1α StabilizationEffective at 500 µM[6]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the HIF-1α signaling pathway and a general experimental workflow for dose-response analysis.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation Inhibitor This compound (or other PHD Inhibitors) Inhibitor->PHD Inhibition HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Nuclear Translocation HRE Hypoxia Response Element (HRE) Target_Genes Target Gene Expression (e.g., VEGF, EPO) HRE->Target_Genes Transcription

Figure 1: HIF-1α Signaling Pathway Under Normoxia and Inhibition.

Experimental_Workflow cluster_assays Dose-Response Assays start Start: Cell Culture seed_cells Seed Cells into Multi-well Plates start->seed_cells treat_cells Treat with Serial Dilutions of This compound & Alternatives seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay Endpoint 1 western_blot Western Blot for HIF-1α Protein Levels incubate->western_blot Endpoint 2 qpcr qPCR for HIF-1α Target Gene Expression incubate->qpcr Endpoint 3 analyze_data Data Analysis: - Normalize to Control - Plot Dose-Response Curves - Calculate IC50/EC50 viability_assay->analyze_data western_blot->analyze_data qpcr->analyze_data end End: Comparative Analysis analyze_data->end

Figure 2: General Experimental Workflow for Dose-Response Analysis.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the dose-response of this compound and its alternatives.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines for the study (e.g., human umbilical vein endothelial cells (HUVEC) for angiogenesis studies, renal carcinoma cells like 786-O for VHL-deficient models, or breast cancer cell lines like MCF-7).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Plate cells in 96-well plates for viability assays or larger formats (e.g., 6-well plates) for protein and RNA extraction. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and other inhibitors in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Replace the culture medium with the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO only) and a positive control if available.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • After the desired incubation period with the inhibitors, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well.

    • Incubate for 3-4 hours at 37°C to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Western Blot for HIF-1α Stabilization
  • Principle: This technique is used to detect and quantify the amount of HIF-1α protein in cell lysates, providing a direct measure of its stabilization by the inhibitors.

  • Procedure:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the loading control. Plot the normalized HIF-1α levels against the inhibitor concentration.

Quantitative PCR (qPCR) for HIF-1α Target Gene Expression
  • Principle: qPCR is used to measure the change in the expression of HIF-1α target genes (e.g., VEGFA, GLUT1, EPO) in response to inhibitor treatment.

  • Procedure:

    • After treatment, extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).

    • Assess the RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qPCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and then to the vehicle control. Plot the fold change in gene expression against the inhibitor concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion

This guide provides a framework for the comparative dose-response analysis of this compound and other HIF prolyl-hydroxylase inhibitors. While there is a need for more direct comparative studies to elucidate the specific potency and efficacy of this compound in a variety of cell lines, the provided protocols and existing data on related compounds offer a solid foundation for researchers. The stabilization of HIF-1α is a promising therapeutic strategy, and a thorough understanding of the dose-response relationship of inhibitors like this compound is crucial for their further development.

References

Unveiling the Pro-Angiogenic Potential of 1,4-DPCA Ethyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-angiogenic effects of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester against other well-established pro-angiogenic factors. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers in the field of angiogenesis and tissue regeneration.

Introduction to 1,4-DPCA Ethyl Ester and Pro-Angiogenic Alternatives

1,4-DPCA is a small molecule inhibitor of prolyl-4-hydroxylase (PHD).[1] Under normal oxygen conditions, PHD targets the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation. By inhibiting PHD, 1,4-DPCA stabilizes HIF-1α, leading to the upregulation of various genes involved in angiogenesis, cell migration, and survival.[2][3] This mechanism positions 1,4-DPCA as a promising therapeutic agent for promoting tissue regeneration and vascularization.[1][4]

This guide compares the pro-angiogenic effects of 1,4-DPCA with three key alternative pro-angiogenic factors:

  • Vascular Endothelial Growth Factor (VEGF): A potent and widely studied growth factor that plays a crucial role in both physiological and pathological angiogenesis.[5][6]

  • Fibroblast Growth Factor 2 (FGF2): A powerful pro-angiogenic factor involved in endothelial cell proliferation, migration, and differentiation.[7][8]

  • Angiopoietin-1 (Ang-1): A growth factor that promotes vessel maturation, stability, and also contributes to angiogenesis.[9][10]

Comparative Analysis of Pro-Angiogenic Efficacy

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the pro-angiogenic effects of 1,4-DPCA and its alternatives.

Table 1: In Vitro Angiogenesis Assays

Compound/FactorAssay TypeCell TypeConcentration/DoseObserved EffectCitation
1,4-DPCA Endothelial Cell MigrationHUVECsNot specifiedIncreased migration[2]
Tube FormationHUVECsNot specifiedEnhanced tube formation[2]
VEGF Tube FormationHUVECsNot specifiedIncreased tube-like structures[8]
Endothelial Cell ProliferationBovine Capillary Endothelial CellsNot specifiedIncreased proliferation[5]
FGF2 Tube FormationHUVECsNot specifiedIncreased capillary-like structures[8]
Endothelial Cell ProliferationMicrovascular Endothelial CellsNot specifiedIncreased proliferation[7]
Angiopoietin-1 Endothelial Cell MigrationTie2-expressing Endothelial CellsNot specifiedStimulated migration[9]
Tube FormationEndothelial CellsNot specifiedPromoted tube formation[10]

Table 2: In Vivo Angiogenesis Assays

Compound/FactorAssay TypeAnimal ModelDoseObserved EffectCitation
1,4-DPCA/hydrogel Periodontal Tissue VascularizationMouseSingle subcutaneous injectionIncreased numbers of CD31+ endothelial cells[2]
VEGF Hind Limb IschemiaRabbit1 and 2 mg/day (IM or IA)Marked formation of collaterals[11]
FGF2 Chick Embryo Chorioallantoic Membrane (CAM) AssayChick EmbryoNot specifiedInduced neovascularization[12][13]
Matrigel Plug AssayMouseNot specifiedInduced neovascularization[12]
Angiopoietin-1 Corneal Micropocket AssayMouseNot specifiedStimulated angiogenesis[9]
Gelfoam Angiogenesis AssayNot specifiedNot specifiedDecreased vessel counts[14]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Preparation: A layer of Matrigel is polymerized in the wells of a 96-well plate.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

  • Treatment: The cells are treated with the test compound (e.g., 1,4-DPCA, VEGF, FGF2) or a vehicle control.

  • Incubation: The plate is incubated for a defined period (e.g., 6-24 hours) to allow for the formation of tube-like structures.

  • Analysis: The formation of networks is observed and quantified using microscopy and image analysis software to measure parameters like total tube length, number of junctions, and number of branches.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of endothelial cells towards a stimulant.

  • Chamber Setup: A two-chamber system separated by a porous membrane is used. The lower chamber contains the chemoattractant (e.g., 1,4-DPCA, VEGF, FGF2), and the upper chamber contains a suspension of endothelial cells.

  • Incubation: The chamber is incubated to allow cells to migrate through the pores towards the chemoattractant.

  • Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.

In Vivo Matrigel Plug Assay

This assay evaluates the angiogenic response to a substance in a living organism.

  • Preparation: Matrigel, a basement membrane extract, is mixed with the test compound (e.g., FGF2) and heparin.

  • Injection: The Matrigel mixture is injected subcutaneously into mice.

  • Incubation: The Matrigel solidifies, forming a plug that is gradually vascularized.

  • Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are excised, and the extent of vascularization is quantified by measuring hemoglobin content or by histological analysis of blood vessel density.

Chick Embryo Chorioallantoic Membrane (CAM) Assay

This assay is a widely used in vivo model to study angiogenesis.

  • Egg Preparation: A small window is made in the shell of a fertilized chicken egg at day 3-4 of incubation to expose the CAM.

  • Application of Test Substance: A carrier (e.g., a filter disc or alginate bead) soaked with the test compound (e.g., FGF2) is placed on the CAM.

  • Incubation: The egg is incubated for 2-3 days.

  • Analysis: The angiogenic response is evaluated by observing the formation of new blood vessels radiating from the implant. The number and length of new vessels can be quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing pro-angiogenic compounds.

Pro_Angiogenic_Signaling_Pathways cluster_14DPCA 1,4-DPCA Pathway cluster_VEGF VEGF Pathway cluster_FGF2 FGF2 Pathway cluster_Ang1 Angiopoietin-1 Pathway DPCA 1,4-DPCA PHD PHD DPCA->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Degrades VEGF_gene VEGF Gene Transcription HIF1a->VEGF_gene Activates VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Proliferation_Migration Cell Proliferation & Migration PLCg->Proliferation_Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO NO->Proliferation_Migration FGF2 FGF2 FGFR FGFR FGF2->FGFR Binds PLCg_FGF PLCγ FGFR->PLCg_FGF ERK12 ERK1/2 FGFR->ERK12 PKC PKC PLCg_FGF->PKC Proliferation_Migration_FGF Cell Proliferation & Migration PKC->Proliferation_Migration_FGF ERK12->Proliferation_Migration_FGF Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Binds PI3K_Ang PI3K Tie2->PI3K_Ang DokR Dok-R Tie2->DokR Akt_Ang Akt PI3K_Ang->Akt_Ang Vessel_Stabilization Vessel Stabilization & Survival Akt_Ang->Vessel_Stabilization Migration_Ang Cell Migration DokR->Migration_Ang

Caption: Signaling pathways of 1,4-DPCA, VEGF, FGF2, and Angiopoietin-1 in promoting angiogenesis.

Angiogenesis_Assay_Workflow start Start: Hypothesis (Compound X is pro-angiogenic) in_vitro In Vitro Assays start->in_vitro tube_formation Tube Formation Assay in_vitro->tube_formation migration_assay Cell Migration Assay in_vitro->migration_assay proliferation_assay Cell Proliferation Assay in_vitro->proliferation_assay in_vivo In Vivo Assays tube_formation->in_vivo migration_assay->in_vivo proliferation_assay->in_vivo cam_assay CAM Assay in_vivo->cam_assay matrigel_assay Matrigel Plug Assay in_vivo->matrigel_assay ischemia_model Hind Limb Ischemia Model in_vivo->ischemia_model data_analysis Data Analysis & Interpretation cam_assay->data_analysis matrigel_assay->data_analysis ischemia_model->data_analysis conclusion Conclusion: Confirm/Reject Hypothesis data_analysis->conclusion

Caption: General experimental workflow for evaluating the pro-angiogenic effects of a compound.

Conclusion

This compound demonstrates significant pro-angiogenic effects primarily through the stabilization of HIF-1α and subsequent upregulation of angiogenic factors. This mechanism offers a distinct advantage by potentially orchestrating a more comprehensive and physiologically regulated angiogenic response compared to the direct application of a single growth factor. While VEGF, FGF2, and Angiopoietin-1 are potent and well-characterized pro-angiogenic agents, their therapeutic application can be associated with challenges such as dose-dependent side effects and context-dependent activities. The indirect, modulatory approach of 1,4-DPCA presents a compelling alternative for therapeutic angiogenesis in various pathological conditions characterized by insufficient vascularization. Further research is warranted to fully elucidate the comparative efficacy and safety profile of 1,4-DPCA in preclinical and clinical settings.

References

Cross-Validation of 1,4-DPCA Ethyl Ester Activity in Diverse Research Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prolyl-4-hydroxylase (PHD) inhibitor 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester and its alternatives across various research models. The focus is on the mechanism of action, efficacy, and experimental protocols to assist in the evaluation and selection of appropriate compounds for research and development.

Mechanism of Action: Stabilizing Hypoxia-Inducible Factor-1α

1,4-DPCA and its alternatives are primarily inhibitors of prolyl-hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, these compounds prevent HIF-1α degradation, leading to its accumulation and translocation to the nucleus. There, it dimerizes with HIF-1β and activates the transcription of various genes involved in processes such as angiogenesis, erythropoiesis, and metabolic adaptation. This mechanism is central to the therapeutic potential of these compounds in tissue regeneration and the treatment of anemia.[1][2][3]

It is important to note that the literature often uses "1,4-DPCA" and "1,4-DPCA ethyl ester" interchangeably when discussing biological activity. While the ethyl ester form may have different pharmacokinetic properties, the available research primarily focuses on the activity of the parent compound, 1,4-DPCA.

Comparative Analysis of PHD Inhibitors

This section details the performance of 1,4-DPCA and its alternatives in in vitro and in vivo models.

In Vitro Models: Cellular Assays for PHD Inhibition and HIF-1α Stabilization

In vitro studies are crucial for determining the potency and cellular activity of PHD inhibitors. Common assays involve measuring the inhibition of PHD enzymes and the subsequent stabilization of HIF-1α in cell cultures.

Table 1: Comparison of In Vitro Activity of PHD Inhibitors

CompoundTarget Enzyme(s)IC50 (nM)Cell Line(s)Key FindingsReference(s)
1,4-DPCA PHD1, PHD2, PHD3Not consistently reportedHuman Gingival Cells, Mouse B6 CellsInduces de-differentiation and expression of stem cell markers. Increases expression of proangiogenic and proglycolytic target genes.[2][3][4]
Vadadustat PHD1, PHD2, PHD3PHD1: 15.36, PHD2: 11.83, PHD3: 7.63Not specifiedPotent inhibitor of all three PHD isoforms.
Roxadustat PHD1, PHD2, PHD3Not specified in provided abstractsNot specified in provided abstractsEffectively increases hemoglobin levels in clinical trials for anemia.[5]
Daprodustat PHD1, PHD2, PHD3Not specified in provided abstractsNot specified in provided abstractsEffective in treating anemia in chronic kidney disease.[5]
Molidustat PHD1, PHD2, PHD3Not specified in provided abstractsNot specified in provided abstractsApproved for clinical use in Japan and China for anemia.[5]
IOX2 PHD221RCC4 cellsPotent and selective PHD2 inhibitor, active in cells at micromolar concentrations.[6]

Experimental Protocol: In Vitro HIF-1α Stabilization Assay

This protocol describes a typical western blot experiment to assess the ability of a PHD inhibitor to stabilize HIF-1α in cultured cells.

  • Cell Culture: Plate a suitable cell line (e.g., human gingival fibroblasts or a cancer cell line like HeLa) in appropriate culture medium and incubate until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the PHD inhibitor (e.g., 1,4-DPCA, IOX2) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the intensity of the HIF-1α bands and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative increase in HIF-1α stabilization.

cluster_protocol In Vitro HIF-1α Stabilization Protocol cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification western_blot Western Blotting protein_quantification->western_blot data_analysis Data Analysis western_blot->data_analysis

Experimental workflow for in vitro HIF-1α stabilization.
In Vivo Models: Tissue Regeneration and Anemia

In vivo studies are essential for evaluating the therapeutic efficacy of PHD inhibitors in relevant disease models.

1. Tissue Regeneration: Mouse Model of Ligature-Induced Periodontitis

This model is used to assess the potential of compounds like 1,4-DPCA to promote the regeneration of bone and soft tissues lost due to periodontal disease.[2][7]

Table 2: Performance of 1,4-DPCA in the Mouse Periodontitis Model

ParameterVehicle Control1,4-DPCA/hydrogelReference(s)
Alveolar Bone Regeneration Minimal spontaneous regenerationSignificant and rapid restoration of bone volume[2][7][8][9]
Gingival HIF-1α Protein Levels Baseline levelsSignificantly increased[1][10][11][12]
Expression of Osteogenic Genes Baseline expressionElevated expression[8]
Expression of Pro-inflammatory Cytokines Elevated expressionDecreased expression[8]
T regulatory (Treg) Cell Accumulation Baseline levelsIncreased abundance[8]

Experimental Protocol: Ligature-Induced Periodontitis in Mice

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Induction of Periodontitis: Place a silk ligature around the second maxillary molar to induce inflammation and bone loss over a period of approximately 10 days.[7]

  • Treatment: After ligature removal, administer the test compound (e.g., subcutaneous injection of 1,4-DPCA formulated in a hydrogel for sustained release) or a vehicle control.[2][7]

  • Assessment of Regeneration:

    • Micro-computed Tomography (micro-CT): At the end of the study period (e.g., 20 days post-treatment), harvest the maxillae and perform micro-CT scans to quantify the volume of alveolar bone regeneration.[7]

    • Histology: Process the tissue for histological analysis to assess tissue morphology, cell infiltration, and the quality of the regenerated tissue.

    • Immunohistochemistry: Perform immunostaining for markers of interest, such as HIF-1α, stem cell markers (e.g., OCT3/4), and markers of inflammation.[3]

    • Gene Expression Analysis: Isolate RNA from the gingival tissue and perform quantitative real-time PCR (qPCR) to measure the expression of genes related to osteogenesis, inflammation, and angiogenesis.[8]

  • Statistical Analysis: Compare the outcomes between the treatment and control groups using appropriate statistical tests.

cluster_workflow Periodontitis Regeneration Model Workflow induction Induce Periodontitis (Ligature Placement) treatment Administer Compound (e.g., 1,4-DPCA) induction->treatment assessment Assess Regeneration (Micro-CT, Histology, qPCR) treatment->assessment cluster_pathway HIF-1α Signaling Pathway and PHD Inhibition PHD_inhibitor 1,4-DPCA / Alternatives PHD PHD Enzymes PHD_inhibitor->PHD Inhibits HIF1a_stabilization HIF-1α Stabilization PHD_inhibitor->HIF1a_stabilization Promotes HIF1a_hydroxylation HIF-1α Hydroxylation PHD->HIF1a_hydroxylation HIF1a_degradation HIF-1α Degradation HIF1a_hydroxylation->HIF1a_degradation nucleus Nucleus HIF1a_stabilization->nucleus Translocation HIF1_dimerization HIF-1α/β Dimerization HRE_binding Binding to HRE HIF1_dimerization->HRE_binding gene_transcription Gene Transcription (e.g., VEGF, EPO) HRE_binding->gene_transcription

References

comparative study of the anti-inflammatory properties of dihydropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydropyridine (B1217469) (DHP) derivatives, a class of organic compounds well-known for their modulation of L-type calcium channels and their extensive use in the management of cardiovascular diseases, are increasingly being recognized for their significant anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory effects of various dihydropyridine derivatives, supported by experimental data, detailed protocols for key assays, and a visualization of the underlying signaling pathways.

Comparative Anti-Inflammatory Activity

The anti-inflammatory potential of dihydropyridine derivatives has been evaluated through their ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The following table summarizes the available quantitative data from various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.

DerivativeTargetAssay SystemIC50 / Inhibition %Reference
Compound 4 (a 1,4-DHP derivative) IL-6LPS-stimulated RAW264.7 cellsSignificant Inhibition (quantitative data not specified)[1]
Compound 4 (a 1,4-DHP derivative) NOLPS-stimulated RAW264.7 cellsSignificant Inhibition (quantitative data not specified)[1]
Compound 4 (a 1,4-DHP derivative) TNF-αin vivo (acute lung injury model)Significant Reduction[1]
Azelnidipine IL-8fMLP-induced in human mononuclear leukocytesSignificant Inhibition at 100 nM
Novel 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines NOLPS-stimulated primary rat glial culturesEC50 values ranging from 4.5 µM to >30 µM[2]
Novel 4-(3-arylureido)phenyl-1,4-dihydropyridines TNF-αNot specified74-83% inhibition at 10 µM[3]
Novel 4-(3-arylureido)phenyl-1,4-dihydropyridines IL-6Not specified91-96% inhibition at 10 µM[3]

Signaling Pathway: Inhibition of NF-κB Activation

A crucial mechanism underlying the anti-inflammatory effects of dihydropyridine derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[4][5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Ligand Binding MyD88 MyD88 TLR4->MyD88 2. Adaptor Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex 3. Kinase Activation IkappaB IκB IKK_complex->IkappaB 4. Phosphorylation NFkappaB NF-κB degradation degradation IkappaB->degradation 5. Degradation NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc 6. Translocation DHP Dihydropyridine Derivatives DHP->IKK_complex Inhibition DNA DNA NFkappaB_nuc->DNA 7. DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes 8. Gene Transcription

Figure 1: Dihydropyridine derivatives inhibit the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the replication and validation of these findings.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay quantifies the inhibitory effect of dihydropyridine derivatives on the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the dihydropyridine derivatives in dimethyl sulfoxide (B87167) (DMSO).

  • The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

3. Stimulation:

  • After a 1-hour pre-incubation with the compounds, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce inflammation.

4. Nitrite (B80452) Quantification (Griess Assay):

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.

  • Determine the percentage inhibition of nitric oxide production for each compound concentration.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.

1. Animals:

  • Use male Wistar rats (180-220 g). House them under standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Divide the rats into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for different doses of the dihydropyridine derivatives.

  • Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Volume:

  • Measure the volume of the injected paw immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

5. Calculation of Edema and Inhibition:

  • The volume of edema at each time point is calculated as the difference between the paw volume at that time (Vt) and the initial paw volume (V0).

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Experimental_Workflow cluster_invitro In Vitro: NO Inhibition Assay cluster_invivo In Vivo: Carrageenan-Induced Paw Edema A1 1. Culture RAW 264.7 Cells A2 2. Seed Cells in 96-well Plate A1->A2 A3 3. Treat with DHP Derivatives A2->A3 A4 4. Stimulate with LPS A3->A4 A5 5. Collect Supernatant A4->A5 A6 6. Perform Griess Assay A5->A6 A7 7. Measure Absorbance & Calculate Inhibition A6->A7 B1 1. Acclimatize Rats B2 2. Administer DHP Derivatives B1->B2 B3 3. Inject Carrageenan in Paw B2->B3 B4 4. Measure Paw Volume (Plethysmometer) B3->B4 B5 5. Calculate % Edema Inhibition B4->B5

Figure 2: Workflow for in vitro and in vivo anti-inflammatory assays.

Conclusion

The presented data and methodologies underscore the potential of dihydropyridine derivatives as a promising class of anti-inflammatory agents. Their ability to modulate the NF-κB signaling pathway provides a strong mechanistic basis for their observed effects on pro-inflammatory cytokine and mediator production. Further comparative studies with standardized protocols are warranted to fully elucidate the structure-activity relationships and to identify the most potent anti-inflammatory candidates within this chemical class for future drug development endeavors.

References

Safety Operating Guide

Proper Disposal of 1,4-DPCA Ethyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 1,4-DPCA ethyl ester (ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is collection as hazardous chemical waste for subsequent removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection:

    • Designate a specific, leak-proof container for flammable organic waste. This container must be chemically compatible with organic esters; a glass or suitable plastic container is recommended.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste," "Flammable Organic Liquid," and includes the full chemical name: "this compound" or "ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate."

    • If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.

  • Segregation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for waste collection requests.

Spill Management

In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter. Scoop the absorbed material into a designated hazardous waste container, seal it, and label it appropriately for disposal.

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care. Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or glass waste, in accordance with institutional policies.

Important Considerations:

  • DO NOT dispose of this compound down the sink or in the regular trash. This is a prohibited practice that can harm the environment and violate regulations.

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.

  • If a Safety Data Sheet (SDS) for this compound is available, it should be consulted for specific handling and disposal information, as it will provide the most accurate and detailed guidance.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, the following table summarizes general properties and disposal-related information for similar organic esters and dihydropyrimidinone derivatives. This information is intended for guidance and may not be fully representative of this compound.

PropertyGeneral Value/InformationRelevance to Disposal
Physical State Likely a solid or liquidAffects handling and spill cleanup procedures.
Flammability Generally considered flammableRequires storage away from ignition sources and use of non-sparking tools.
Solubility Often soluble in organic solventsRelevant for choosing a rinsing solvent for empty containers.
Toxicity Varies; assume to be harmfulDictates the need for PPE and containment.
Reactivity May react with strong oxidizing agentsRequires segregation from incompatible chemicals during storage.

Disposal Workflow

The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.

cluster_start Start: Handling this compound Waste cluster_ppe Safety Precautions cluster_disposal_path Disposal Path Selection cluster_spill_procedure Spill Cleanup cluster_container_procedure Empty Container Disposal cluster_waste_collection Waste Accumulation cluster_final_disposal Final Disposal start Identify this compound for Disposal ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Glasses - Lab Coat start->ppe is_spill Is it a spill? ppe->is_spill is_empty_container Is it an empty container? is_spill->is_empty_container No absorb Absorb with inert material (vermiculite, sand) is_spill->absorb Yes liquid_waste Liquid/Solid Waste is_empty_container->liquid_waste No triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes collect_waste Collect in a labeled, sealed, compatible hazardous waste container liquid_waste->collect_waste collect_spill Collect absorbed material into hazardous waste container absorb->collect_spill collect_spill->collect_waste collect_rinseate Collect first rinseate as hazardous waste triple_rinse->collect_rinseate dispose_container Deface label and dispose of container as solid waste collect_rinseate->dispose_container store_waste Store in a designated satellite accumulation area collect_waste->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 1,4-DPCA ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-DPCA Ethyl Ester

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a novel compound with limited specific safety data, it should be treated as potentially hazardous. All handling procedures must adhere to the principle of "as low as reasonably achievable" (ALARA) to minimize exposure.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove must be changed immediately upon contamination.[1][4]Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1][5]Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1][5]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.[1]Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.[1]Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.[1]

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored at -20°C for up to one year or at -80°C for up to two years.[6]

  • Store in a clearly labeled, tightly sealed container in a designated, well-ventilated, and secure area.

2. Preparation and Use (within a certified chemical fume hood):

  • Weighing:

    • Perform all weighing operations within a chemical fume hood.

    • Use anti-static weighing tools if available.[1]

    • Immediately after weighing, securely cap the primary container.[1]

  • Dissolution:

    • Slowly add the solvent to the solid compound to prevent splashing.[1]

    • Use a magnetic stirrer or gentle vortexing to dissolve the compound. Avoid sonication, which can generate aerosols.[1]

  • Transfer:

    • Use a calibrated pipette with disposable tips when transferring the solution.[1]

3. Post-Experiment:

  • Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[1]

  • Decontaminate all surfaces and equipment after use.

Emergency and Disposal Plan

Emergency Procedures:

Emergency SituationAction
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[2][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[7]
Ingestion Rinse mouth. Get medical advice/attention if you feel unwell.[2]
Spill Evacuate the area. For large spills, a chemical cartridge-type respirator may be required.[4] Wearing appropriate PPE, cover the spill with an absorbent material. Collect the material into a suitable, labeled container for hazardous waste disposal. Do not flush into surface water or the sanitary sewer system.[3]

Disposal Plan:

  • All waste materials, including contaminated gloves, pipette tips, and cleaning materials, must be disposed of as hazardous waste.

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Workflow for Safe Handling of this compound

G cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Receiving Receiving Inspect Container Storage Storage -20°C or -80°C Receiving->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weighing PPE->Weighing Enter Hood Dissolution Dissolution Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment Decontamination Decontaminate Work Area & Equipment Experiment->Decontamination WasteDisposal Waste Disposal (Hazardous Waste) Decontamination->WasteDisposal

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.